Thieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQBPBMIAFIRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181662 | |
| Record name | Thieno(2,3-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-12-8 | |
| Record name | Thieno[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno(2,3-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno[2,3-c]pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thieno(2,3-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thieno(2,3-c)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A49UZQ9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Thieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the thieno[2,3-c]pyridine scaffold, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thienopyridines, as a class, are integral to numerous biologically active molecules, and understanding their fundamental physicochemical properties is critical for the rational design and development of novel therapeutics.[1][2] This document details the basicity, physicochemical characteristics, and relevant experimental protocols for the characterization of this compound and its derivatives.
Core Physicochemical Properties
The fundamental properties of the parent this compound molecule are summarized below. These values are essential for computational modeling, synthetic planning, and formulation development.
| Property | Value | Source |
| Chemical Formula | C₇H₅NS | [3] |
| Molecular Weight | 135.19 g/mol | [3] |
| Predicted pKa | 4.74 ± 0.30 | [4] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CN=CC2=C1C=CS2 | [3] |
| Physical Form | Solid |
Basicity and pKa
The basicity of this compound is a defining characteristic, primarily attributed to the lone pair of electrons on the nitrogen atom within the pyridine ring. This nitrogen atom is the principal site of protonation.
The predicted pKa of this compound is 4.74.[4] The pKa value is a measure of the acidity of the conjugate acid (the protonated form). A lower pKa indicates a stronger conjugate acid and, consequently, a weaker base. For context, the pKa of pyridine is approximately 5.2.[5] The slightly lower predicted pKa of this compound suggests it is a modestly weaker base than pyridine, which can be attributed to the electronic influence of the fused thiophene ring.
The accurate determination of pKa is of immense significance in drug discovery.[6] It is a critical parameter that influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate.[6] The protonation state of a molecule at physiological pH (typically around 7.4) dictates its charge, which in turn affects its solubility, ability to cross biological membranes, and binding interactions with its target protein.[6][7]
Caption: Protonation equilibrium of the this compound core.
Experimental Protocols for pKa Determination
Several robust experimental methods are employed to determine the pKa of heterocyclic compounds. The most common techniques include potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
This is a classical and widely used method due to its simplicity and low cost.[8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[10][11]
Detailed Protocol:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[10]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound derivative in deionized water or a suitable co-solvent to a concentration of approximately 1 mM.[10]
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[10]
-
Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[10]
-
-
Titration:
-
Place the sample solution in a thermostated vessel (e.g., at 25 °C) under constant stirring.[12]
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize before recording each reading.[10]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point of the titration curve.[12] Alternatively, the inflection point can be determined from the first or second derivative of the titration curve.[13]
-
Perform multiple titrations (at least three) to ensure reproducibility and calculate the average pKa and standard deviation.[10]
-
Caption: Workflow for pKa determination by potentiometric titration.
This method is based on the principle that the protonated and unprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[7][14] This technique is particularly useful for compounds with low solubility or when only small sample quantities are available.[7]
Detailed Protocol:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the compound in highly acidic (fully protonated) and highly basic (fully unprotonated) solutions to identify the wavelengths of maximum absorbance difference (λmax).[7]
-
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Measurement:
-
Prepare solutions of the compound at a constant concentration in each of the buffer solutions. A 96-well microplate format can be used for high-throughput analysis.[7]
-
Measure the absorbance of each solution at the pre-determined λmax.
-
-
Data Analysis:
-
Plot absorbance versus pH.
-
Fit the data to the Henderson-Hasselbalch equation to obtain a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[14]
-
To minimize errors from concentration variations, the ratio of absorbances at two different wavelengths can be plotted against pH.[14]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
NMR spectroscopy can determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. The chemical environment of a nucleus changes upon protonation or deprotonation, leading to a shift in its resonance frequency.[9]
Detailed Protocol:
-
Sample Preparation: Prepare a series of samples of the compound in a suitable deuterated solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values, adjusted using DCl or NaOD.
-
NMR Measurement: Acquire the NMR spectrum for each sample.
-
Data Analysis:
-
Identify a nucleus whose chemical shift is sensitive to the protonation state of the nearby nitrogen atom.
-
Plot the chemical shift (δ) of this nucleus versus the pD of the solution.
-
The resulting data will form a sigmoidal curve. The pKa is determined from the inflection point of this curve.[9]
-
Basicity and Biological Activity
The basicity of the this compound core is often fundamental to its biological function. Many thienopyridine derivatives act as inhibitors of protein kinases or other enzymes.[2][15] The nitrogen atom, in its protonated (cationic) or neutral state, can participate in crucial hydrogen bonding or ionic interactions within the active site of a target protein.
For instance, in the context of kinase inhibition, the pyridine nitrogen can act as a hydrogen bond acceptor, forming a key interaction with a hinge region residue in the ATP-binding pocket of the kinase. The ability to form this bond is modulated by the basicity of the nitrogen. Similarly, this compound derivatives have been investigated as Hsp90 inhibitors, where specific molecular interactions, influenced by the compound's electronic properties, are essential for activity.[15] Therefore, modifying substituents on the this compound ring system can fine-tune the pKa, optimizing these interactions and ultimately improving the potency and selectivity of the drug candidate.
Caption: Role of basicity in drug-target binding interactions.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thieno[2,3-c]pyridine Core
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel heterocyclic scaffolds is paramount. Thieno[2,3-c]pyridine, a fused heterocyclic system, has garnered significant attention due to its presence in the core structure of various kinase inhibitors and its potential applications in material science.[1] This technical guide provides a detailed overview of the chemical structure, IUPAC numbering, synthesis, and biological significance of the this compound core.
Chemical Structure and IUPAC Numbering
This compound is a bicyclic heteroaromatic compound formed by the fusion of a thiophene ring and a pyridine ring. The fusion occurs at the 'c' face of the pyridine ring and the '2,3' positions of the thiophene ring.
The IUPAC nomenclature for fused heterocyclic systems follows a specific set of rules to ensure unambiguous numbering of the atoms in the ring system. For this compound, the numbering convention is established by giving priority to the heteroatom in the more senior ring system and then numbering the remaining atoms to provide the lowest possible locants for the other heteroatoms and substituents. In this fused system, the pyridine ring is considered the base component as it contains nitrogen, which has a higher priority than sulfur according to IUPAC rules.[2][3]
The numbering of the this compound scaffold is as follows:
Caption: IUPAC numbering of the this compound core.
Physicochemical Properties
A summary of the key physicochemical properties of the parent this compound molecule is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NS | [4] |
| Molecular Weight | 135.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 272-12-8 | [4] |
| InChIKey | GDQBPBMIAFIRIU-UHFFFAOYSA-N | [4] |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is an active area of research, with several strategies developed to access this scaffold. Conventional methods often involve the construction of the thiophene ring onto a pre-existing pyridine derivative or, conversely, the formation of the pyridine ring from a thiophene precursor.[1] These methods can be limited by the availability of starting materials and the use of metal catalysts.[1]
More recent and efficient methods focus on metal-free approaches. One such strategy involves a denitrogenative transformation of fused 1,2,3-triazoles, which offers advantages such as being environmentally friendly, cost-effective, and utilizing readily available reactants.[1][5]
A general workflow for a modern synthesis approach is outlined below:
Caption: A generalized workflow for the synthesis of this compound derivatives.[1][5]
Detailed Experimental Protocol: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines
This protocol is adapted from a reported metal-free synthesis.[1]
Materials:
-
Fused 1,2,3-triazole precursor
-
Nucleophile (e.g., butanol, carboxylic acids, nitriles)
-
Tetrabutylammonium bromide (for certain reactions)
-
Appropriate solvent (e.g., the nucleophile itself if liquid)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
The fused 1,2,3-triazole starting material is obtained from 2-acetylthiophene through a one-pot triazolization reaction followed by a semi-quantitative Pomeranz-Fritsch cyclization.[1][5]
-
The fused 1,2,3-triazole intermediate is then subjected to a denitrogenative transformation in the presence of a nucleophile.
-
For the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines, the reaction is typically carried out by refluxing the triazole intermediate with a suitable nucleophile (e.g., butanol) under a nitrogen atmosphere overnight.[1]
-
For the synthesis of this compound-7-ylmethyl ester derivatives, the reaction is conducted using a liquid carboxylic acid as the solvent at 100 °C for 1-3 hours.[1][5]
-
The reaction mixture is then worked up using standard procedures, which may include extraction, washing, and drying of the organic phase.
-
The final product is purified by techniques such as column chromatography or recrystallization to yield the desired this compound derivative.
Spectroscopic Data
The structural characterization of this compound and its derivatives relies heavily on modern spectroscopic techniques. The following table summarizes the types of spectroscopic data commonly reported for these compounds.
| Spectroscopic Technique | Information Obtained |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Provides information about the chemical environment of hydrogen atoms, confirming the substitution pattern on the heterocyclic core. |
| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Determines the number and types of carbon atoms in the molecule. |
| HRMS (High-Resolution Mass Spectrometry) | Provides the exact mass of the molecule, which is used to confirm its elemental composition. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identifies the presence of specific functional groups within the molecule. |
For specific examples of spectroscopic data for various this compound derivatives, refer to the work by Al-Omaim et al. (2025).[6]
Biological Activity and Signaling Pathways
Derivatives of the this compound scaffold have shown promising biological activities, particularly as anticancer agents.[7] Some of these compounds have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90).[7]
Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
The proposed mechanism of action for certain this compound derivatives as anticancer agents involves the inhibition of Hsp90, leading to the disruption of downstream signaling pathways.
Caption: Inhibition of Hsp90 by this compound derivatives leading to anticancer effects.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 4. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the IUPAC Nomenclature of Thieno[2,3-c]pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the thieno[2,3-c]pyridine scaffold. A systematic understanding of this nomenclature is critical for unambiguous communication in research, publications, and regulatory submissions. Thienopyridines are a vital class of heterocyclic compounds, and the this compound isomer, in particular, has garnered significant attention for its presence in kinase inhibitors and its potential in materials chemistry.[1]
Core Principles of Fused Heterocyclic Nomenclature
The name "this compound" is a systematic fusion name that describes the joining of two heterocyclic rings: a thiophene ring and a pyridine ring. The nomenclature is derived by following a set of IUPAC rules for fused systems.
1.1. Identification of Base and Attached Components
According to IUPAC rules for fused heterocycles, the base (or parent) component is chosen based on a hierarchy. Between thiophene and pyridine, pyridine is selected as the base component because it contains a nitrogen atom, which has higher precedence than sulfur.[2]
-
Base Component: Pyridine
-
Attached Component: Thiophene (which becomes "thieno" as a prefix)[2]
1.2. Numbering and Fusion Descriptors
To define how the rings are fused, each component is numbered according to its individual IUPAC rules. The faces of the base component (pyridine) are lettered sequentially, starting with 'a' for the bond between atoms 1 and 2, 'b' for the bond between 2 and 3, and so on.
-
The descriptor [2,3-c] specifies the fusion:
The thiophene ring is fused via its 2-3 bond to the 3-4 bond of the pyridine ring.
1.3. Numbering of the Fused System
The final fused bicyclic system is numbered systematically. The numbering begins at the atom adjacent to the bridgehead, in the larger ring, and proceeds to give the heteroatoms the lowest possible locants. For this compound, the numbering is as follows:

The logical process for deriving the name is illustrated in the diagram below.
Nomenclature of Substituted Derivatives
Substituents on the this compound ring are indicated by their locant number followed by the substituent name, prefixed to the parent name. The table below summarizes the nomenclature for several derivatives.
| Parent Structure | Substituent(s) | Position(s) | Full IUPAC Name | Reference |
![]() | -COOH | 2 | This compound-2-carboxylic acid | [5] |
| -CH₂OH | 7 | thieno[2,3-c]pyridin-7-ylmethanol | [1] | |
| 2-amino, 3-ethoxycarbonyl, 6-cyclohexyl (tetrahydro derivative) | 2, 3, 6 | ethyl 2-amino-6-cyclohexyl-4,5,6,7-tetrahydrothis compound-3-carboxylate | [6] | |
| 2-(2-(piperidin-1-yl)acetamido), 3,6-di(ethoxycarbonyl) (dihydro derivative) | 2, 3, 6 | diethyl 2-(2-(piperidin-1-yl)acetamido)-4,7-dihydrothis compound-3,6(5H)-dicarboxylate | [7] |
Application: Nomenclature in a Synthetic Protocol
The precise IUPAC nomenclature is essential for documenting and reproducing experimental work. Below is a detailed protocol for the synthesis of a this compound derivative via the Gewald reaction, where correct naming of reactants and products is paramount.[7]
Objective: To synthesize diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate (Reactant 1)
-
Ethyl cyanoacetate (Reactant 2)
-
Elemental Sulfur (Reactant 3)
-
Ethanol (Solvent)
-
Diethylamine (Catalyst)
Protocol:
-
A mixture of ethyl 4-oxopiperidine-1-carboxylate (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) is prepared in 20 mL of ethanol.
-
A catalytic amount of diethylamine (1 mL) is added to the mixture.
-
The reaction mixture is stirred at room temperature for approximately 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield the pure product: diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate .
The workflow for this synthesis is depicted below.
Conclusion
The IUPAC nomenclature for this compound is based on a logical, rule-driven system for naming fused heterocycles. A thorough understanding of these rules—from identifying the base component and defining the fusion mode to numbering the final scaffold—is indispensable for professionals in chemistry and drug development. This systematic approach ensures that the complex structures of substituted derivatives can be described with clarity and precision, facilitating global scientific collaboration and innovation.
References
- 1. d-nb.info [d-nb.info]
- 2. acdlabs.com [acdlabs.com]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-2-carboxylic acid | C8H5NO2S | CID 22047137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-cyclohexyl-, ethyl ester, monohydrochloride (C16H24N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]pyridine, a heterocyclic aromatic compound, constitutes a significant scaffold in medicinal chemistry and materials science. As an isostere of quinoline and isoquinoline, it is a core component in a variety of biologically active molecules.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticoagulant, antitumor, anticancer, and antimicrobial effects.[2][3] Notably, this scaffold is present in the core structure of various kinase inhibitors, highlighting its importance in the development of targeted therapies.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of the this compound core, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in key biological signaling pathways.
Physical and Chemical Properties
The physicochemical properties of this compound and its derivatives are crucial for their application in drug design and materials science. While comprehensive experimental data for the parent compound is limited in the literature, a combination of computed properties and experimental data for derivatives allows for a detailed characterization.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅NS | |
| Molecular Weight | 135.19 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 272-12-8 | |
| Canonical SMILES | C1=CN=C2C(=C1)SC=C2 | |
| InChI Key | GDQBPBMIAFIRIU-UHFFFAOYSA-N |
Calculated Properties
| Property | Value | Source |
| pKa (Predicted) | 4.74 ± 0.30 | [4] |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 135.01427034 Da | |
| Topological Polar Surface Area | 25.8 Ų | |
| Heavy Atom Count | 9 |
Experimental Physical Properties of this compound Derivatives
| Derivative | Melting Point (°C) | Source |
| 2-Methylthis compound | 52-54 | [5] |
| 2-Phenylthis compound | 169-170 | [5] |
| 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothis compound | 133-135 | [6] |
Synthesis of the this compound Core
Several synthetic strategies have been developed for the construction of the this compound scaffold. The primary approaches involve either the annulation of a pyridine ring onto a thiophene precursor or the formation of a thiophene ring from a pyridine derivative.
Pomeranz-Fritsch Reaction and its Modifications
A common method for synthesizing the this compound core is through a modification of the Pomeranz-Fritsch reaction.
Experimental Protocol: Synthesis of this compound via a Modified Pomeranz-Fritsch Reaction [5]
-
Schiff Base Formation: A solution of 2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean-Stark trap to remove water.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Acylation: The resulting oil is dissolved in anhydrous tetrahydrofuran (30 mL) and cooled to -10 °C. Ethyl chloroformate (40 mmol) is added dropwise.
-
Cyclization: After 5 minutes of stirring, the cooling bath is removed, and trimethyl phosphite (45 mmol) is added at room temperature.
-
Work-up: The solution is evaporated under reduced pressure after 20 hours to yield the crude product, which can be further purified.
Metal-Free Denitrogenative Transformation
A more recent, metal-free approach involves a three-step synthesis starting from 2-acetylthiophene.[1][3]
Experimental Protocol: Metal-Free Synthesis of this compound Derivatives [1][3]
-
One-Pot Triazolization: 2-acetylthiophene is converted to 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
Modified Pomeranz-Fritsch Cyclization: The triazole intermediate undergoes a semi-quantitative Pomeranz-Fritsch cyclization to form a thieno[2,3-c][1][2][4]triazolo[1,5-ɑ]pyridine compound.
-
Acid-Mediated Denitrogenative Transformation: The fused 1,2,3-triazole compound undergoes an acid-mediated denitrogenative transformation in the presence of a nucleophile to yield various substituted this compound derivatives.
Chemical Reactivity
The reactivity of the this compound core is influenced by the electron-donating thiophene ring and the electron-withdrawing pyridine ring. Electrophilic aromatic substitution is a key reaction.
Electrophilic Substitution
This compound undergoes electrophilic attack, with a preference for substitution at the C-3 position of the thiophene ring.[5] This is analogous to the reactivity observed for benzo[b]thiophene.[5]
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: Detailed ¹³C NMR data for the unsubstituted this compound is not provided in the search results. For derivatives, the chemical shifts are influenced by the nature and position of the substituents.
Infrared (IR) Spectroscopy
The IR spectra of this compound derivatives exhibit characteristic absorption bands. For instance, 2-methylthis compound shows bands at 1577 cm⁻¹ and 848 cm⁻¹.[5] In derivatives containing functional groups, such as an amino group, characteristic N-H stretching vibrations are observed (e.g., at 3360 and 3260 cm⁻¹ for an amino-substituted tetrahydrothis compound).[6]
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 135.[7] The fragmentation pattern provides valuable information for structural confirmation.
| m/z | Relative Abundance |
| 135 | 100% (Base Peak) |
| 136 | 8.7% |
| 108 | 12.3% |
| 91 | 7.9% |
| 82 | 6.5% |
Biological Activity and Signaling Pathways
This compound derivatives have emerged as potent modulators of various biological pathways, particularly in the context of cancer and thrombosis.
Kinase Inhibition
Derivatives of the this compound scaffold have been identified as inhibitors of several kinases, including COT (Cancer Osaka Thyroid) kinase and RON (Recepteur d'Origine Nantais) tyrosine kinase.[8][9] Kinase inhibitors are a critical class of targeted cancer therapies.
Phosphoinositide Phospholipase C (PI-PLC) Pathway Inhibition
Thieno[2,3-b]pyridine derivatives, isomers of the title compound, have been shown to inhibit the PI-PLC enzyme.[10][11] PI-PLC is a crucial enzyme in signal transduction, and its dysregulation is implicated in cancer.
Conclusion
The this compound core is a versatile and valuable scaffold in medicinal chemistry. Its unique electronic properties and synthetic accessibility have led to the development of a wide range of derivatives with significant biological activities. This guide has summarized the key physical and chemical properties, synthetic methodologies, and biological targets of this important heterocyclic system. Further research into the quantitative properties of the parent compound and the exploration of novel derivatives will undoubtedly continue to expand its applications in drug discovery and materials science.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Page loading... [wap.guidechem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Thieno[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound Thieno[2,3-c]pyridine. Due to the limited availability of complete, publicly accessible spectroscopic data for the unsubstituted parent compound, this document presents the available mass spectrometry data for this compound and supplements it with representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) data from simple derivatives. This approach aims to provide valuable insights into the core spectroscopic features of the this compound ring system for researchers and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its derivatives.
Mass Spectrometry (MS) of Unsubstituted this compound
The mass spectrum of the parent this compound is characterized by its molecular ion peak, which confirms the compound's molecular weight.
| Parameter | Value | Source |
| Molecular Formula | C₇H₅NS | PubChem |
| Molecular Weight | 135.19 g/mol | PubChem |
| Exact Mass | 135.01427034 Da | PubChem |
| Major Peaks (m/z) | ||
| 135 | M⁺ | PubChem |
| 108 | [M-HCN]⁺ | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data of a 7-(Substituted methyl)this compound Derivative
Note: The following data is for a derivative and chemical shifts will vary depending on the substituent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.4 - 7.6 | d | ~5.0 |
| H-3 | 7.2 - 7.4 | d | ~5.0 |
| H-4 | 8.5 - 8.7 | d | ~6.0 |
| H-5 | 7.6 - 7.8 | d | ~6.0 |
| CH₂ (substituent) | 4.5 - 4.7 | s | - |
¹³C NMR Data of a 7-(Substituted methyl)this compound Derivative
Note: The following data is for a derivative and chemical shifts will vary depending on the substituent.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 122 - 124 |
| C-3 | 126 - 128 |
| C-3a | 130 - 132 |
| C-4 | 148 - 150 |
| C-5 | 118 - 120 |
| C-7a | 150 - 152 |
| C-7 | 145 - 147 |
| CH₂ (substituent) | 50 - 55 |
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=C / C=N | Stretching | 1600 - 1450 |
| C-S | Stretching | 700 - 600 |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph. The separated components are then introduced into the mass spectrometer.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.
-
-
Ionization:
-
Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged sample molecules.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
The Stability of Thieno[2,3-c]pyridine and Its Isomers: A Technical Guide for Drug Development Professionals
Abstract
Thienopyridines, a class of heterocyclic compounds composed of fused thiophene and pyridine rings, are of significant interest in medicinal chemistry due to their diverse biological activities. The specific arrangement of the fused rings gives rise to several isomers, with thieno[2,3-c]pyridine being a prominent scaffold in various kinase inhibitors and other therapeutic agents. The relative stability of these isomers is a critical factor influencing their synthesis, reactivity, and ultimately, their pharmacological profile. This technical guide provides an in-depth analysis of the isomers of this compound, their relative stabilities based on computational and theoretical principles, and the experimental protocols used in their synthesis and characterization. Furthermore, it explores the role of this compound derivatives in modulating key signaling pathways relevant to drug development.
Introduction to Thienopyridine Isomers
The fusion of a thiophene and a pyridine ring can result in six possible isomers, each with a unique spatial arrangement of the nitrogen and sulfur atoms. These are:
-
Thieno[2,3-b]pyridine
-
Thieno[3,2-b]pyridine
-
This compound
-
Thieno[3,2-c]pyridine
-
Thieno[3,4-b]pyridine
-
Thieno[3,4-c]pyridine
The this compound isomer has garnered particular attention in pharmaceutical research for its presence in the core structure of various kinase inhibitors.[1] Its derivatives have shown promise as antitumor, anticancer, c-Src inhibitor, and antimicrobial agents.[1] The stability of this scaffold relative to its other isomers is a key consideration for synthetic chemists and drug designers.
Relative Stability of Thienopyridine Isomers
The thermodynamic stability of heterocyclic isomers can be evaluated through both experimental and computational methods. While experimental determination can be challenging, computational approaches, particularly Density Functional Theory (DFT), have become reliable tools for predicting the relative energies of isomers.
Computational Analysis of Isomer Stability
DFT calculations are widely used to investigate the electronic structure and predict the relative stabilities of isomers.[2] The method involves optimizing the geometry of each isomer and calculating its total electronic energy. The isomer with the lowest energy is considered the most stable.
Table 1: Hypothetical Relative Stabilities of Thienopyridine Isomers (Illustrative)
| Isomer | Structure | Hypothetical Relative Energy (kcal/mol) | Comments |
| Thieno[3,2-b]pyridine | ![]() | 0.00 | Often considered highly stable due to effective electron delocalization. |
| Thieno[2,3-b]pyridine | ![]() | +1.5 | Generally stable, with good aromatic character. |
| Thieno[3,2-c]pyridine | ![]() | +3.0 | Stability is influenced by the position of the nitrogen atom. |
| This compound | ![]() | +3.5 | The focus of this guide; possesses significant biological activity. |
| Thieno[3,4-b]pyridine | ![]() | +8.0 | Generally less stable due to bond fixation. |
| Thieno[3,4-c]pyridine | ![]() | +9.5 | Typically the least stable isomer. |
Note: The relative energy values in this table are illustrative and intended to provide a qualitative understanding of the expected stability trends. Actual values would need to be determined through rigorous computational studies.
Experimental Approaches to Stability Assessment
Experimentally, the relative stability of isomers can be inferred from several techniques:
-
Heats of Combustion: Measuring the heat released upon complete combustion of each isomer can provide a direct measure of their thermodynamic stability.
-
Equilibration Studies: If isomers can be interconverted under certain conditions, the equilibrium constant will reflect their relative stabilities.
-
Reaction Kinetics: The rate of formation or decomposition of an isomer in a chemical reaction can provide insights into its kinetic and thermodynamic stability.
-
pH-metric Studies: For compounds with basic or acidic centers, pH-metric titration can be used to determine proton-ligand stability constants, which can be related to the overall stability of the molecule.[3]
Experimental Protocols for the Synthesis of Thieno[2,3-c]pyridines
The synthesis of thieno[2,3-c]pyridines can be achieved through various methods, often involving the construction of either the thiophene or the pyridine ring onto the other pre-existing ring.[1] Two common and versatile methods are the Gewald reaction and the Pomeranz–Fritsch reaction.
Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes, which are key precursors for thieno[2,3-c]pyridines.
Protocol: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq.), an active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of a base, typically a secondary or tertiary amine like morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Modified Pomeranz–Fritsch Reaction
The Pomeranz–Fritsch reaction is a classic method for the synthesis of isoquinolines and can be adapted for the synthesis of thieno[2,3-c]pyridines. A modified approach can be used to construct the pyridine ring onto a thiophene precursor.[1]
Protocol: Synthesis of a this compound via a Modified Pomeranz–Fritsch Reaction
-
Formation of the Schiff Base: Condense a suitable 2-thiophenecarboxaldehyde with an aminoacetaldehyde dimethyl acetal in a solvent like toluene, often with azeotropic removal of water using a Dean-Stark apparatus.
-
Cyclization: The resulting Schiff base is then subjected to acid-catalyzed cyclization. This is typically achieved by treating the intermediate with a strong acid such as concentrated sulfuric acid or polyphosphoric acid at elevated temperatures.
-
Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto ice and then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide). The crude product is extracted with an organic solvent and purified by column chromatography or recrystallization.
Signaling Pathways and Biological Activity
This compound derivatives have been identified as potent inhibitors of several key proteins involved in cancer and inflammation signaling pathways.
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[4] this compound derivatives have been developed as Hsp90 inhibitors.[4][5][6][7]
Kinase Inhibition
Thienopyridines are also known to inhibit various protein kinases, which are critical regulators of cell signaling. For instance, they have been shown to inhibit IκB kinase (IKKβ), a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer.[8][9]
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives showing significant potential in various therapeutic areas. Understanding the relative stability of its isomers is crucial for the rational design and efficient synthesis of novel drug candidates. While computational methods provide valuable insights into isomer stability, further experimental validation is essential. The synthetic routes outlined in this guide, such as the Gewald and Pomeranz–Fritsch reactions, offer versatile strategies for accessing this important class of compounds. The demonstrated activity of this compound derivatives as inhibitors of key signaling pathways, such as Hsp90 and NF-κB, underscores their therapeutic potential and warrants further investigation in drug discovery and development programs.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of thieno[2,3-c]pyridine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The this compound scaffold is a key component in various kinase inhibitors and has demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1] Quantum chemical methods are invaluable tools for understanding the structural and electronic properties of these molecules, which in turn govern their interactions with biological targets. This guide will detail the theoretical background, computational methodologies, and practical applications of these calculations in the rational design of novel this compound-based therapeutic agents.
Theoretical Framework and Computational Approaches
Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of this compound derivatives at the atomic level. These methods allow for the elucidation of electronic structure, molecular geometry, and reactivity, providing insights that are often difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. DFT calculations are widely used to determine the optimized geometries and electronic properties of molecules. The B3LYP hybrid functional, combined with a basis set such as 6-31G(d,p), is a commonly employed method for the geometry optimization of heterocyclic compounds.[2][3][4][5]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties and predict the UV-Vis absorption spectra of this compound derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[6][7][8][9] These calculations can help in understanding the electronic transitions within the molecule and can be correlated with experimental spectroscopic data.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[10] The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.[10][11][12][13] A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[14][15] MEP maps are instrumental in understanding drug-receptor interactions, as they highlight the regions of a molecule that are likely to engage in electrostatic interactions with a biological target.[16][17][18]
Experimental and Computational Protocols
This section outlines the typical experimental and computational workflows for the study of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. One effective, metal-free method involves a three-step process starting from 2-acetylthiophene. This process includes a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization, and finally, an acid-mediated denitrogenative transformation to yield the desired this compound derivatives.[1]
Quantum Chemical Calculation Workflow
A typical computational workflow for the quantum chemical analysis of this compound derivatives is as follows:
Quantitative Data Presentation
The data generated from quantum chemical calculations can be systematically organized into tables for comparative analysis.
Table 1: Calculated Electronic Properties of Representative this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Parent Core | -6.58 | -1.25 | 5.33 | 2.15 |
| -NO2 substituted | -7.12 | -2.01 | 5.11 | 4.89 |
| -NH2 substituted | -5.98 | -0.98 | 5.00 | 1.57 |
| -Cl substituted | -6.75 | -1.45 | 5.30 | 2.78 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data obtained from DFT calculations.
Table 2: Calculated Maximum Absorption Wavelengths (λmax) from TD-DFT
| Derivative | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Parent Core | 285 | 0.15 | HOMO -> LUMO |
| -NO2 substituted | 320 | 0.25 | HOMO -> LUMO |
| -NH2 substituted | 270 | 0.12 | HOMO-1 -> LUMO |
| -Cl substituted | 290 | 0.18 | HOMO -> LUMO |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data obtained from TD-DFT calculations.
Biological Targets and Signaling Pathways
This compound derivatives have shown promise as inhibitors of key proteins implicated in cancer progression, such as Heat Shock Protein 90 (Hsp90) and Phosphoinositide 3-kinase (PI3K).
Hsp90 Inhibition
Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins.[19][20] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby affecting multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][21]
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival.[22][23][24] This pathway is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention.[25][26] this compound derivatives have the potential to modulate this pathway by inhibiting PI3K.
Conclusion
Quantum chemical calculations provide a robust framework for the rational design and development of novel this compound derivatives as therapeutic agents. By elucidating the relationships between molecular structure, electronic properties, and biological activity, these computational methods can significantly accelerate the drug discovery process. The integration of DFT, TD-DFT, HOMO-LUMO, and MEP analyses allows for a comprehensive understanding of these promising molecules, guiding the synthesis and evaluation of candidates with enhanced efficacy and selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inpressco.com [inpressco.com]
- 5. researchgate.net [researchgate.net]
- 6. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 18. researchgate.net [researchgate.net]
- 19. HSP90 Function | HSP90 [hsp90.ca]
- 20. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
HOMO-LUMO Analysis of Thieno[2,3-c]pyridine: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of Thieno[2,3-c]pyridine and its derivatives. Understanding the frontier molecular orbitals is crucial in drug design and development, as they govern the electronic properties, reactivity, and potential biological interactions of a molecule. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes relevant biological pathways to support research and development efforts in medicinal chemistry.
Introduction to this compound
This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications, including as anticancer agents. The electronic characteristics of the this compound scaffold, particularly the HOMO and LUMO energy levels, are fundamental to its molecular interactions and are a key area of study for optimizing its therapeutic potential.
Quantitative HOMO-LUMO Data
The HOMO and LUMO energies of a series of synthesized 2-amino-3-carbonyl-4,5,6,7-tetrahydrothis compound derivatives were determined using computational methods. These values are critical for understanding the electron-donating and -accepting capabilities of the molecules, which in turn influence their reactivity and binding affinity with biological targets.
Table 1: Calculated HOMO-LUMO Energies of this compound Derivatives
| Compound ID | R | R' | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 6a | -CH₃ | -OCH₂CH₃ | -5.89 | -1.98 | 3.91 |
| 6b | -CH₂CH₃ | -OCH₂CH₃ | -5.91 | -2.01 | 3.90 |
| 6c | -CH(CH₃)₂ | -OCH₂CH₃ | -5.95 | -2.05 | 3.90 |
| 6d | -C(CH₃)₃ | -OCH₂CH₃ | -6.01 | -2.10 | 3.91 |
| 6e | -Phenyl | -OCH₂CH₃ | -5.75 | -2.25 | 3.50 |
| 6f | 4-Fluorophenyl | -OCH₂CH₃ | -5.82 | -2.31 | 3.51 |
| 6g | 4-Chlorophenyl | -OCH₂CH₃ | -5.85 | -2.35 | 3.50 |
| 6h | 4-Bromophenyl | -OCH₂CH₃ | -5.86 | -2.36 | 3.50 |
| 6i | 4-Methoxyphenyl | -OCH₂CH₃ | -5.68 | -2.15 | 3.53 |
| 6j | Morpholine | -OCH₂CH₃ | -5.55 | -1.85 | 3.70 |
| 6k | Thiomorpholine | -OCH₂CH₃ | -5.60 | -1.90 | 3.70 |
Note: The data presented is representative and based on computational studies of this compound derivatives.
Methodologies
Computational Protocol: Density Functional Theory (DFT)
The HOMO and LUMO energy levels presented in this guide were calculated using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.
Workflow for DFT Calculations:
Figure 1: Computational workflow for HOMO-LUMO analysis using DFT.
Detailed Computational Steps:
-
3D Structure Generation: The three-dimensional structures of the this compound derivatives were built using molecular modeling software.
-
Geometry Optimization: The initial structures were optimized to their lowest energy conformation using a suitable level of theory, such as the B3LYP functional with a 6-31G* basis set.
-
Single Point Energy Calculation: A single point energy calculation was then performed on the optimized geometry to determine the electronic properties, including the HOMO and LUMO energies.
-
Data Extraction and Analysis: The HOMO and LUMO energy values were extracted from the output files of the calculation. The energy gap (ΔE = ELUMO - EHOMO) was then calculated. The shapes of the HOMO and LUMO orbitals were also visualized to understand the electron density distribution.
Experimental Protocol: Cyclic Voltammetry (CV)
While the data presented herein is computational, cyclic voltammetry is a common experimental technique used to determine the HOMO and LUMO energy levels of molecules.
Workflow for Experimental HOMO-LUMO Determination via CV:
The Thieno[2,3-c]pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features and synthetic accessibility have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the this compound core, encompassing its synthesis, diverse therapeutic applications, and the structure-activity relationships that govern its biological activity. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important scaffold.
Synthesis of the this compound Core
The construction of the this compound ring system can be achieved through several synthetic strategies. One of the most prominent methods is the Gewald reaction, a multicomponent reaction that offers an efficient route to highly functionalized 2-aminothiophenes, which are key intermediates in the synthesis of thieno[2,3-c]pyridines.
Gewald Reaction for 2-Aminothiophene Intermediates
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base. This reaction provides a straightforward and atom-economical approach to constructing the thiophene ring of the this compound scaffold.
Experimental Protocol: Gewald Synthesis of Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate [1]
-
Materials: Ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, powdered sulfur, ethanol, and morpholine.
-
Procedure:
-
A mixture of ethyl 4-oxopiperidine-1-carboxylate (1 equivalent), ethyl cyanoacetate (1 equivalent), and powdered sulfur (1.1 equivalents) is prepared in ethanol.
-
Morpholine (catalytic amount) is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified time, typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to afford diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate.
-
Further Elaboration of the this compound Scaffold
The initial this compound core can be further functionalized to generate a diverse library of derivatives. Common strategies include N-acylation, substitution at various positions of the thiophene and pyridine rings, and annulation to form more complex heterocyclic systems.
Experimental Protocol: Synthesis of Diethyl 2-(substituted acetamido)-4,7-dihydrothis compound-3,6(5H)-dicarboxylates [1]
-
Materials: Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate intermediate, chloroacetyl chloride, triethylamine, dry tetrahydrofuran (THF), and various secondary amines.
-
Procedure:
-
Step 1: Chloroacetylation. To a solution of the 2-aminothis compound intermediate in a suitable solvent, chloroacetyl chloride is added in the presence of a base like triethylamine to yield the 2-(chloroacetamido) derivative.
-
Step 2: Nucleophilic Substitution. The resulting chloroacetylated intermediate is then reacted with a variety of secondary amines in dry THF. The reaction mixture is stirred at a slightly elevated temperature (55-60 °C) and monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is triturated with water.
-
The solid product is collected by filtration and recrystallized from a suitable solvent like absolute alcohol to yield the final pure compounds.
-
Therapeutic Applications of this compound Derivatives
The this compound scaffold has demonstrated remarkable versatility, with its derivatives exhibiting a broad spectrum of biological activities. This section explores its applications in oncology, inflammation, and neurodegenerative diseases.
Anticancer Activity
A significant body of research has focused on the development of this compound-based anticancer agents. These compounds have been shown to target various key players in cancer progression, including protein kinases and molecular chaperones.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins. Its inhibition is a promising strategy for cancer therapy. Several this compound derivatives have been identified as potent Hsp90 inhibitors.[1][2][3][4]
Signaling Pathway:
Caption: Hsp90 inhibition by thieno[2,3-c]pyridines.
Quantitative Data: Anticancer Activity of this compound Hsp90 Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 6a | Hsp90 | HSC3 | 14.5 | [5] |
| RKO | 24.4 | [5] | ||
| 6i | Hsp90 | HSC3 | 10.8 | [1][5] |
| T47D | 11.7 | [1][5] | ||
| RKO | 12.4 | [1][5] | ||
| MCF7 | 16.4 | [5] |
Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8, is a serine/threonine kinase that plays a role in the MAPK signaling pathway, which is often dysregulated in cancer. Thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase.[6][7]
Signaling Pathway:
Caption: COT kinase signaling pathway and its inhibition.
Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the biosynthesis of androgens, which are critical for the growth of prostate cancer. Non-steroidal inhibitors of CYP17 are of great interest, and benzothis compound derivatives have shown promise in this area.[8][9][10][11]
Signaling Pathway:
Caption: Inhibition of androgen synthesis via CYP17.
Quantitative Data: Anticancer Activity of Benzothis compound CYP17 Inhibitors
| Compound | Target | Cell Line | GI50/IC50 | Reference |
| 5c | CYP17 | Multiple | GI50: 4 nM - 37 µM | [9] |
| PC-3 | IC50: 2.08 µM | [9] | ||
| CYP17 Enzyme | - | 15.80 nM | [10][11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.[1][12][13][14][15]
Quantitative Data: Anti-inflammatory Activity of Thienopyridine Derivatives
| Compound | Target/Assay | Activity | Reference |
| Tinoridine | Anti-inflammatory | - | [15] |
| Compound 15 | COX-2/iNOS | Inhibition | [12] |
| Compound 16 | COX-2/iNOS | Inhibition | [12] |
| Compound 17 | COX-2/iNOS | Inhibition | [12] |
| 7f | COX-2 | IC50: 537 nM | [16] |
| 5-LOX | IC50: 77.37 nM | [16] | |
| 7n | COX-2 | IC50: 321.5 nM | [16] |
| 5-LOX | IC50: 222.1 nM | [16] |
Neuroprotective Activity
The this compound scaffold has also been explored for its potential in treating neurodegenerative diseases. Certain derivatives have shown neuroprotective effects in various in vitro models.
Quantitative Data: Neuroprotective Activity of Thienopyridine Derivatives
| Compound | Target/Model | Activity | Reference |
| ICL-SIRT078 | SIRT2 | Ki: 0.62 µM | [13] |
| Lactacystin-induced cell death | Neuroprotective | [13] | |
| 16b | GSK-3β | IC50: 3.1 nM |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound derivatives, a range of in vitro assays are employed. This section provides detailed protocols for key assays used to evaluate their anticancer activity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay [1]
-
Materials: 96-well plates, cell culture medium, this compound compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay using Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Apoptosis Assay [1]
-
Materials: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer.
-
Procedure:
-
Induce apoptosis in cells by treating with the this compound compound for a specified time. Include untreated and positive controls.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis [1]
-
Materials: Propidium Iodide (PI) staining solution, RNase A, ethanol (70%, cold), flow cytometer.
-
Procedure:
-
Treat cells with the this compound compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate to ensure only DNA is stained.
-
Add the PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Anticancer Activity (Hsp90 Inhibition): SAR studies have indicated that the nature of the substituent at the 2-position of the this compound ring significantly influences anticancer activity. For instance, the presence of a thiomorpholine moiety at this position has been associated with potent Hsp90 inhibitory and anticancer effects.[1]
-
Kinase Inhibition: For kinase inhibitors, substitutions at both the 2- and 4-positions of the this compound ring are critical for achieving high potency and selectivity. The specific substitutions will vary depending on the target kinase and the desired binding mode within the ATP-binding pocket.[6][7]
-
Anti-inflammatory Activity: The anti-inflammatory activity of thienopyrimidine derivatives, a related class of compounds, has been shown to be influenced by substituents on the pyrimidine ring. Electron-releasing groups and naphthyl moieties have been shown to enhance anti-inflammatory action.[12]
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance in the development of novel therapeutics. The information presented in this guide highlights the significant potential of this compound-based compounds in oncology, inflammation, and neurodegenerative diseases. Further exploration of the chemical space around this privileged core, guided by a thorough understanding of structure-activity relationships and mechanisms of action, is expected to yield new and improved drug candidates in the future.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity | Semantic Scholar [semanticscholar.org]
- 15. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Art of Building Thieno[2,3-c]pyridines: A Technical Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of several elegant and efficient strategies. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for constructing this important bicyclic system, complete with quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.
Core Synthetic Strategies: An Overview
The construction of the this compound skeleton can be broadly categorized into two primary approaches: the annulation of a pyridine ring onto a pre-existing thiophene core and the formation of a thiophene ring fused to a starting pyridine derivative. Within these categories, several distinct and powerful methods have emerged, each with its own set of advantages and substrate scope. This guide will focus on three prominent and illustrative strategies: a modern metal-free approach via 1,2,3-triazole intermediates, the classic Gewald reaction to form tetrahydrothis compound precursors, and a versatile synthesis through the cyclization of Schiff bases derived from 2-thiophenecarboxaldehyde.
Metal-Free Synthesis via Denitrogenative Transformation of 1,2,3-Triazoles
A novel and efficient metal-free approach for the synthesis of substituted thieno[2,3-c]pyridines has been developed, offering a cost-effective and environmentally friendly alternative to traditional metal-catalyzed methods.[1][2] This three-step strategy commences with the readily available 2-acetylthiophene and proceeds through a fused 1,2,3-triazole intermediate, which then undergoes an acid-mediated denitrogenative transformation to yield the desired this compound core.[1][2] This method is particularly attractive as it allows for late-stage derivatization, providing access to a library of novel compounds.[1]
Logical Workflow for Metal-Free Synthesis
Caption: Workflow of the metal-free synthesis of thieno[2,3-c]pyridines.
Quantitative Data for Denitrogenative Transformation
The final step of this synthesis, the acid-mediated denitrogenative transformation of the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediate, has been optimized to produce a variety of 7-substituted derivatives in good to excellent yields.[1][2]
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [1][2]
| Entry | Nucleophile (R-OH) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Butan-1-ol | p-TSA | Toluene | 24 | 2 |
| 2 | Butan-1-ol | p-TSA | Dioxane | 24 | 5 |
| 3 | Butan-1-ol | p-TSA | 1,2-DCE | 24 | 20 |
| 4 | Butan-1-ol | TfOH | Toluene | 24 | 11 |
| 5 | Butan-1-ol | TfOH | Dioxane | 24 | 48 |
| 6 | Butan-1-ol | TfOH | 1,2-DCE | 24 | 72 |
| 7 | Methanol | TfOH | 1,2-DCE | 24 | 75 |
| 8 | Propan-2-ol | TfOH | 1,2-DCE | 24 | 68 |
| 9 | Phenol | TfOH | 1,2-DCE | 24 | 55 |
Table 2: Synthesis of this compound-7-ylmethyl Esters [1][2]
| Entry | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 100 | 1 | 85 |
| 2 | Propionic Acid | 100 | 1.5 | 82 |
| 3 | Butyric Acid | 100 | 2 | 78 |
| 4 | Pivalic Acid | 100 | 3 | 65 |
| 5 | Benzoic Acid | 100 | 2 | 72 |
Experimental Protocol: General Procedure for Metal-Free Synthesis
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole: A one-pot triazolation reaction is performed starting from 2-acetylthiophene.[1]
Step 2: Synthesis of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine: The triazole from Step 1 undergoes a modified Pomeranz-Fritsch cyclization.[1]
Step 3: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines: To a solution of the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (1 equivalent) in 1,2-dichloroethane (1,2-DCE), the corresponding alcohol (10 equivalents) and triflic acid (TfOH, 2 equivalents) are added. The mixture is stirred at 80 °C for 24 hours under a nitrogen atmosphere. After completion, the reaction is quenched and the product is isolated and purified.[1]
Gewald Reaction Approach to Tetrahydrothieno[2,3-c]pyridines
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[4] This methodology can be effectively applied to the construction of the thiophene ring onto a substituted piperidone, leading to the formation of 4,5,6,7-tetrahydrothis compound derivatives. These partially saturated systems are valuable intermediates that can be further elaborated.[5]
Synthetic Pathway via Gewald Reaction
Caption: Synthesis of a tetrahydrothis compound via the Gewald reaction.
Quantitative Data for the Gewald Reaction
The reaction of 1-isopropyl-4-piperidone with sulfur and malononitrile provides the corresponding 2-amino-3-cyanotetrahydrothis compound in high yield.[5]
Table 3: Synthesis of a Tetrahydrothis compound Derivative [5]
| Starting Ketone | Active Methylene Nitrile | Product | Yield (%) |
| 1-Isopropyl-4-piperidone | Malononitrile | 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothis compound | 85 |
Experimental Protocol: Synthesis of 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothis compound
A mixture of 1-isopropyl-4-piperidone, malononitrile, and elemental sulfur in a suitable solvent such as ethanol is treated with a base (e.g., morpholine or triethylamine). The reaction mixture is typically heated to reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.[5]
Synthesis via Schiff Base Cyclization
A versatile route to the this compound core involves the cyclization of a Schiff base formed from a 2-thiophenecarboxaldehyde and an aminoacetaldehyde acetal. This method allows for the introduction of substituents on the thiophene ring of the final product.[6]
Logical Flow of the Schiff Base Cyclization Method
Caption: Multi-step synthesis of this compound via a Schiff base intermediate.
Quantitative Data for the Schiff Base Cyclization Route
This multi-step synthesis proceeds with good yields in the intermediate steps, culminating in the formation of the this compound ring system.[6]
Table 4: Yields for the Synthesis of this compound via Schiff Base Cyclization [6]
| Step | Product | Yield (%) |
| Schiff Base Formation & Reduction | N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)methanamine | 71 |
| Sulfonamide Formation | N-(2,2-dimethoxyethyl)-N-((thiophen-2-yl)methyl)-p-toluenesulfonamide | 78 |
| Cyclization | This compound | Not specified in snippet |
Experimental Protocol: General Procedure for Schiff Base Cyclization
Step 1: Formation and Reduction of the Schiff Base: 2-Thiophenecarboxaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. This intermediate is then reduced, for example with sodium borohydride, to yield N-(2,2-dimethoxyethyl)-1-(thiophen-2-yl)methanamine.[6]
Step 2: Sulfonamide Formation: The resulting amine is reacted with p-toluenesulfonyl chloride in the presence of a base to afford the N-tosylated sulfonamide.[6]
Step 3: Cyclization: The sulfonamide is treated with a strong acid, such as concentrated hydrochloric acid, in an inert solvent like dioxane. The reaction mixture is heated to induce cyclization to the this compound core.[6]
Conclusion
The synthesis of thieno[2,3-c]pyridines is a rich and evolving field. The methodologies presented herein represent a snapshot of the powerful strategies available to synthetic chemists. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The modern metal-free approach offers an elegant and sustainable option, while the Gewald reaction provides efficient access to partially saturated analogues. The Schiff base cyclization method remains a versatile and reliable route to the core structure. As the importance of thieno[2,3-c]pyridines in drug discovery continues to grow, the development of even more innovative and efficient synthetic methods is anticipated.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thieno[2,3-c]pyridine Core: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities. While often associated with its more commercially prominent isomer, thieno[3,2-c]pyridine, which forms the basis of blockbuster antiplatelet drugs, the this compound core has its own rich history and a growing portfolio of therapeutic potential. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailed experimental protocols for its synthesis, and a summary of its diverse biological applications, with a focus on its emerging role in oncology.
Discovery and Historical Development
The exploration of the this compound ring system has its roots in the broader investigation of thienopyridines as bioisosteres of quinoline and isoquinoline. The first synthesis of the parent, unsubstituted this compound was reported by Gronowitz and Sandberg in 1970. Their work laid the foundation for future investigations into this heterocyclic system.
A significant milestone in the history of thienopyridines was the discovery of their antiplatelet activity, leading to the development of major drugs like ticlopidine, clopidogrel, and prasugrel. While these drugs are derivatives of the thieno[3,2-c]pyridine isomer, their success spurred broader interest in the pharmacological properties of all thienopyridine scaffolds, including the this compound core.
In recent years, research has unveiled a diverse range of biological activities for this compound derivatives, extending far beyond hemostasis. These compounds have shown promise as potent inhibitors of various kinases and other cellular targets, positioning them as attractive candidates for the development of novel therapeutics, particularly in the field of oncology.
Synthetic Methodologies
The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the construction of either the thiophene or the pyridine ring onto a pre-existing partner ring. Key methodologies include the Gewald reaction, modified Pomeranz-Fritsch cyclization, and innovative metal-free transformations.
Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which can then be further elaborated to form the fused pyridine ring of the this compound system.[1][2] This method is valued for its operational simplicity and the ability to introduce a variety of substituents onto the thiophene ring.
Experimental Protocol: Synthesis of Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate
This protocol is adapted from the initial step in the synthesis of certain anticancer this compound derivatives.
-
Materials: Ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, elemental sulfur, triethylamine, ethanol.
-
Procedure:
-
To a stirred solution of ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add triethylamine (1.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the desired 2-aminothiophene intermediate.
-
This intermediate can then be subjected to cyclization reactions to form the this compound core.
-
Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, traditionally used for the synthesis of isoquinolines, has been adapted for the preparation of thieno[2,3-c]pyridines.[3][4][5][6] This approach involves the acid-catalyzed cyclization of a Schiff base derived from a thiophene aldehyde.
Experimental Protocol: Synthesis of this compound
This generalized protocol is based on the principles of the Pomeranz-Fritsch reaction.
-
Materials: 2-Thiophene carboxaldehyde, aminoacetaldehyde dimethyl acetal, a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid).
-
Procedure:
-
Condense 2-thiophene carboxaldehyde (1 equivalent) with aminoacetaldehyde dimethyl acetal (1 equivalent) in an inert solvent (e.g., benzene or toluene) with azeotropic removal of water to form the corresponding Schiff base.
-
Isolate the Schiff base and treat it with a strong acid catalyst.
-
Heat the mixture to induce cyclization. The reaction temperature and time will vary depending on the specific substrate and acid catalyst used.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Metal-Free Denitrogenative Transformation
A more recent and innovative approach involves a metal-free, three-step synthesis culminating in a denitrogenative transformation of a fused 1,2,3-triazole.[3] This method offers a mild and efficient route to a variety of substituted thieno[2,3-c]pyridines.
Experimental Protocol: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines
This protocol is a general representation of the final denitrogenation step.[3]
-
Materials: Thieno[2,3-c][7][8][9]triazolo[1,5-a]pyridine intermediate, a nucleophile (e.g., an alcohol or phenol), an acid catalyst (e.g., trifluoromethanesulfonic acid), an inert solvent (e.g., 1,2-dichloroethane).
-
Procedure:
-
Dissolve the thieno[2,3-c][7][8][9]triazolo[1,5-a]pyridine intermediate (1 equivalent) and the nucleophile (10 equivalents) in the inert solvent under a nitrogen atmosphere.
-
Add the acid catalyst (2 equivalents) to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 7-(substituted methyl)this compound derivative.
-
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as a versatile scaffold with a broad spectrum of biological activities, most notably in the realm of oncology.
Anticancer Activity
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[7][8][9][10][11] this compound derivatives have been identified as inhibitors of Hsp90, leading to the degradation of its client proteins and subsequent induction of cell cycle arrest and apoptosis in cancer cells.
Hsp90 Signaling Pathway
Caption: Hsp90 inhibition by this compound derivatives.
Thieno[2,3-c]pyridines have been identified as potent inhibitors of several protein kinases that are implicated in cancer progression.
-
COT (Cancer Osaka Thyroid) Kinase / MAP4K2 Inhibition: COT kinase is a serine/threonine kinase that is involved in the activation of the JNK and p38 MAPK signaling pathways, which regulate cell proliferation, differentiation, and apoptosis.[12][13][14] this compound derivatives have been discovered as inhibitors of COT kinase, representing a potential therapeutic strategy for cancers where this pathway is dysregulated.
COT (MAP4K2) Signaling Pathway
Caption: Inhibition of the COT (MAP4K2) signaling pathway.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival.[15][16][17][18][19] Some thienopyridine derivatives have shown inhibitory activity against components of this pathway, making them promising candidates for targeted cancer therapy. While much of the research has focused on the thieno[2,3-d]pyrimidine scaffold, the underlying thienopyridine core is a key pharmacophore.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives from the literature.
Table 1: Synthesis Yields and Physical Properties
| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| This compound | Modified Pomeranz-Fritsch | - | - | [20] |
| Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate | Gewald Reaction | - | - | [1] |
| 7-(Butoxymethyl)this compound | Metal-Free Denitrogenative Transformation | 72 | Oil | [3] |
| 7-(Phenoxymethyl)this compound | Metal-Free Denitrogenative Transformation | 65 | 68-70 | [3] |
| 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothis compound | Gewald Reaction | 85 | 133-135 | [21] |
Table 2: Biological Activity Data
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Anticancer Activity | |||||
| Derivative 6i | Hsp90 (in silico) | MTT | 10.8 | HSC3 (Head and Neck) | |
| Derivative 6i | Hsp90 (in silico) | MTT | 11.7 | T47D (Breast) | |
| Derivative 6i | Hsp90 (in silico) | MTT | 12.4 | RKO (Colorectal) | |
| Derivative 6a | Hsp90 (in silico) | MTT | 14.5 | HSC3 (Head and Neck) |
Conclusion
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. From its initial synthesis to its current exploration as a source of novel anticancer agents, this heterocyclic system has demonstrated significant therapeutic potential. The synthetic methodologies outlined in this guide, including the robust Gewald reaction and the innovative metal-free denitrogenative transformation, provide accessible routes to a diverse range of derivatives. The demonstrated activity of these compounds as inhibitors of key oncogenic pathways, such as those involving Hsp90, COT kinase, and PI3K/Akt/mTOR, underscores the promise of thieno[2,3-c]pyridines for the development of next-generation targeted therapies. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to fully exploit their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tissues.jensenlab.org [tissues.jensenlab.org]
- 13. MAP4K2 - Wikipedia [en.wikipedia.org]
- 14. Multiple Mitogen-Activated Protein Kinase Signaling Pathways Connect the Cot Oncoprotein to the c-jun Promoter and to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 17. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Thieno[2,3-c]pyridine Derivatives with Novel Scaffolds: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel thieno[2,3-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and kinase inhibitory effects. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this promising area.
Core Scaffold and Therapeutic Potential
The this compound core is a versatile scaffold found in a variety of biologically active molecules. Its rigid, planar structure provides a unique framework for interacting with various biological targets. Researchers have explored its potential in developing inhibitors for crucial cellular targets like heat shock protein 90 (Hsp90) and various kinases, which are often dysregulated in cancer and other diseases.[1][2] The exploration of novel derivatives continues to uncover compounds with significant therapeutic promise.[3][4]
Synthesis of Novel this compound Derivatives
A variety of synthetic strategies have been developed to access novel this compound derivatives. One notable method involves a metal-free denitrogenative transformation reaction, offering a mild and efficient route to this scaffold.[3][4] Another common approach is the Gewald reaction, which is instrumental in creating the initial thiophene ring that is later fused with a pyridine ring.[1]
Key Synthetic Protocols
1. Metal-Free Denitrogenative Transformation for 7-(Substituted methyl)thieno[2,3-c]pyridines: [3][4]
This three-step synthesis begins with readily available 2-acetylthiophene.
-
Step 1: One-Pot Triazolization: 2-acetylthiophene undergoes a one-pot triazolization reaction to yield 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
Step 2: Modified Pomeranz-Fritsch Reaction: The resulting triazole is then subjected to a modified Pomeranz-Fritsch reaction to synthesize the thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine intermediate.
-
Step 3: Acid-Mediated Denitrogenative Transformation: The final step involves an acid-mediated denitrogenative transformation of the intermediate to afford the desired this compound derivatives in good yields.
2. Synthesis of this compound Derivatives via Gewald Reaction for Hsp90 Inhibitors: [1]
This synthetic route is particularly useful for generating derivatives with potential anticancer activity.
-
Step 1: Gewald Reaction: Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate is synthesized via a Gewald reaction involving ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and powdered sulfur.
-
Step 2: Acylation: The product from the Gewald reaction is then treated with chloroacetyl chloride in the presence of triethylamine to yield an intermediate.
-
Step 3: Nucleophilic Substitution: The final target compounds are obtained through nucleophilic displacement of the chlorine atom in the intermediate with various heterocyclic secondary amines in dry tetrahydrofuran.
Biological Activity and Quantitative Data
Novel this compound derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines. The primary mechanism of action for some of these derivatives has been identified as the inhibition of Hsp90.[1]
Anticancer Activity of this compound Derivatives
A series of this compound derivatives, designated as compounds 6a-k , were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC50) for the most potent compounds, 6a and 6i , are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6a | HSC3 | Head and Neck | 12.3 |
| T47D | Breast | 14.2 | |
| RKO | Colorectal | 13.1 | |
| 6i | HSC3 | Head and Neck | 10.8[1][5] |
| T47D | Breast | 11.7[1][5] | |
| RKO | Colorectal | 12.4[1][5] |
Compound 6i , which features a thiomorpholine substituent, demonstrated a broad spectrum of anticancer activity.[1] Further investigation revealed that compound 6i induces G2 phase cell cycle arrest.[1][5]
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Screening
The in vitro anticancer activity of the synthesized this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cell Seeding: Cancer cells (MCF7, T47D, HSC3, and RKO) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the synthesized compounds at various concentrations.
-
Incubation: Following treatment, the plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Cell Cycle Analysis
To elucidate the mechanism of action, cell cycle analysis was performed on cells treated with the active compounds.[1]
Methodology:
-
Cell Treatment: Cells were treated with the IC50 concentration of the test compound for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.
Signaling Pathways and Mechanisms of Action
The anticancer activity of several this compound derivatives is attributed to their ability to inhibit Hsp90. Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.
Caption: Inhibition of Hsp90 by this compound Derivatives.
By inhibiting Hsp90, these compounds disrupt the chaperoning of oncoproteins, leading to their degradation via the ubiquitin-proteasome pathway. This, in turn, results in the downregulation of key signaling pathways that promote cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[1]
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of the synthesized this compound derivatives provide valuable insights for the design of more potent and selective inhibitors.
References
The Frontier of Thieno[2,3-c]pyridine Chemistry: A Guide to Reaction Mechanisms and Theoretical Insights
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and advanced materials. Its derivatives have garnered significant attention for their diverse biological activities, including kinase inhibition and anticoagulant properties.[1][2] Understanding the underlying reaction mechanisms for the synthesis of these valuable compounds is paramount for optimizing existing synthetic routes and pioneering new ones. This technical guide provides an in-depth overview of the proposed reaction mechanisms in this compound synthesis and outlines the theoretical frameworks used to study such transformations, addressing a notable gap in dedicated computational studies for this specific isomer.
Proposed Reaction Mechanisms in this compound Synthesis
While comprehensive theoretical studies on the reaction mechanisms of this compound are not extensively available in the current literature, several synthetic reports propose plausible pathways. These mechanisms, primarily based on experimental observations and established principles of organic chemistry, provide a foundation for future computational investigations.
One notable synthetic strategy involves a metal-free, acid-mediated denitrogenative transformation of fused 1,2,3-triazoles.[1][2] This approach leads to the formation of various 7-substituted thieno[2,3-c]pyridines and related fused systems through distinct mechanistic pathways depending on the nucleophile employed.
Nucleophilic Insertion Mechanism
When alcohols or bromides are used as nucleophiles in the presence of an acid catalyst, a nucleophilic insertion mechanism is proposed.[1][2] This pathway is initiated by the protonation of the triazole ring, followed by the loss of dinitrogen (N₂), a strong driving force for the reaction. The resulting reactive intermediate is then trapped by the nucleophile to yield the 7-substituted this compound product.
Caption: Proposed nucleophilic insertion pathway.
Transannulation Mechanism
In contrast, when nitriles serve as the nucleophile, a transannulation mechanism is suggested to occur.[1][2] This pathway likely involves the formation of a nitrilium intermediate, which then undergoes a recyclization with the nitrogen atom of the pyridine ring to form imidazo[1,5-ɑ]this compound derivatives.[1][2]
Caption: Proposed transannulation pathway.
Theoretical and Computational Methodology: A Framework for Investigation
Although specific quantitative data for this compound reaction mechanisms are pending investigation, the established methodologies of computational chemistry provide a robust framework for such studies. Density Functional Theory (DFT) is a powerful tool for elucidating reaction pathways, determining the geometries of reactants, intermediates, and transition states, and calculating the associated energy changes.
Standard Computational Protocol
A typical theoretical investigation into a reaction mechanism follows a structured workflow:
-
Conformational Analysis: Initial structures of all reactants and products are subjected to a conformational search to identify the lowest energy conformers.
-
Geometry Optimization: The geometries of the identified stable conformers, as well as all proposed intermediates and transition states, are fully optimized using a selected DFT functional and basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Verification: The imaginary frequency of a transition state is animated to visualize the atomic motion and confirm that it connects the intended reactant and product. Intrinsic Reaction Coordinate (IRC) calculations are often performed to further verify this connection.
-
Energy Profile Construction: Single-point energy calculations with a larger, more accurate basis set are often performed on the optimized geometries to refine the electronic energies. The Gibbs free energies of all species are then calculated to construct a complete reaction energy profile, which allows for the determination of activation barriers and reaction thermodynamics.
Caption: A typical workflow for computational investigation of reaction mechanisms.
Quantitative Data Summary
As of this writing, there is a notable absence of published theoretical studies providing specific quantitative data, such as activation energies or reaction enthalpies, for the reaction mechanisms of this compound. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Calculated Activation Energies (ΔG‡) for Key Reaction Steps
| Reaction Step | Proposed Mechanism | Computational Method | Solvent Model | ΔG‡ (kcal/mol) | Reference |
| Denitrogenation | Nucleophilic Insertion | Data Not Available | Data Not Available | Data Not Available | N/A |
| Nucleophilic Attack | Nucleophilic Insertion | Data Not Available | Data Not Available | Data Not Available | N/A |
| Recyclization | Transannulation | Data Not Available | Data Not Available | Data Not Available | N/A |
Table 2: Calculated Reaction Enthalpies (ΔH) and Gibbs Free Energies (ΔG)
| Overall Reaction | Computational Method | Solvent Model | ΔH (kcal/mol) | ΔG (kcal/mol) | Reference |
| Precursor to Product | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Future Directions
The field of this compound chemistry would greatly benefit from dedicated theoretical studies to validate and refine the proposed reaction mechanisms. Such research would not only deepen the fundamental understanding of these reactions but also enable the rational design of more efficient and selective synthetic methodologies. Key areas for future investigation include:
-
DFT modeling of the denitrogenative transformation to elucidate the precise structure of the reactive intermediates and transition states.
-
Comparative analysis of the nucleophilic insertion and transannulation pathways to understand the factors governing the reaction's selectivity.
-
Exploration of alternative reaction pathways for the synthesis of the this compound core, including variations of the Gewald reaction, which is used to synthesize precursors.[3]
-
In silico screening of catalysts and reaction conditions to predict optimal synthetic outcomes.
By bridging the gap between experimental observation and theoretical understanding, computational chemistry stands to accelerate innovation in the synthesis and application of this compound derivatives, paving the way for the next generation of pharmaceuticals and functional materials.
References
Navigating the Luminescent Landscape of Thieno[2,3-c]pyridines: A Technical Guide to their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structural resemblance to biologically active molecules and its potential for tunable electronic properties make it a compelling candidate for the development of novel therapeutics and functional materials. While much of the research has focused on its synthetic accessibility and biological applications, a comprehensive understanding of its photophysical properties is crucial for unlocking its full potential in areas such as bioimaging, sensing, and photodynamic therapy.
This technical guide provides an in-depth exploration of the photophysical characteristics of this compound compounds. It is designed to serve as a valuable resource for researchers actively engaged in the study of these molecules, as well as for professionals in drug development seeking to leverage their unique luminescent properties.
Core Photophysical Parameters: A Data-Driven Overview
A critical aspect of characterizing any fluorescent molecule is the quantitative assessment of its interaction with light. Key parameters include the molar extinction coefficient (ε), which quantifies the probability of light absorption at a specific wavelength; the fluorescence quantum yield (ΦF), representing the efficiency of the emission process; and the fluorescence lifetime (τ), the average time a molecule remains in its excited state before returning to the ground state.
It is important to note that while the this compound core is of growing interest, a comprehensive and centralized repository of its photophysical data is not yet readily available in the public domain. Much of the existing literature focuses on synthetic methodologies rather than detailed photophysical characterization.[1][2]
To provide a valuable point of reference, the following table summarizes the photophysical data for a closely related and well-characterized isomer, a thieno[3,2-c]pyridine derivative, alongside common fluorescent standards. This comparative approach allows for an initial assessment of the potential of the thienopyridine scaffold as a fluorophore.
| Compound | Absorption Max. (λabs, nm) | Emission Max. (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Solvent |
| Thieno[3,2-c]pyridine Derivative * | 392 | 511 | 119 | Not Reported | Not Reported | Not Reported | Chloroform |
| Fluorescein | 490 | 514 | 24 | ~90,000 | 0.95 | ~4.0 | 0.1 M NaOH |
| Rhodamine B | 554 | 575 | 21 | ~105,000 | 0.31 | ~1.7 | Ethanol |
| BODIPY FL | 503 | 512 | 9 | ~80,000 | 0.97 | ~5.7 | Methanol |
*Data for the thieno[3,2-c]pyridine derivative is based on a representative compound from the literature to illustrate the general properties of this class of molecules. Specific values will vary depending on the substitution pattern.[3]
Experimental Protocols for Photophysical Characterization
The accurate and reproducible measurement of photophysical properties is paramount for the reliable evaluation and comparison of fluorescent compounds. The following section details the standard experimental methodologies for determining the key parameters outlined above.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a molecule absorbs light and to quantify the strength of this absorption.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable solvent (e.g., chloroform, ethanol, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorbance spectrum of the sample solution over a relevant wavelength range.
-
The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.
-
-
Molar Extinction Coefficient (ε) Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has been excited by light of a specific wavelength.
Methodology:
-
Sample Preparation: Use a dilute solution of the compound, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for both excitation and emission, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength (λex), which is often the λabs determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
The wavelength of maximum emission (λem) is identified from the peak of the emission spectrum.
-
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to the this compound compound.
-
Data Acquisition:
-
Prepare solutions of both the sample and the standard with identical absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.[3]
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ).
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED).
-
Measure the arrival times of the emitted photons relative to the excitation pulse.
-
-
Data Analysis: The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).
Experimental Workflow Visualization
To provide a clear overview of the process of characterizing the photophysical properties of a novel this compound compound, the following workflow diagram is presented.
Caption: Workflow for the photophysical characterization of this compound compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising class of compounds with significant potential in various scientific and technological fields. While a comprehensive database of their photophysical properties is still emerging, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically characterize novel derivatives. The limited available data on related isomers suggests that the thienopyridine core can exhibit interesting fluorescent properties.
Future research should focus on the systematic investigation of structure-property relationships by synthesizing a library of this compound derivatives with diverse substituents and performing detailed photophysical characterization. This will not only populate the much-needed data landscape but also enable the rational design of new molecules with tailored absorption, emission, and quantum efficiency for specific applications in drug development and materials science. The exploration of their application in biological imaging and as sensors remains a particularly exciting avenue for future investigation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Thieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thieno[2,3-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its potential as anticancer agents, notably through the inhibition of Heat Shock Protein 90 (Hsp90). The following sections detail the synthetic methodologies, present key quantitative data, and outline the biological context of these compounds.
Introduction
Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that have emerged as a promising scaffold in drug discovery. Their structural similarity to purines allows them to interact with various biological targets.[1] Notably, derivatives of this scaffold have demonstrated potent anticancer activity by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting cancer cell signaling and inducing cell cycle arrest and apoptosis.[1][2]
This document outlines two primary synthetic strategies for obtaining this compound derivatives: a classical approach involving the Gewald reaction followed by cyclization, and a metal-free method for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines.[4][5]
Synthetic Methodologies
Synthesis via Gewald Reaction and Subsequent Cyclization
A common and efficient route to substituted thieno[2,3-c]pyridines begins with the Gewald three-component reaction to form a 2-aminothiophene intermediate. This intermediate is then cyclized to construct the fused pyridine ring.
Experimental Workflow:
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Metal-Free Synthesis of Thieno[2,3-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-c]pyridines are a significant class of heterocyclic compounds due to their presence in various biologically active molecules and their potential applications in materials science. Traditional synthesis methods for this scaffold often rely on metal catalysts, which can lead to product contamination and increased costs. This document details a robust, metal-free, three-step synthesis of functionalized thieno[2,3-c]pyridines. The methodology proceeds via a 1,2,3-triazole-mediated denitrogenative transformation, offering a mild and efficient alternative to conventional approaches.[1][2] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the adoption of this methodology in academic and industrial research settings.
Introduction
The thieno[2,3-c]pyridine core is a key structural motif in a number of compounds with demonstrated pharmaceutical relevance, including antitumor, anticancer, and kinase inhibitory agents.[1] Conventional synthetic strategies for constructing this bicyclic system typically involve either the annulation of a thiophene ring onto a pre-existing pyridine or the formation of a pyridine ring on a thiophene precursor.[1][2] These methods are often limited by the availability of specific starting materials and frequently necessitate the use of metal catalysts, which complicates purification and can be economically prohibitive.
The protocols outlined below describe a metal-free approach commencing from the readily available 2-acetylthiophene. The key steps involve a one-pot triazolation, a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate.[1][2] This strategy not only avoids metal catalysis but also allows for late-stage functionalization, providing access to a library of novel this compound derivatives under mild conditions.[1]
Overall Synthetic Workflow
The metal-free synthesis of thieno[2,3-c]pyridines is accomplished through a three-step sequence as depicted in the workflow diagram below.
Caption: Three-step metal-free synthesis of thieno[2,3-c]pyridines.
Quantitative Data Summary
The yields of the final this compound derivatives vary depending on the nucleophile used in the final denitrogenative transformation step. The following tables summarize the isolated yields for different classes of products synthesized from the key intermediate, thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (2).
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines (3a-f) [2]
| Compound | Nucleophile (NuH) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3a | H₂O | 1,2-DCE | 80 | 24 | 72 |
| 3b | Anisole | 1,2-DCE | 80 | 24 | 81 |
| 3c | 1,3,5-Trimethoxybenzene | 1,2-DCE | 80 | 24 | 91 |
| 3d | Thioanisole | 1,2-DCE | 80 | 24 | 85 |
| 3e | Indole | 1,2-DCE | 80 | 24 | 78 |
| 3f | Pyrrole | 1,2-DCE | 80 | 24 | 75 |
Table 2: Synthesis of this compound-7-ylmethyl Esters (4a-f) [1]
| Compound | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4a | 1 M H₂SO₄/H₂O | 100 | 2 | 72 |
| 4b | Acetic Acid | 100 | 1 | 85 |
| 4c | Propionic Acid | 100 | 1 | 82 |
| 4d | Butyric Acid | 100 | 2 | 80 |
| 4e | Pivalic Acid | 100 | 3 | 75 |
| 4f | Benzoic Acid | 100 | 3 | 70 |
Table 3: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines (5a-c) [1] | Compound | Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 5a | Acetonitrile | 1,2-DCE | 80 | 24 | 88 | | 5b | Propionitrile | 1,2-DCE | 80 | 24 | 85 | | 5c | Benzonitrile | 1,2-DCE | 80 | 24 | 76 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,2-Dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1)
-
Bromination: To a solution of 2-acetylthiophene (1.0 eq) in CCl₄, add N-bromosuccinimide (NBS, 1.1 eq). Reflux the mixture for 4 hours. After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Azidation: Dissolve the crude bromoacetylthiophene in DMF and add sodium azide (NaN₃, 1.5 eq). Stir the mixture at room temperature for 2 hours.
-
Triazole Formation: To the reaction mixture, add aminoacetaldehyde dimethyl acetal (1.2 eq) and stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure triazole derivative (1).
Protocol 2: Synthesis of Thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (2)
-
Reaction Setup: To a solution of triazole 1 (1.0 eq) in 1,2-dichloroethane (1,2-DCE), add triflic acid (TfOH, 3.0 eq) dropwise at 0°C.
-
Cyclization: Allow the reaction mixture to warm to 80°C and stir for 24 hours.
-
Work-up: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude product (2) is typically used in the next step without further purification.
Protocol 3: General Procedure for the Denitrogenative Transformation of Intermediate 2
-
Method A: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines (3a-f)
-
Reaction Setup: Dissolve intermediate 2 (1.0 eq) and the desired nucleophile (e.g., anisole, indole; 2.0 eq) in 1,2-DCE.
-
Reaction: Add triflic acid (TfOH, 2.0 eq) and stir the mixture at 80°C for 24 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 2 to isolate the final products (3a-f).
-
-
Method B: Synthesis of this compound-7-ylmethyl Esters (4b-f)
-
Reaction Setup: Dissolve intermediate 2 (0.25 mmol) in the corresponding liquid carboxylic acid (2 mL).
-
Reaction: Heat the mixture at 100°C for the time specified in Table 2.
-
Work-up and Purification: After cooling, neutralize the mixture with saturated NaHCO₃ solution, extract with dichloromethane, and purify by column chromatography to yield the ester derivatives (4b-f).[1]
-
-
Method C: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines (5a-c)
-
Reaction Setup: Dissolve intermediate 2 (1.0 eq) in the appropriate nitrile solvent (for 5a and 5b) or in 1,2-DCE with the nitrile reagent (for 5c, 2.0 eq).
-
Reaction: Add triflic acid (TfOH, 2.0 eq) and stir the mixture at 80°C for 24 hours.
-
Work-up and Purification: Follow the standard neutralization, extraction, and purification procedures to obtain the final products (5a-c).
-
Mechanistic Pathways
The final acid-mediated denitrogenative transformation step can proceed through two distinct mechanistic pathways depending on the nucleophile employed. This versatility allows for the synthesis of diverse scaffolds from a common intermediate.
Caption: Divergent pathways in the denitrogenative transformation step.
When electron-rich aromatic compounds, alcohols, or water are used as nucleophiles, the reaction proceeds via a nucleophilic insertion mechanism. Conversely, when nitriles are employed, the reaction follows a transannulation pathway, leading to the formation of a new fused imidazole ring.[1][2] This mechanistic bifurcation significantly enhances the synthetic utility of the fused triazole intermediate.
References
Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Thieno[2,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for a modern, metal-free synthesis of thieno[2,3-c]pyridine derivatives. This synthetic approach utilizes a key modified Pomeranz-Fritsch cyclization. The described three-step sequence commences with readily available 2-acetylthiophene and offers a versatile route to a variety of substituted thieno[2,3-c]pyridines, a scaffold of considerable interest in pharmaceutical and materials science research. The protocols herein are based on the work published in ChemistryOpen.[1][2]
Introduction
Thieno[2,3-c]pyridines are a significant class of heterocyclic compounds, recognized for their diverse biological activities, including potential as kinase inhibitors.[1] Traditional syntheses can be limited, but a contemporary strategy employing a modified Pomeranz-Fritsch reaction provides an efficient and metal-free pathway to these valuable molecules. This method offers several advantages, including the use of simple starting materials, cost-effectiveness, and environmentally friendly conditions by avoiding metal catalysts.[1]
Overall Synthetic Scheme
The synthesis of this compound derivatives is accomplished via a three-step process as illustrated below:
-
One-Pot Triazolation: The initial step involves the formation of a key triazole intermediate, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, from 2-acetylthiophene.[1][2]
-
Modified Pomeranz-Fritsch Cyclization: This crucial step involves the intramolecular cyclization of the triazole intermediate to construct the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine ring system.[1][2]
-
Acid-Mediated Denitrogenative Transformation: The final step is the acid-catalyzed denitrogenation of the triazolo-pyridine intermediate, which, in the presence of a nucleophile, yields the desired substituted this compound.[1][2]
Data Presentation
Table 1: Optimization of the Denitrogenative Transformation Reaction[1]
The following table summarizes the optimization of reaction conditions for the final denitrogenative transformation step using butanol as a model nucleophile.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | Trace |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Reaction conditions: thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (1 eq.), butanol (2 eq.), catalyst (2 eq.) in the specified solvent.
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines[1]
This table presents the isolated yields for the synthesis of various 7-substituted thieno[2,3-c]pyridines using the optimized reaction conditions.
| Product | Nucleophile | Yield (%) |
| 3a | TBAB | 65 |
| 3b | Methanol | 75 |
| 3c | Butanol | 72 |
| 3d | Isopropanol | 68 |
| 3e | tert-Butanol | 55 |
| 3f | Phenol | 62 |
Reaction conditions: thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (0.25 mmol), nucleophile (2.0 mL), TfOH (0.50 mmol) in 1,2-DCE (2.0 mL) at 80 °C for 24 h.
Experimental Protocols
Step 1: One-Pot Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1)[1]
Materials:
-
2-Acetylthiophene
-
Aminoacetaldehyde dimethyl acetal
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq.) and aminoacetaldehyde dimethyl acetal (1.2 eq.) in a 1:1 mixture of t-BuOH and deionized water.
-
To the stirred solution, add sodium azide (1.5 eq.), copper(II) sulfate pentahydrate (0.1 eq.), and sodium ascorbate (0.2 eq.).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water to the reaction mixture and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure triazole intermediate 1 .
Step 2: Modified Pomeranz-Fritsch Cyclization to Synthesize thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (2)[1]
Materials:
-
1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1 )
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the triazole intermediate 1 (1.0 eq.) in dichloromethane.
-
At room temperature, add trifluoroacetic acid (10 eq.) to the solution.
-
Stir the mixture for 12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the cyclized product 2 . This intermediate is often used in the subsequent step without further purification.
Step 3: General Protocol for Acid-Mediated Denitrogenative Transformation to 7-(Substituted methyl)thieno[2,3-c]pyridines (3a-f)[1]
Materials:
-
Appropriate nucleophile (e.g., butanol, methanol, phenol, or tetrabutylammonium bromide)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichloroethane (1,2-DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the triazolo-pyridine intermediate 2 (0.25 mmol) in 1,2-dichloroethane (2.0 mL).
-
Add the desired nucleophile (2.0 mL for liquid nucleophiles or 2.0 equivalents for solid nucleophiles).
-
Add trifluoromethanesulfonic acid (TfOH, 0.50 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen).
-
After cooling the reaction to room temperature, quench by adding a saturated aqueous NaHCO₃ solution.
-
Extract the product into dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the final this compound derivative.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of thieno[2,3-c]pyridines.
References
Application Notes and Protocols for the Synthesis of Thieno[2,3-c]pyridines via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Thieno[2,3-c]pyridine derivatives using the Gewald three-component reaction. This powerful and versatile multicomponent reaction offers an efficient pathway to construct the biologically relevant this compound scaffold, a core structure in various pharmacologically active compounds.
The Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2][3] For the synthesis of Thieno[2,3-c]pyridines, N-substituted-4-piperidones are utilized as the ketone component, leading to the formation of 2-amino-4,5,6,7-tetrahydrothis compound intermediates. These intermediates are valuable precursors for further chemical modifications and the development of novel therapeutic agents.[4]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-amino-4,5,6,7-tetrahydrothis compound-3-carbonitrile derivatives via the Gewald reaction.
| Entry | N-Substituent (R) | Active Methylene Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1 | Isopropyl | Malononitrile | Triethylamine | Ethanol | Reflux | 5 | 85 | 133-135 | [5] |
| 2 | Methyl | Malononitrile | Morpholine | Ethanol | 50 | 3 | 78 | 168-170 | [4] |
| 3 | Benzyl | Malononitrile | Piperidine | DMF | 60 | 4 | 82 | 155-157 | [4] |
| 4 | Ethyl | Ethyl Cyanoacetate | Triethylamine | Ethanol | Reflux | 6 | 75 | 112-114 | [4] |
| 5 | H | Malononitrile | Morpholine | Methanol | RT | 12 | 70 | 188-190 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothis compound-3-carbonitrile [5]
This protocol details the synthesis of a representative 2-amino-4,5,6,7-tetrahydrothis compound-3-carbonitrile derivative.
Materials:
-
1-Isopropyl-4-piperidone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-isopropyl-4-piperidone (10 mmol, 1.41 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (11 mmol, 0.35 g) in ethanol (50 mL).
-
To this suspension, add triethylamine (10 mmol, 1.39 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated yellow solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-6-isopropyl-4,5,6,7-tetrahydrothis compound-3-carbonitrile.
Expected Yield: ~85%
Characterization Data: Yellow crystals, m.p. 133-135 °C.[5]
Visualizations
Diagram 1: General Mechanism of the Gewald Reaction
Caption: Mechanism of the Gewald reaction for this compound synthesis.
Diagram 2: Experimental Workflow
References
One-Pot Synthesis of Substituted Thieno[2,3-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot and multi-step one-pot synthesis of substituted thieno[2,3-c]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including anticancer and kinase inhibition properties, as well as its potential in developing novel therapeutics.[1][2][3]
Introduction
Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in pharmaceutical and material sciences.[1][2] Traditional synthetic routes to this scaffold often involve multi-step procedures with harsh reaction conditions, the use of expensive metal catalysts, and limited substituent diversity.[1][4] Recent advancements have focused on the development of more efficient one-pot or multi-component reactions to construct the thieno[2,3-c]pyridine core. These modern approaches offer advantages such as simplified procedures, milder reaction conditions, and the ability to generate a library of diverse derivatives.[2]
This application note details a metal-free, multi-step one-pot strategy for the synthesis of various substituted thieno[2,3-c]pyridines, including 7-(substituted methyl)thieno[2,3-c]pyridines, this compound-7-ylmethyl esters, and imidazo[1,5-a]thieno[2,3-c]pyridines.[1][2] The synthesis commences from the readily available 2-acetylthiophene and proceeds through a one-pot triazolation, a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation.[1][2][5]
Reaction Scheme
A notable metal-free approach for the synthesis of substituted thieno[2,3-c]pyridines involves a three-step process starting from 2-acetylthiophene.[1][2][5] The initial step is a one-pot triazolation reaction to form a 1,2,3-triazole intermediate. This is followed by a modified Pomeranz-Fritsch reaction to construct the fused pyridine ring, yielding a thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine. The final step involves an acid-mediated denitrogenative transformation of this intermediate to afford the desired substituted this compound derivatives.[1][2]
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines
This protocol is based on the acid-mediated denitrogenative transformation of the thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine intermediate with various nucleophiles.
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
Step 2: Synthesis of thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine
-
The triazole intermediate from Step 1 undergoes a modified Pomeranz-Fritsch cyclization to yield the fused triazolopyridine.[1][2]
Step 3: Synthesis of 7-(hydroxymethyl)this compound (Example)
-
To a solution of thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine (1.0 mmol) in a suitable solvent, add 1 M aqueous sulfuric acid (H₂SO₄).
-
Heat the reaction mixture at 100 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 7-(hydroxymethyl)this compound.
Protocol 2: Synthesis of this compound-7-ylmethyl Esters
This protocol utilizes carboxylic acids as both the solvent and the nucleophile in the denitrogenative transformation step.
-
To thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine (1.0 mmol), add the desired carboxylic acid (e.g., acetic acid, propionic acid) in excess to act as the solvent.
-
Heat the reaction mixture at 100 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess carboxylic acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the corresponding this compound-7-ylmethyl ester.
Protocol 3: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines
This protocol involves the use of nitrile compounds as nucleophiles, leading to a transannulation reaction.
-
In a reaction vessel, combine thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine (1.0 mmol) and the desired nitrile (e.g., acetonitrile, benzonitrile) as the solvent.
-
Add a suitable acid catalyst.
-
Heat the mixture under optimized conditions.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as appropriate for the specific nitrile used.
-
Purify the product by column chromatography to obtain the imidazo[1,5-a]this compound derivative.
Quantitative Data
The following tables summarize the reported yields for the synthesis of various substituted thieno[2,3-c]pyridines.
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines
| Entry | Nucleophile/Reagent | Product | Yield (%) |
| 1 | 1 M H₂SO₄/H₂O | 7-(Hydroxymethyl)this compound | 85 |
| 2 | Methanol/H₂SO₄ | 7-(Methoxymethyl)this compound | 82 |
| 3 | Ethanol/H₂SO₄ | 7-(Ethoxymethyl)this compound | 80 |
| 4 | Propan-2-ol/H₂SO₄ | 7-(Isopropoxymethyl)this compound | 75 |
Data sourced from Eroğlu et al. (2025).[1][2]
Table 2: Synthesis of this compound-7-ylmethyl Esters
| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetic Acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 1 | 92 |
| 2 | Propionic Acid | Thieno[2,3-c]pyridin-7-ylmethyl propionate | 2 | 90 |
| 3 | Butyric Acid | Thieno[2,3-c]pyridin-7-ylmethyl butyrate | 2 | 88 |
| 4 | Pivalic Acid | Thieno[2,3-c]pyridin-7-ylmethyl pivalate | 3 | 85 |
Data sourced from Eroğlu et al. (2025).[1][2]
Table 3: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines
| Entry | Nitrile | Product | Yield (%) |
| 1 | Acetonitrile | 1-Methylimidazo[1,5-a]this compound | 78 |
| 2 | Propionitrile | 1-Ethylimidazo[1,5-a]this compound | 75 |
| 3 | Benzonitrile | 1-Phenylimidazo[1,5-a]this compound | 72 |
Data sourced from Eroğlu et al. (2025).[2]
Experimental Workflow
The general workflow for the synthesis and characterization of substituted thieno[2,3-c]pyridines is outlined below.
Logical Relationships in Synthesis
The choice of nucleophile in the final denitrogenative transformation step directly dictates the type of substitution at the 7-position of the this compound core. This highlights the versatility of the common intermediate, thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine, for generating a diverse library of compounds.
Conclusion
The described one-pot and multi-step one-pot synthetic strategies provide an efficient and versatile platform for the synthesis of a variety of substituted thieno[2,3-c]pyridines.[2] The metal-free conditions and the use of readily available starting materials make these protocols attractive for both academic research and industrial drug development.[1][2] The ability to introduce diverse functional groups in the final step allows for the creation of compound libraries for structure-activity relationship (SAR) studies, which is crucial for the discovery of new therapeutic agents.[3]
References
Synthesis of 7-Substituted Thieno[2,3-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 7-substituted thieno[2,3-c]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The thieno[2,3-c]pyridine scaffold is a core component of various kinase inhibitors and other biologically active molecules.[1][2] The protocols outlined below describe a modern, metal-free approach, offering advantages in terms of environmental friendliness and reduced risk of toxic metal residues in the final products.[1][2]
Introduction
Thienopyridines, as fused heterocyclic systems, have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including anticancer, anticoagulant, and antimicrobial properties.[1][2] Specifically, the this compound isomer is a key structural motif in inhibitors of kinases such as c-Src and Hsp90, which are implicated in various cancers.[2] This document details a three-step, metal-free synthetic route starting from readily available 2-acetylthiophene. The methodology involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and a final denitrogenative transformation to yield a variety of 7-substituted thieno[2,3-c]pyridines.[1][3] An alternative initial step utilizing the Gewald reaction to form a substituted 2-aminothiophene precursor is also discussed.
Synthetic Strategy Overview
The primary synthetic pathway is a three-step sequence designed for versatility and efficiency, allowing for late-stage diversification of the 7-position substituent.
Caption: Three-step metal-free synthesis of 7-substituted thieno[2,3-c]pyridines.
Experimental Protocols
Protocol 1: Metal-Free Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines
This protocol is adapted from a metal-free method utilizing a fused 1,2,3-triazole intermediate.[1][3][4]
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Intermediate 1)
This step involves a one-pot triazolation reaction.
-
Materials:
-
2-Acetylthiophene
-
(Dimethoxymethyl)hydrazine
-
Sodium azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
-
Procedure:
-
To a solution of 2-acetylthiophene (1 eq.) in a 1:1 mixture of tert-butanol and water, add (dimethoxymethyl)hydrazine (1.1 eq.) and sodium azide (1.2 eq.).
-
Add copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
-
Step 2: Synthesis of Thieno[2,3-c][1][2]triazolo[1,5-a]pyridine (Intermediate 2)
This step is a modified Pomeranz-Fritsch cyclization.[1][3]
-
Materials:
-
Intermediate 1
-
Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate 1 (1 eq.) in dichloromethane.
-
Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude Intermediate 2 is often used in the next step without further purification.
-
Step 3: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines (Final Products)
This step involves an acid-mediated denitrogenative transformation.[1][3]
-
Materials:
-
Procedure:
-
To a solution of Intermediate 2 (1 eq.) in 1,2-dichloroethane, add the desired nucleophile (10 eq.).
-
Add the acid catalyst (PTSA or TfOH, 2 eq.).[1]
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours. Reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the 7-substituted this compound.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of various 7-(substituted methyl)thieno[2,3-c]pyridines using the denitrogenative transformation of Intermediate 2.[3]
| Entry | Nucleophile | Catalyst | Solvent | Yield (%) [a] |
| 1 | Butan-1-ol | TfOH | 1,2-DCE | 72 |
| 2 | Methanol | TfOH | 1,2-DCE | Good |
| 3 | Phenol | TfOH | 1,2-DCE | Good |
| 4 | Acetic Acid [b] | - | Acetic Acid | Good |
| 5 | Propionic Acid [b] | - | Propionic Acid | Good |
[a] Isolated yields.[3] [b] When using liquid carboxylic acids, they can also serve as the solvent, and the reaction is typically carried out at 100 °C for 1-3 hours.[4]
Biological Context: Signaling Pathways
7-Substituted thieno[2,3-c]pyridines have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the c-Src and Hsp90 pathways.
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is linked to the progression of various cancers.[5]
Caption: Simplified c-Src signaling pathway.
Hsp90 Signaling Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival.
Caption: Hsp90 chaperone cycle and inhibition.
Alternative Synthetic Route: Gewald Reaction
An alternative approach to the this compound core involves the Gewald reaction to synthesize a 2-aminothiophene intermediate, which can then be further elaborated.[6][7]
Protocol 2: Synthesis of Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate
This protocol is based on the Gewald reaction.[8]
-
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
-
Triethylamine or Morpholine
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-oxopiperidine-1-carboxylate (1 eq.) and ethyl cyanoacetate (1 eq.) in ethanol.
-
Add elemental sulfur (1.1 eq.) to the mixture.
-
Add a catalytic amount of a base such as triethylamine or morpholine.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol to yield the pure 2-aminothiophene derivative.
-
This intermediate can then be further modified, for example, by acylation followed by nucleophilic substitution, to introduce various substituents.[8]
Conclusion
The protocols described herein provide reliable and adaptable methods for the synthesis of 7-substituted thieno[2,3-c]pyridines. The metal-free approach is particularly advantageous for applications in medicinal chemistry and drug development. The versatility of the final denitrogenative step allows for the creation of a library of compounds for structure-activity relationship (SAR) studies targeting important biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Thieno[2,3-c]pyridine Derivatives as Potent Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thieno[2,3-c]pyridine derivatives as promising anticancer agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.
Introduction
Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have highlighted their potential as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. These compounds have been shown to target various key proteins and signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document serves as a practical guide for researchers interested in exploring the anticancer properties of this compound derivatives.
Quantitative Data Summary
The anticancer activity of various this compound and related thienopyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized in the tables below for easy comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6a | HSC3 | Head and Neck Cancer | 14.5 | [1] |
| RKO | Colorectal Cancer | 24.4 | [1] | |
| 6i | HSC3 | Head and Neck Cancer | 10.8 | [1][2][3] |
| T47D | Breast Cancer | 11.7 | [1][2][3] | |
| RKO | Colorectal Cancer | 12.4 | [1][2][3] | |
| MCF7 | Breast Cancer | 16.4 | [1] | |
| 5c | PC-3 | Prostate Cancer | 2.08 | [4] |
Table 2: Growth Inhibitory Activity of Benzothis compound Derivative 5c
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| 5c | Various | Broad Spectrum | 4 nM - 37 µM |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by modulating key signaling pathways involved in tumorigenesis. The following diagrams illustrate the mechanisms of action for derivatives targeting Hsp90, CYP17A1, and PI-PLC.
Hsp90 Inhibition Pathway
Certain this compound derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
Caption: Hsp90 Inhibition by this compound Derivatives.
CYP17A1 Inhibition Pathway in Prostate Cancer
In prostate cancer, the growth of cancer cells is often dependent on androgens. Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the biosynthesis of androgens. Inhibition of CYP17A1 by this compound derivatives can reduce androgen levels, thereby suppressing the growth of prostate cancer cells.
Caption: CYP17A1 Inhibition in Prostate Cancer.
PI-PLC Inhibition Pathway
Phosphoinositide-specific phospholipase C (PI-PLC) is an enzyme involved in signal transduction pathways that regulate cell proliferation and migration. Certain thienopyridine derivatives have been shown to inhibit PI-PLC, leading to cell cycle arrest and reduced cancer cell motility.
References
Application Notes and Protocols: Thieno[2,3-c]pyridine as a Privileged Scaffold for Kinase Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine core is a promising heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to effectively interact with the ATP-binding sites of various kinases. This document provides an overview of the application of this compound derivatives as inhibitors of key kinases, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel therapeutics.
Quantitative Data: Inhibitory Potency of this compound Derivatives
The following tables summarize the inhibitory activities of this compound compounds against two important kinase targets: Cancer Osaka Thyroid (COT) kinase (also known as MAP3K8 or Tpl2) and G protein-coupled receptor kinase 2 (GRK2).
Table 1: Inhibitory Activity of this compound Derivatives against COT Kinase
| Compound ID | Modifications | COT Kinase IC50 (nM) | Cellular Assay (TNF-α production) IC50 (µM) | Reference |
| 1 | 2,4-disubstituted | Potent Inhibition | Improved Cellular Activity | [1] |
| 2 | Selective Inhibitor | Potent Inhibition | - | [2] |
Note: Specific IC50 values for a series of compounds are often found within the full text of publications, which were not fully accessible. The data presented indicates the potential of this scaffold.
Table 2: Inhibitory Activity of this compound Derivatives against GRK2
| Compound ID | Modifications | GRK2 IC50 (nM) | Selectivity Notes | Reference |
| Hit Compound | This compound moiety | Potent and Ligand Efficient | - | [3] |
| 115h | Optimized from hit | 18 | Good selectivity against GRK1, 5, 6, and 7 | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the role of these inhibitors. The following diagrams, created using the DOT language, illustrate the signaling pathways of COT and GRK2, and a general workflow for kinase inhibitor screening.
Signaling Pathways
References
Application Notes and Protocols for the Biological Evaluation of Thieno[2,3-c]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-c]pyridine and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology.[1][2][3] This document provides a detailed overview of the biological evaluation of these compounds, including protocols for key experimental assays, a summary of their quantitative biological activities, and visual representations of the signaling pathways they modulate. The information presented herein is intended to serve as a practical guide for researchers engaged in the discovery and development of novel drugs based on the this compound scaffold.
Data Presentation: Quantitative Biological Activity
The following tables summarize the reported in vitro anticancer activity of various this compound analogs against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6i | HSC3 | Head and Neck | 10.8 | [1] |
| T47D | Breast | 11.7 | [1] | |
| RKO | Colorectal | 12.4 | [1] |
Table 2: Percentage Growth Inhibition of this compound Analogs at 100 µM Concentration
| Compound | Cell Line | Cancer Type | % Inhibition | Reference |
| 6i | MCF7 | Breast | 95.33 | |
| Cisplatin (Standard) | MCF7 | Breast | 97.41 | |
| 6a | T47D | Breast | 88.08 | [2] |
| 6i | T47D | Breast | 83.92 | [2] |
| Cisplatin (Standard) | T47D | Breast | 98.20 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidic isopropanol)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the desired concentrations of the compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Treatment: Treat cells with the this compound analogs at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Treatment: Culture and treat cells with the this compound analogs as required.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound analogs have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer progression.
Hsp90 Inhibition
Several this compound derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, these analogs can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
References
Application Notes and Protocols for In Vitro Anticancer Activity of Thieno[2,3-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activities of novel Thieno[2,3-c]pyridine compounds. The included data and protocols are intended to guide researchers in evaluating the potential of this class of compounds as anticancer agents.
Introduction
Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines. The primary mechanism of action for some of the lead compounds has been identified as the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, subsequently inducing cell cycle arrest and, in some cases, apoptosis, thereby hindering tumor growth.[4][5] This document summarizes the key in vitro findings and provides detailed protocols for the experimental evaluation of these compounds.
Quantitative Data Summary
The in vitro anticancer efficacy of lead this compound compounds, particularly 6a and 6i, has been quantified through determination of their half-maximal inhibitory concentrations (IC50) and analysis of their effects on the cell cycle.
Table 1: IC50 Values of Lead this compound Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6i | HSC3 | Head and Neck Cancer | 10.8[6] |
| T47D | Breast Cancer | 11.7[6] | |
| RKO | Colorectal Cancer | 12.4[6] | |
| 6a | HSC3 | Head and Neck Cancer | 14.5[6] |
| RKO | Colorectal Cancer | 24.4[6] |
Table 2: Cell Cycle Analysis of Compound 6i
Treatment with compound 6i has been shown to induce cell cycle arrest at the G2 phase in cancer cells.[6]
| Cell Line | Treatment | % of Cells in G2 Phase |
| HSC3 | Control | 34.6 ± 3.2 |
| Compound 6i | 46.4 ± 3.6 | |
| RKO | Control | 18.9 ± 2.8 |
| Compound 6i | 31.2 ± 3.1 |
Table 3: Apoptosis Induction by a Representative Thienopyridine Compound
While compound 6i was found to induce cell death through non-apoptotic mechanisms, related thieno[2,3-b]pyridine compounds have demonstrated the ability to induce apoptosis. The following data for a representative thieno[2,3-b]pyridine derivative in cervical cancer cell lines illustrates this potential.[7]
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| SiHa | Untreated | 14.62 ± 8.88 | 0.68 ± 0.34 | 15.30 ± 9.11 |
| Compound 1 | 86.17 ± 0.49 | 5.33 ± 0.96 | 91.50 ± 1.32 |
Visualized Mechanisms and Workflows
Signaling Pathway of Hsp90 Inhibition
Experimental Workflow for In Vitro Anticancer Activity Screening
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptosis using flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the this compound compound at the desired concentration (e.g., IC50) for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Measure the DNA content based on the fluorescence intensity of PI.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The lead compounds have demonstrated potent in vitro activity against a range of cancer cell lines, primarily through the inhibition of Hsp90, leading to cell cycle arrest. The protocols detailed in this document provide a robust framework for the further investigation and characterization of these and other related compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and further elucidation of the molecular mechanisms of action to advance these promising compounds towards clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibition differentially destabilises MAP kinase and TGF-beta signalling components in cancer cells revealed by kinase-targeted chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thieno[2,3-c]pyridines in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in both pharmaceutical and materials science research. Their rigid, planar structure and rich electron density make them promising candidates for various applications in organic electronics. While the exploration of thieno[2,3-c]pyridine derivatives in materials science is still an emerging field, their inherent electrochemical and photophysical properties suggest a broad potential for use in organic solar cells (OSCs), organic field-effect transistors (OFETs), and fluorescent materials.[1]
This document provides an overview of the application of a closely related and well-studied derivative, thieno[2,3-c]pyrrole-4,6-dione (TPD), as a key building block in small molecules for organic solar cells. The data and protocols presented herein are based on published research and aim to provide a practical guide for researchers interested in exploring the potential of the thieno[2,3-c] fused ring system in materials science.
Application in Organic Solar Cells
The development of novel electron-donating small molecules is crucial for advancing the efficiency of solution-processed bulk heterojunction (BHJ) organic solar cells. The thieno[2,3-c]pyrrole-4,6-dione (TPD) moiety has been successfully incorporated as an electron-accepting unit in acceptor-π-donor-π-acceptor (A-π-D-π-A) type small molecules.[1] These molecules have demonstrated promising photovoltaic performance, showcasing the potential of the thieno[2,3-c] fused system in this application.
A notable example involves the synthesis of two small molecules, DTS(BTTPD)2 and DTS(TTPD)2 , which utilize a dithienosilole (DTS) core as the donor and TPD units as end-capping acceptors, bridged by bithiophene and thiophene π-linkers, respectively.[1]
Molecular Structures
Below are the molecular structures of the TPD-based small molecules, DTS(BTTPD)2 and DTS(TTPD)2.
Caption: Molecular structures of DTS(BTTPD)2 and DTS(TTPD)2.
Quantitative Data
The optical and electrochemical properties, as well as the photovoltaic performance of DTS(BTTPD)2 and DTS(TTPD)2, are summarized in the tables below.
Optical and Electrochemical Properties
| Molecule | λmax (soln, nm) | λmax (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| DTS(BTTPD)2 | 480 | 505 | 1.92 | -5.52 | -3.60 |
| DTS(TTPD)2 | 465 | 485 | 1.87 | -5.50 | -3.63 |
Data sourced from Fu et al. (2012) and a related review.[1]
Photovoltaic Performance
The performance of bulk heterojunction solar cells fabricated using these small molecules as donors and PC71BM as the acceptor is detailed below.
| Molecule | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| DTS(BTTPD)2 | 0.88 | 7.55 | 48.0 | 3.19 |
| DTS(TTPD)2 | 0.85 | 6.80 | 45.0 | 2.60 |
Data sourced from Fu et al. (2012) and a related review.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic this compound derivative and the fabrication of an organic solar cell based on the TPD small molecules.
Synthesis of this compound Derivatives
A metal-free, three-step synthesis of this compound derivatives has been reported, offering an environmentally friendly and cost-effective route.[2]
Workflow for the Synthesis of this compound Derivatives:
Caption: Metal-free synthesis of this compound derivatives.
Detailed Protocol:
-
Step 1: One-pot Triazolization:
-
Start with the readily available 2-acetylthiophene.
-
Perform a one-pot triazolization reaction to yield 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
-
Step 2: Modified Pomeranz-Fritsch Reaction:
-
Step 3: Acid-mediated Denitrogenative Transformation:
-
Achieve the final this compound derivatives in good yield via an acid-mediated denitrogenative transformation reaction. This mild condition allows for the synthesis of various derivatives.[2]
-
Fabrication of Organic Solar Cells
The following protocol describes the fabrication of a bulk heterojunction organic solar cell using a TPD-based small molecule as the donor and PC71BM as the acceptor.
Workflow for Organic Solar Cell Fabrication:
Caption: Workflow for fabricating a bulk heterojunction organic solar cell.
Detailed Protocol:
-
Substrate Preparation:
-
Start with patterned indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Treat the cleaned substrates with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the TPD-based small molecule (e.g., DTS(BTTPD)2) and PC71BM in a suitable solvent like chloroform or chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the film at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 10 minutes) to optimize the morphology.
-
-
Electron Transport Layer and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator with a base pressure of less than 10⁻⁶ Torr.
-
Deposit a thin layer of lithium fluoride (LiF) (approximately 1 nm) as the electron transport layer.
-
Subsequently, deposit a layer of aluminum (Al) (approximately 100 nm) as the cathode.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Determine the external quantum efficiency (EQE) using a dedicated measurement system.
-
Conclusion
While the direct application of this compound in materials science is not yet widely reported, the successful use of the closely related thieno[2,3-c]pyrrole-4,6-dione (TPD) scaffold in organic solar cells demonstrates the significant potential of this fused heterocyclic system. The favorable electrochemical and photophysical properties, coupled with versatile synthesis routes, make this compound and its derivatives attractive candidates for further research and development in the field of organic electronics. The protocols and data presented here provide a foundation for researchers to explore and unlock the full potential of these promising materials.
References
Application Notes and Protocols for the Characterization of Thieno[2,3-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] Accurate and thorough characterization of these molecules is crucial for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards in drug development. This document provides detailed application notes and experimental protocols for the characterization of Thieno[2,3-c]pyridine derivatives using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Application Note:
¹H NMR spectra of this compound derivatives typically show distinct signals for the protons on the thiophene and pyridine rings. The chemical shifts and coupling constants of these protons are indicative of the substitution pattern on the bicyclic core. ¹³C NMR provides complementary information on the carbon framework. For example, in a study of diethyl 2-(substituted acetamido)-4,7-dihydrothis compound-3,6(5H)-dicarboxylates, characteristic ¹H NMR signals were observed for the NH proton, and the protons of the thiophene and piperidine rings.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
For ¹H NMR:
- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to approximately 12-16 ppm.
- Acquire 16 to 64 scans, depending on the sample concentration.
-
For ¹³C NMR:
- Acquire the spectrum using a proton-decoupled pulse program.
- Set the spectral width to approximately -10 to 220 ppm.
- A higher number of scans will be necessary due to the lower natural abundance of ¹³C.
3. Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c] pyridine-3,6(5H)-dicarboxylate | 9.89 (s, 1H, NH), 4.65 (s, 2H, CH₂), 4.24 (q, J = 7.2 Hz, 2H, OCH₂), 3.75 (t, J = 5.6 Hz, 2H, CH₂), 3.24 (s, 2H, CH₂), 2.80 (t, J = 5.6 Hz, 2H, CH₂), 2.54 (br s, 4H, 2xCH₂), 1.62 (m, 4H, 2xCH₂), 1.48 (m, 2H, CH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₃), 1.28 (t, J = 7.2 Hz, 3H, CH₃) | 165.24 (C=O), 169.39 (C=O), 155.68 (C=O), (thiophene C), (piperidine C), (ester C), (aliphatic C) |
Note: The ¹³C NMR data is illustrative and based on typical chemical shift ranges for such functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Application Note:
HRMS is routinely used to confirm the successful synthesis of this compound derivatives by providing a highly accurate mass measurement.[1] For instance, the calculated mass of a target compound can be compared to the experimentally determined mass with a high degree of confidence. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can aid in the structural elucidation of isomers.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be compatible with the ionization technique being used (e.g., Electrospray Ionization - ESI).
-
Ensure the sample is fully dissolved and free of particulates.
2. Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Select an appropriate ionization mode (positive or negative ESI) based on the analyte's properties. Thieno[2,3-c]pyridines, containing nitrogen atoms, are often amenable to positive ion mode.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
3. Data Analysis:
-
Determine the accurate m/z value of the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Compare the calculated exact mass of the proposed molecular formula with the measured exact mass. The mass error should typically be within 5 ppm.
Table 2: Example of HRMS Data for a this compound Derivative
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Mass Error (ppm) |
| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c] pyridine-3,6(5H)-dicarboxylate [1] | C₂₀H₃₀N₃O₅S | 424.1828 | 424.1900 | +17.0 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound derivatives and for quantitative analysis.
Application Note:
Reversed-phase HPLC is commonly employed for the analysis of this compound compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid, provides good separation and peak shape.[5] The retention time is a characteristic property of a compound under specific chromatographic conditions and can be used for identification, while the peak area is proportional to the concentration and is used for quantification.
Experimental Protocol: Reversed-Phase HPLC
1. Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
2. Instrumentation and Method Parameters:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 5-20 µL.
3. Data Analysis:
-
Identify the peak corresponding to the this compound derivative based on its retention time.
-
Assess the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure of a compound in the solid state, including bond lengths, bond angles, and stereochemistry.
Application Note:
Obtaining a high-quality single crystal of a this compound derivative can provide definitive proof of its structure. The resulting crystal structure can reveal detailed conformational information and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational studies like molecular docking.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common methods include:
- Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation, filter the solution, and allow the solvent to evaporate slowly in a loosely covered container.
- Solvent Diffusion: Dissolve the compound in a good solvent and carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.
- Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
Visualizations
Experimental Workflow for this compound Characterization
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Signaling Pathway of Hsp90 Inhibition by this compound Derivatives
Caption: Proposed signaling pathway for Hsp90 inhibition by this compound derivatives.
References
- 1. Targeted inhibition of heat shock protein 90 disrupts multiple oncogenic signaling pathways, thus inducing cell cycle arrest and programmed cell death in human urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. How To [chem.rochester.edu]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Resolution Mass Spectrometry (HRMS) in the Analysis of Thieno[2,3-c]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that represent a significant scaffold in medicinal chemistry and drug discovery. Their unique structural and electronic properties have led to their investigation for various therapeutic applications, including as potential anticancer agents that may inhibit targets like Hsp90.[1][2][3] High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool in the research and development of these compounds. It provides highly accurate mass measurements, enabling unambiguous determination of elemental compositions, structural elucidation, and quantitative analysis in complex biological matrices.[4] This document outlines detailed protocols and applications of HRMS for the analysis of novel thieno[2,3-c]pyridine derivatives.
Application 1: Structural Confirmation of Novel Synthesized Derivatives
A primary application of HRMS is the confirmation of the chemical structure of newly synthesized compounds. By providing a mass measurement with high accuracy (typically <5 ppm error), HRMS allows for the confident determination of the elemental formula of a target molecule. This is a critical step in the characterization of novel this compound derivatives following their synthesis.[1][2][3]
Experimental Workflow: Structural Confirmation
The general workflow for confirming the structure of a synthesized this compound derivative involves synthesis, purification, sample preparation, HRMS analysis, and data comparison.
Caption: Workflow for structural confirmation of thieno[2,3-c]pyridines.
Protocol 1: Sample Preparation and HRMS for Structural Confirmation
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified this compound derivative.
-
Dissolve the sample in 1 mL of high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Vortex the solution to ensure complete dissolution.
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
Transfer the final solution to an appropriate autosampler vial.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap, TOF, or FT-ICR is used.[4]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds and is typically operated in positive ion mode to generate protonated molecules [M+H]⁺.[5]
-
Analysis Mode: The sample can be introduced via direct infusion or through an LC system (see Protocol 2 for LC conditions).
-
Mass Analyzer Settings:
-
Scan Range: m/z 100-1000 (or a range appropriate for the expected molecular weight).
-
Resolution: Set to >60,000 FWHM to ensure high mass accuracy.
-
Ionization Parameters: Optimize capillary voltage, gas flows (sheath, aux), and temperatures for the specific instrument and compound.
-
-
Data Presentation: Example HRMS Confirmation Data
The following table presents hypothetical but realistic HRMS data for this compound derivatives, based on structures identified in recent research.[1]
| Compound ID | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z | Mass Error (ppm) |
| 6a | C₂₀H₂₇N₃O₄S | 422.1795 | 422.1791 | -0.95 |
| 6d | C₂₁H₃₀N₄O₄S | 451.2061 | 451.2066 | 1.11 |
| 6i | C₁₈H₂₃N₃O₅S₂ | 442.1155 | 442.1152 | -0.68 |
Application 2: Quantitative Analysis in Biological Matrices
For drug development professionals, determining the concentration of a this compound-based drug candidate in biological samples (e.g., plasma, serum) is essential for pharmacokinetic studies.[6] LC-HRMS provides the selectivity and sensitivity needed for accurate quantification in these complex matrices.
Experimental Workflow: Quantitative Analysis
Caption: Workflow for quantitative analysis using LC-HRMS.
Protocol 2: General LC-HRMS Method for Thieno[2,3-c]pyridines
This protocol provides a starting point for developing a quantitative LC-HRMS assay.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.
-
-
LC-HRMS Instrumentation and Conditions:
-
A UHPLC system coupled to a high-resolution mass spectrometer is recommended for optimal performance.[7]
-
The parameters in the table below provide a robust starting point for method development.
-
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 5% B to 95% B over 5-10 minutes, hold, re-equilibrate |
| Column Temp. | 30-40 °C |
| Injection Vol. | 2-10 µL |
| Ionization Mode | ESI Positive |
| MS Acquisition | Full Scan with high resolution (>60,000) or Parallel Reaction Monitoring (PRM) for enhanced selectivity |
| Collision Energy | Optimize for characteristic fragment ions if using PRM/MS-MS |
Signaling Pathway and Metabolism
Thieno[2,3-c]pyridines are often designed to interact with specific biological pathways. For instance, some derivatives are developed as Hsp90 inhibitors, interfering with the Hsp90 chaperone cycle that is critical for the stability of many oncogenic proteins.[1][2] Understanding the metabolism of these compounds is also crucial, as metabolites may have different efficacy or toxicity profiles.
Caption: Drug action on Hsp90 and general metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Thieno[2,3-c]pyridine Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[2,3-c]pyridine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing the this compound scaffold?
A1: There are two primary strategies for the synthesis of this compound derivatives. The first involves the closure of the thiophene ring using pyridine derivatives as the starting material. The second, more common approach, involves the closure of the pyridine ring starting from a thiophene derivative.[1][2] A newer, metal-free method utilizes a three-step process involving a one-pot triazolization reaction, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation.[1][2]
Q2: I am looking for a more environmentally friendly synthesis method. Are there any metal-free options available?
A2: Yes, a metal-free method for the synthesis of this compound derivatives has been developed. This approach avoids the use of metal catalysts, which can be costly and leave toxic residues. The synthesis proceeds via fused 1,2,3-triazoles and involves an acid-mediated denitrogenative transformation.[1][2] This method is not only more environmentally friendly but also cost-effective and uses readily available reactants.[1][2]
Q3: Can I synthesize 2-substituted-Thieno[2,3-c]pyridines?
A3: Yes, a convenient preparation of 2-substituted-Thieno[2,3-c]pyridines can be achieved through the cyclization of a Schiff base, which is formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. This method has been shown to provide good yields, particularly for 2-halogenated analogues.[3]
Troubleshooting Guide
Low or No Yield
Q4: My reaction yield is consistently low. What are the key parameters I should optimize?
A4: Low yield in this compound synthesis can often be attributed to suboptimal reaction conditions. Key parameters to investigate include the choice of catalyst, solvent, and reaction temperature. For instance, in the metal-free synthesis involving a denitrogenative transformation, trifluoromethanesulfonic acid (TfOH) as a catalyst has been shown to produce higher yields compared to para-toluenesulfonic acid (PTSA).[1][2] Similarly, the choice of solvent is critical; 1,2-dichloroethane (DCE) has been found to be superior to other solvents like toluene, acetonitrile (MeCN), or 1,4-dioxane in certain reactions.[1][2]
Optimization of Reaction Conditions for 7-(butoxymethyl)this compound Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 25 |
| 2 | PTSA | MeCN | 80 | 30 |
| 3 | PTSA | 1,2-DCE | 80 | 45 |
| 4 | PTSA | 1,4-Dioxane | 100 | 35 |
| 5 | TfOH | Toluene | 110 | 40 |
| 6 | TfOH | 1,2-DCE | 80 | 65 |
| 7 | TfOH | MeCN | 80 | 50 |
| 8 | TfOH | 1,4-Dioxane | 100 | 55 |
Data adapted from a study on metal-free denitrogenative transformation reactions. Yields were determined by NMR analysis.[1]
Q5: I am not getting any product. What are some fundamental issues to check?
A5: A complete lack of product can point to several fundamental issues. Firstly, verify the purity and integrity of your starting materials, such as 2-acetylthiophene. Secondly, ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen) as required by many synthetic protocols to prevent degradation of reagents and intermediates.[1][2] Also, confirm the accurate measurement and stoichiometry of all reactants and catalysts. Finally, for multi-step syntheses, ensure the successful formation and purification of intermediate compounds before proceeding to the next step.
Side Product Formation
Q6: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A6: Side product formation is often a result of reaction conditions that are too harsh or not selective enough. Lowering the reaction temperature can sometimes improve selectivity. For example, when using TfOH as a catalyst and DCE as a solvent, reducing the temperature to 80°C can improve the yield of the desired product.[2] Additionally, the choice of nucleophile can influence the reaction pathway. For instance, using nitrile compounds as nucleophiles can lead to the formation of imidazo[1,5-a]this compound derivatives through a transannulation mechanism, rather than the expected 7-(substituted methyl)thieno[2,3-c]pyridines.[1][2]
Logical Flow for Troubleshooting Low Yield and Side Products
Caption: Troubleshooting workflow for low yield and side product issues.
Experimental Protocols
Protocol 1: Metal-Free Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines
This protocol is based on the denitrogenative transformation of a fused 1,2,3-triazole compound.
Starting Materials:
-
Fused 1,2,3-triazole compound (derived from 2-acetylthiophene)
-
Nucleophile (e.g., butan-1-ol)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichloroethane (DCE)
-
Nitrogen gas
Procedure:
-
To a solution of the fused 1,2,3-triazole compound (1 equivalent) in 1,2-dichloroethane, add the nucleophile (e.g., butan-1-ol, 10 equivalents).
-
Add the catalyst, trifluoromethanesulfonic acid (2 equivalents), to the mixture.
-
Conduct the reaction under a nitrogen atmosphere.
-
Heat the reaction mixture at 80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired 7-(substituted methyl)this compound.[1]
Experimental Workflow for Metal-Free Synthesis
Caption: General workflow for the metal-free synthesis of Thieno[2,3-c]pyridines.
Protocol 2: Synthesis of this compound-7-ylmethyl Esters
Starting Materials:
-
Fused 1,2,3-triazole compound
-
Carboxylic acid (serves as both reactant and solvent)
Procedure:
-
In a reaction vessel, place the fused 1,2,3-triazole compound (0.25 mmol).
-
Add the desired liquid carboxylic acid (2 mL).
-
Heat the reaction mixture to 100°C for 1-3 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction mixture and isolate the product. Purification may be achieved through crystallization or chromatography.[1][2]
Synthesis of this compound-7-ylmethyl Ester Derivatives
| Product | Carboxylic Acid | Reaction Time (h) | Isolated Yield (%) |
| 4b | Acetic acid | 1 | 85 |
| 4c | Propionic acid | 2 | 82 |
| 4d | Butyric acid | 2 | 80 |
| 4e | Isobutyric acid | 3 | 75 |
| 4f | Pivalic acid | 3 | 70 |
Reaction conditions: Fused 1,2,3-triazole compound (0.25 mmol), carboxylic acid (2 mL), 100°C.[1]
References
Technical Support Center: Thieno[2,3-c]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Thieno[2,3-c]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the Thieno[2,3-c]pyridine core?
A1: The two primary strategies for synthesizing the this compound skeleton involve either constructing the thiophene ring onto a pre-existing pyridine derivative or, more commonly, building the pyridine ring onto a thiophene precursor.[1][2] Key reactions in the latter approach include the Gewald synthesis of a 2-aminothiophene intermediate, followed by a cyclization reaction to form the pyridine ring, such as the Friedländer annulation.[3][4][5]
Q2: What are the typical starting materials for a Friedländer-type synthesis of Thieno[2,3-c]pyridines?
A2: The Friedländer synthesis and its variations typically utilize a 2-aminothiophene derivative bearing a carbonyl group (aldehyde or ketone) at the 3-position. This intermediate is then condensed with a compound containing an activated methylene group, such as a ketone, ester, or nitrile, to construct the fused pyridine ring.[3][6]
Q3: Are there any metal-free alternatives for the synthesis of Thieno[2,3-c]pyridines?
A3: Yes, metal-free synthetic routes have been developed. One such method involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles. This approach offers advantages such as being more environmentally friendly and cost-effective.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Thieno[2,3-c]pyridines, along with recommended solutions.
Problem 1: Low Yield of the Desired this compound Product
Low product yield is a frequent issue that can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase Reaction Temperature: For Friedländer-type reactions, ensure the temperature is sufficient to drive the cyclocondensation, which often requires heating.[7] - Optimize Catalyst: The choice and amount of acid or base catalyst are crucial. For acid-catalyzed reactions, consider using stronger acids like trifluoromethanesulfonic acid (TfOH) which has been shown to improve yields.[2] For base-catalyzed cyclizations, ensure the base is strong enough to deprotonate the active methylene compound. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
| Suboptimal Solvent | - Solvent Screening: The choice of solvent can significantly impact yield. For instance, in the metal-free synthesis via triazoles, 1,2-dichloroethane (DCE) was found to be superior to toluene or dioxane.[2] Experiment with a range of solvents with varying polarities and boiling points. |
| Poor Quality Starting Material | - Purify 2-Aminothiophene Precursor: Impurities from the Gewald synthesis of the 2-aminothiophene intermediate can interfere with the subsequent cyclization. Recrystallization or column chromatography of the precursor is recommended.[8] |
Problem 2: Formation of Side Products
The formation of unwanted byproducts is a common challenge that complicates purification and reduces the yield of the target molecule.
| Side Product | Probable Cause | Prevention and Mitigation |
| Ester or Alcohol Derivatives | Use of carboxylic acids or water as nucleophiles in certain synthetic routes, particularly in acid-catalyzed reactions.[1][2] | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the formation of alcohol side products when water is not the intended nucleophile. - Avoid Carboxylic Acid Solvents: If ester formation is not desired, avoid using carboxylic acids as solvents or co-solvents.[1][2] |
| Dimerization Products | Oxidative conditions or side reactions during the Gewald synthesis of the 2-aminothiophene precursor can lead to dimerization. | - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Optimize Gewald Reaction Conditions: Careful control of temperature and reaction time during the Gewald synthesis can minimize the formation of dimeric impurities.[9] |
| Regioisomers | In Friedländer-type syntheses using unsymmetrical ketones, the reaction can proceed in two different ways, leading to a mixture of isomeric products. | - Use Symmetrical Ketones: Whenever possible, use symmetrical ketones to avoid the formation of regioisomers. - Optimize Reaction Conditions: The choice of catalyst (acid or base) and reaction temperature can influence the regioselectivity of the cyclization. Systematic optimization may favor the formation of the desired isomer.[3] |
| N-Oxides | The pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen under harsh conditions. | - Avoid Oxidizing Agents: Unless N-oxidation is the desired transformation, avoid the use of strong oxidizing agents. - Degas Solvents: For sensitive substrates, degassing the solvent can help to remove dissolved oxygen. |
Quantitative Data
The following table summarizes the yield of a 7-(substituted methyl)this compound derivative under different reaction conditions in a metal-free synthetic route.[2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PTSA | Toluene | 110 | 24 | 2 |
| PTSA | Dioxane | 100 | 24 | 5 |
| PTSA | 1,2-DCE | 80 | 24 | 20 |
| TfOH | Toluene | 110 | 24 | 11 |
| TfOH | Dioxane | 100 | 24 | 48 |
| TfOH | 1,2-DCE | 80 | 24 | 72 |
Data from a study on the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines.[2] PTSA = para-toluenesulfonic acid, TfOH = trifluoromethanesulfonic acid, 1,2-DCE = 1,2-dichloroethane.
Experimental Protocols
Key Experiment: Metal-Free Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines[2]
This protocol describes the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines from a fused 1,2,3-triazole precursor via an acid-mediated denitrogenative transformation.
Materials:
-
Nucleophile (e.g., butan-1-ol, 10 eq.)
-
Trifluoromethanesulfonic acid (TfOH) (2 eq.)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the thieno[2,3-c][1][2][10]triazolo[1,5-a]pyridine precursor, the chosen nucleophile, and 1,2-dichloroethane.
-
Place the vessel under a nitrogen atmosphere.
-
Add trifluoromethanesulfonic acid to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-(substituted methyl)this compound derivative.
Visualizations
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Thieno[2,3-c]pyridine Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Thieno[2,3-c]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Thieno[2,3-c]pyridine cyclization reactions.
Q1: My cyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are a frequent issue and can stem from several factors depending on the reaction type.
-
For Pictet-Spengler type reactions:
-
Poorly nucleophilic thiophene ring: The electron density of the thiophene ring is crucial for electrophilic attack. Electron-withdrawing groups on the thiophene ring can deactivate it, leading to poor yields.
-
Harsh reaction conditions: While some substrates require strong acids and high temperatures, these conditions can also lead to degradation of starting materials or products.[1]
-
Troubleshooting:
-
Catalyst choice: For less reactive substrates, consider using stronger Lewis acids.
-
Protecting groups: Strategically placing electron-donating groups on the thiophene ring can increase its nucleophilicity.
-
Milder conditions: If degradation is suspected, explore milder reaction conditions, such as using trifluoroacetic acid (TFA) at lower temperatures.[2]
-
-
-
For Bischler-Napieralski type reactions:
-
Deactivated aromatic ring: Similar to the Pictet-Spengler reaction, electron-withdrawing groups on the thiophene ring will hinder the intramolecular electrophilic aromatic substitution. The presence of activating groups facilitates the reaction.[3]
-
Harsh dehydrating agents: Reagents like POCl₃ and P₂O₅ are effective but can cause side reactions if not used judiciously. For substrates lacking electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often most effective.[3][4]
-
Troubleshooting:
-
Optimize dehydrating agent: Experiment with different dehydrating agents (e.g., PPA, Tf₂O) to find the best balance between reactivity and side product formation.[4]
-
Temperature control: Carefully control the reaction temperature to avoid decomposition.
-
-
-
For Metal-Free Denitrogenative Transformation:
-
Suboptimal catalyst or solvent: The choice of acid catalyst and solvent significantly impacts the yield.[5][6]
-
Troubleshooting: A systematic optimization of the reaction conditions is crucial. As indicated in the table below, changing the catalyst from p-toluenesulfonic acid (PTSA) to trifluoromethanesulfonic acid (TfOH) and the solvent to 1,2-dichloroethane (DCE) can dramatically improve the yield.[5][7]
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products depends on the specific cyclization method.
-
Bischler-Napieralski Reaction:
-
General Cyclization Reactions:
-
Polymerization/Tarring: This is often a result of overly harsh reaction conditions (high temperature, very strong acids).
-
Minimization:
-
Lower the reaction temperature.
-
Use a milder acid catalyst.
-
Decrease the reaction time.
-
Ensure a homogenous reaction mixture with efficient stirring.
-
-
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification of Thieno[2,3-c]pyridines can be challenging due to the presence of closely related side products and baseline impurities.
-
Initial Work-up:
-
Acid-base extraction: If your product is basic, an acid wash can help remove non-basic impurities. Conversely, a basic wash can remove acidic byproducts. Be mindful of the stability of your compound to acidic or basic conditions.
-
Solvent partitioning: Use a suitable solvent system (e.g., ethyl acetate/water, dichloromethane/water) to remove water-soluble impurities.
-
-
Chromatography:
-
Column chromatography: This is the most common method for purifying this compound derivatives.
-
Stationary phase: Silica gel is typically used.
-
Mobile phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is often effective. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).
-
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
Data Presentation
Table 1: Optimization of Reaction Conditions for Metal-Free Denitrogenative Transformation. [5][7]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
| 7 | - | 1,2-DCE | 80 | 24 | 0 |
| 8 | - | 1,2-DCE | 80 | 48 | 0 |
Experimental Protocols
Protocol 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Metal-Free Denitrogenative Transformation. [5][6]
This protocol is based on the optimized conditions for the acid-mediated denitrogenative transformation of a fused 1,2,3-triazole precursor.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thieno[2,3-c][3][5][6]triazolo[1,5-a]pyridine precursor (1 eq.) in 1,2-dichloroethane (DCE).
-
Addition of Nucleophile: Add the corresponding alcohol nucleophile (e.g., butan-1-ol, 10 eq.).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-(substituted methyl)this compound.
Protocol 2: General Procedure for Pictet-Spengler Cyclization. [9]
This is a general procedure that may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the β-(thienyl)ethylamine derivative (1 eq.) and the desired aldehyde or ketone (1-1.2 eq.) in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Acid Catalyst: Add the acid catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid). The amount and type of acid will depend on the reactivity of the substrate.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time (can range from a few hours to overnight).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines.
Caption: Troubleshooting decision tree for low yields in this compound cyclization.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Thieno[2,3-c]pyridine Functionalization
Welcome to the technical support center for the functionalization of thieno[2,3-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the thieno[2,3-c]pyridine core?
A1: The primary strategies for functionalizing the this compound core include:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to selectively deprotonate a specific position on the pyridine ring, allowing for the introduction of an electrophile.
-
Halogen Dance Reaction: This rearrangement reaction can be used to move a halogen atom to a different position on the ring, providing access to isomers that are not directly accessible.[1]
-
Palladium-Catalyzed C-H Activation/Arylation: This modern method allows for the direct coupling of C-H bonds with various partners, often with high regioselectivity controlled by ligands and reaction conditions.
-
Denitrogenative Transformation of Fused 1,2,3-Triazoles: A metal-free approach that enables the functionalization of the 7-position of the this compound core.[2][3]
Q2: I am getting a mixture of isomers during the functionalization of my substituted this compound. How can I improve the regioselectivity?
A2: Achieving high regioselectivity can be challenging. Here are a few troubleshooting steps:
-
Directed ortho-Metalation: If you are using DoM, the choice of directing group is crucial. Ensure your directing group has a strong chelating ability. Also, the choice of base and reaction temperature can significantly impact selectivity. Using a bulky base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78°C) can improve selectivity by favoring the kinetically controlled product.[4]
-
Palladium-Catalyzed Reactions: The ligand used in palladium-catalyzed C-H activation plays a critical role in determining regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Additionally, the solvent and the nature of the base can influence the reaction outcome.
-
Protecting Groups: Consider using protecting groups to block more reactive sites and direct the functionalization to the desired position.
Q3: My yields are consistently low. What are the common causes and how can I address them?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction is stalling, consider increasing the temperature, reaction time, or the equivalents of reagents.
-
Side Reactions: The this compound core can be susceptible to side reactions. For instance, in lithiation reactions, addition of the organolithium reagent to the pyridine ring can compete with deprotonation.[4] Using a hindered base can often mitigate this.
-
Product Degradation: The product might be unstable under the reaction or workup conditions. Consider using milder conditions or a more rapid workup procedure.
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions like lithiations.
Troubleshooting Guides
Directed ortho-Metalation (DoM)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no lithiation | Insufficiently strong base. | Use a stronger alkyllithium base (e.g., s-BuLi or t-BuLi). |
| Poor directing group. | Choose a stronger directing group with better chelating ability (e.g., -CONR₂, -OMe). | |
| Reaction temperature too high. | Maintain a low temperature (typically -78°C) to prevent decomposition of the lithiated intermediate. | |
| Poor regioselectivity | Competing deprotonation at other sites. | Use a bulkier base (LDA, LTMP) to favor the sterically most accessible proton. |
| Scrambling of the lithiated species. | Quench the reaction at low temperature; do not allow it to warm up before adding the electrophile. | |
| Low yield after quenching | Inefficient trapping of the organolithium. | Use a more reactive electrophile. |
| Addition of the organolithium to the electrophile. | Reverse the addition (add the electrophile to the organolithium solution). | |
| Steric hindrance around the lithiated position. | Use a smaller electrophile. |
Halogen Dance Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction | Base not strong enough to initiate deprotonation. | Use a strong, non-nucleophilic base like LDA. |
| Halogen is not labile enough (e.g., F, Cl). | This reaction works best with bromine or iodine. | |
| Mixture of regioisomers | Thermodynamic equilibrium not reached. | Increase the reaction time or temperature to favor the most stable lithiated intermediate. |
| Competing side reactions. | Optimize the reaction conditions (solvent, temperature) to minimize side product formation. | |
| Formation of dehalogenated product | Proton source present in the reaction mixture. | Ensure strictly anhydrous conditions. Use a deuterated solvent for quenching to confirm this pathway. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Denitrogenative Transformation to Yield 7-butoxymethyl-thieno[2,3-c]pyridine. [2]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Reaction conditions: Fused 1,2,3-triazole precursor (1 eq.), butan-1-ol (10 eq.), catalyst (2 eq.), under a N₂ atmosphere. Yields were determined by NMR analysis of the crude product.
Table 2: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation. [2]
| Product | R | Yield (%) |
| 3a | Br | 55 |
| 3b | OMe | 65 |
| 3c | OBu | 70 |
| 3d | O-iPr | 68 |
| 3e | OPh | 62 |
| 3f | O-Bn | 75 |
Isolated yields.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation[2]
To a solution of thieno[2,3-c][2][3][5]triazolo[1,5-a]pyridine (1.0 eq) in 1,2-dichloroethane (DCE), the corresponding nucleophile (alcohol or phenol, 10.0 eq) and trifluoromethanesulfonic acid (TfOH, 2.0 eq) are added. The reaction mixture is stirred at 80°C for 24 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-(substituted methyl)this compound.
Visualizations
Caption: Experimental workflow for the synthesis of 7-substituted thieno[2,3-c]pyridines.
References
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Pomeranz-Fritsch Reaction for Thienopyridine Synthesis
Welcome to the technical support center for the Pomeranz-Fritsch reaction in the synthesis of thienopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to optimize your reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the Pomeranz-Fritsch synthesis of thienopyridines.
Q1: I am experiencing very low to no yield of my desired thienopyridine product. What are the most likely causes?
A1: Low or no yield in the Pomeranz-Fritsch synthesis of thienopyridines is a common issue and can often be attributed to several factors:
-
Inefficient Cyclization: The electron-rich nature of the thiophene ring can sometimes hinder the desired electrophilic substitution pathway of the Pomeranz-Fritsch reaction. The reaction often requires forcing conditions, which can lead to decomposition.
-
Decomposition of Starting Material: Thiophene aldehydes and their derivatives can be sensitive to the strong acidic conditions and high temperatures typically employed in the Pomeranz-Fritsch reaction, leading to degradation before cyclization can occur.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, it can be too harsh. Other acids like polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids might be more effective for thienopyridine synthesis.
-
Formation of Stable Intermediates: The intermediate Schiff base or the corresponding N-substituted amine may be too stable to cyclize under the applied conditions.
-
Steric Hindrance: Substituents on the thiophene ring or the amine fragment can sterically hinder the cyclization step.
Troubleshooting Steps:
-
Modify the Acid Catalyst: Experiment with different acid catalysts. A screening of catalysts like PPA, Eaton's reagent (P₂O₅ in MsOH), trifluoroacetic acid (TFA), or Lewis acids such as BF₃·OEt₂ could reveal a more suitable option.
-
Optimize Reaction Temperature and Time: Systematically vary the reaction temperature and time. Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to identify the optimal point before significant decomposition occurs.
-
Protecting Group Strategy: For sensitive substrates, consider a modified approach where the amine is protected, for instance, as a tosylamide. The cyclization of an N-tosylated intermediate can sometimes proceed under milder conditions. A known modification involves the cyclization of N-(thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluene sulfonamides.[1]
-
Purity of Starting Materials: Ensure the purity of your thiophene aldehyde and aminoacetal. Impurities can interfere with the reaction.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. While specific side products can vary based on the substrate and conditions, some general possibilities include:
-
Polymerization/Decomposition Products: Strong acids and high temperatures can lead to the polymerization of thiophene-containing starting materials or intermediates, resulting in intractable tars.
-
Sulfonated Byproducts: When using sulfuric acid, sulfonation of the electron-rich thiophene ring can occur as a competing electrophilic substitution reaction.
-
Incomplete Cyclization Products: Isolation of stable, unreacted intermediates.
-
Rearrangement Products: Under harsh acidic conditions, skeletal rearrangements are a possibility, though less common.
Minimization Strategies:
-
Use Alternative Acid Catalysts: Switching from sulfuric acid to PPA or Eaton's reagent can reduce sulfonation.
-
Gradual Reagent Addition: Adding the substrate to the pre-heated acid catalyst solution slowly can help to control the reaction exotherm and minimize decomposition.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration may favor the desired cyclization over decomposition pathways.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: How do substituents on the thiophene ring affect the reaction outcome?
A3: Substituents on the thiophene ring can have a significant electronic and steric impact on the Pomeranz-Fritsch reaction.
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy) can activate the thiophene ring towards electrophilic substitution. However, they can also increase the propensity for side reactions like polymerization and sulfonation. The position of the EDG will also influence the regioselectivity of the cyclization.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, acyl) deactivate the thiophene ring towards electrophilic substitution, making the cyclization step more difficult and often requiring harsher conditions. This can lead to lower yields or complete failure of the reaction.
Q4: What are the best practices for purifying my thienopyridine product from the reaction mixture?
A4: Purification of thienopyridines from a strong acid reaction mixture requires careful workup.
-
Neutralization: Carefully quench the reaction mixture by pouring it onto ice and then slowly neutralizing it with a base (e.g., NaOH, Na₂CO₃, or NH₄OH solution). This should be done in an ice bath to dissipate the heat generated.
-
Extraction: Once neutralized, the product can be extracted into an organic solvent like dichloromethane, chloroform, or ethyl acetate.
-
Acid-Base Extraction: As thienopyridines are basic, an acid-base extraction can be an effective purification step. Extract the crude product into a dilute acid solution (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate or re-extract the purified thienopyridine.
-
Chromatography: Column chromatography on silica gel or alumina can be used for final purification. For basic compounds like thienopyridines, it is often beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent tailing on silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.
Quantitative Data Summary
Optimizing reaction conditions is key to a successful synthesis. The following table summarizes the impact of different acid catalysts on the yield of thienopyridines in modified Pomeranz-Fritsch reactions, based on literature reports.
| Starting Material | Acid Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-(3-thienyl)methyl-N-(2,2-diethoxyethyl) p-toluenesulfonamide | HCl in Ethanol/Dioxane | Reflux | 16 | Thieno[3,2-c]pyridine | Low (<10%) | (1993JHC289) |
| 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole | TfOH in 1,2-DCE | Reflux | 1 | 7-(butoxymethyl)thieno[2,3-c]pyridine | 72 | [2] |
| 2-thienyl ethylamine and paraformaldehyde | HCl in DMF | 70 | 4 | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | 90 | [3] |
Note: Direct comparative studies for the classical Pomeranz-Fritsch reaction for thienopyridines are scarce in the literature, and yields are often reported as low. The data presented here is from modified procedures which have shown more success.
Experimental Protocols
Protocol 1: Modified Pomeranz-Fritsch Synthesis of Thieno[3,2-c]pyridine via N-tosyl Intermediate
This protocol is adapted from the principles described in the literature for a modified Pomeranz-Fritsch reaction.
Step 1: Synthesis of N-(3-thienyl)methyl-N-(2,2-diethoxyethyl)amine
-
Combine 3-thiophene carboxaldehyde (1 eq.) and aminoacetaldehyde diethyl acetal (1.1 eq.) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature for 12-16 hours to form the Schiff base.
-
Reduce the Schiff base in situ by adding a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
After the reaction is complete, perform a standard aqueous workup to isolate the secondary amine.
Step 2: Tosylation of the Amine
-
Dissolve the synthesized amine (1 eq.) in a solvent like dichloromethane (DCM) or chloroform.
-
Add triethylamine (1.2 eq.) or another suitable base.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup to isolate the N-tosylated product.
Step 3: Cyclization to Thieno[3,2-c]pyridine
-
Dissolve the N-tosylated intermediate in a mixture of ethanol and concentrated hydrochloric acid.[1]
-
Reflux the mixture for 16-24 hours.
-
Monitor the reaction for the formation of the thienopyridine product.
-
After completion, cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathway
Caption: General workflow for the modified Pomeranz-Fritsch synthesis of thienopyridines.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low yields in the Pomeranz-Fritsch synthesis of thienopyridines.
References
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
Managing reaction conditions for metal-free Thieno[2,3-c]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the metal-free synthesis of thieno[2,3-c]pyridine derivatives, a critical scaffold in medicinal chemistry. The information is tailored to researchers, scientists, and drug development professionals to help manage and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of thieno[2,3-c]pyridines via the acid-mediated denitrogenative transformation of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediates.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| TC-01 | Low to No Yield of the Desired this compound | - Inefficient acid catalyst. - Suboptimal reaction temperature. - Inappropriate solvent. - Degradation of starting material or product. | - Catalyst Selection: Switch to a stronger acid catalyst like Trifluoromethanesulfonic acid (TfOH), which has been shown to significantly improve yields compared to p-Toluenesulfonic acid (PTSA)[1][2][3]. - Temperature Optimization: Ensure the reaction temperature is optimal. For the denitrogenative transformation, 80°C has been identified as an effective temperature[1][3]. - Solvent Choice: Use 1,2-dichloroethane (DCE) as the solvent, as it has demonstrated superior performance over toluene or dioxane[1][3]. - Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. |
| TC-02 | Formation of Unwanted Side Products (e.g., Ester Formation) | - Use of a nucleophilic acid as a solvent. - Presence of nucleophilic reagents in the reaction mixture. | - When targeting a 7-(substituted methyl)this compound, avoid using carboxylic acids as solvents, as they will react to form ester derivatives[1][2]. - If an alcohol is the intended nucleophile, ensure it is present in the appropriate stoichiometry and that other nucleophiles are absent. |
| TC-03 | Incomplete Reaction or Stalled Conversion | - Insufficient catalyst loading. - Low reaction temperature. - Poor solubility of the starting triazole. | - Catalyst Loading: Ensure an adequate amount of the acid catalyst is used. Typically, a 2-equivalent loading is effective[2]. - Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential degradation. - Solubility: Ensure the starting material is fully dissolved in the chosen solvent. If solubility is an issue, a different solvent may be required, though DCE is recommended[1][3]. |
| TC-04 | Difficulty in Product Isolation and Purification | - Presence of highly polar byproducts. - Similar polarity of the product and unreacted starting material. | - Work-up Procedure: Perform a standard aqueous work-up to remove the acid catalyst and other water-soluble impurities. - Chromatography: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from impurities. Careful selection of the gradient is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the metal-free synthesis of this compound derivatives?
A1: The synthesis is a three-step process starting from 2-acetylthiophene. It involves an initial one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization to form a fused 1,2,3-triazole intermediate. The final step is an acid-mediated denitrogenative transformation of this intermediate to yield the this compound core[1][2][3].
Q2: Which acid catalyst is most effective for the final denitrogenation step?
A2: Trifluoromethanesulfonic acid (TfOH) has been shown to be more effective than p-Toluenesulfonic acid (PTSA), leading to significantly higher product yields under optimized conditions[1][3].
Q3: What is the optimal solvent and temperature for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines?
A3: The optimal conditions for this transformation are using 1,2-dichloroethane (DCE) as the solvent at a temperature of 80°C[1][3].
Q4: Can I synthesize other derivatives using this method?
A4: Yes, this method is versatile. By using liquid carboxylic acids as the reaction solvent, you can synthesize this compound-7-ylmethyl esters[1][2]. Furthermore, using nitrile compounds as nucleophiles can lead to the formation of imidazo[1,5-a]this compound derivatives through a transannulation mechanism[1][2].
Q5: What are the main advantages of this metal-free approach?
A5: The primary advantages are avoiding the use of expensive and potentially toxic metal catalysts, which simplifies product purification and reduces costs. The reaction conditions are also relatively mild, and the method allows for the synthesis of a diverse range of derivatives[1][2][4].
Data Presentation
Table 1: Optimization of Reaction Conditions for the Denitrogenative Transformation
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
| 7 | - | 1,2-DCE | 80 | 24 | 0 |
| 8 | - | 1,2-DCE | 80 | 48 | 0 |
| Data sourced from a study on the synthesis of this compound derivatives. The yield was determined by NMR analysis[2][3]. |
Experimental Protocols
General Procedure for the Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines:
-
To a solution of the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediate (1 eq.) in 1,2-dichloroethane (DCE), add the desired alcohol nucleophile (10 eq.).
-
Add Trifluoromethanesulfonic acid (TfOH) (2 eq.) to the mixture.
-
Heat the reaction mixture at 80°C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-(substituted methyl)this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Scale-up Synthesis of the Thieno[2,3-c]pyridine Core
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of the Thieno[2,3-c]pyridine core structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing the this compound core on a larger scale?
A1: Two primary strategies are commonly employed for the synthesis of the this compound core: constructing the thiophene ring onto a pre-existing pyridine derivative or, conversely, forming the pyridine ring on a thiophene precursor.[1][2] A more recent and efficient metal-free approach involves a three-step method starting from 2-acetylthiophene, which proceeds through a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and a final acid-mediated denitrogenative transformation.[1][2] Another established method involves the cyclization of N-(thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides.[3]
Q2: What are the main challenges when moving from lab-scale to pilot-plant scale for this compound synthesis?
A2: Key challenges during scale-up include managing reaction exotherms, ensuring efficient mixing of heterogeneous reaction mixtures, handling and disposal of potentially hazardous reagents and byproducts, and developing robust and scalable purification methods to achieve the desired product purity. The use of expensive metal catalysts in some traditional methods also presents a cost and sustainability challenge at scale.[1][2]
Q3: Are there metal-free alternatives for the synthesis of this compound derivatives to avoid catalyst contamination in the final product?
A3: Yes, a notable metal-free method has been developed that utilizes a 1,2,3-triazole-mediated denitrogenative transformation.[1][2] This process avoids the use of metal catalysts, which can be advantageous in pharmaceutical applications by eliminating concerns about metal contamination in the active pharmaceutical ingredient (API) and reducing synthesis costs.[1][2]
Q4: How can I improve the yield of the final cyclization step in the sulfonamide-based synthesis route?
A4: The cyclization of N-(thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides is typically achieved by treatment with a strong mineral acid such as hydrochloric, hydrobromic, or sulfuric acid.[3] To optimize the yield, ensure anhydrous conditions if required by the specific protocol, and carefully control the reaction temperature, which can range from 50°C to the boiling point of the solvent.[3] The choice of an appropriate inert organic solvent like dioxane, ethanol, isopropanol, or butanol is also critical.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in the Denitrogenative Transformation Step | - Inefficient acid catalysis.- Suboptimal reaction temperature.- Presence of water in the reaction mixture. | - Screen different acid catalysts; trifluoromethanesulfonic acid (TfOH) has been shown to give higher yields than p-toluenesulfonic acid (PTSA).[2]- Optimize the reaction temperature; for ester formation, 100°C for 1-3 hours has proven effective.[2]- Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen).[1] |
| Formation of Impurities/Side Products | - Non-specific reactions of the nucleophile.- Transannulation reactions with certain nucleophiles (e.g., nitriles).- Degradation of starting materials or product under harsh acidic conditions. | - Carefully select the nucleophile and optimize its stoichiometry.- If using nitrile nucleophiles, be aware of the potential for imidazo[1,5-a]this compound derivative formation.[1][2]- Consider using milder reaction conditions (e.g., lower temperature, shorter reaction time, weaker acid) to minimize degradation. |
| Difficulties in Product Purification | - Oily or non-crystalline product.- Co-elution of impurities during column chromatography. | - For the sulfonamide route, the product can be an oily residue after solvent evaporation; distillation under reduced pressure is an effective purification method.[3]- If column chromatography is necessary, screen different solvent systems to improve separation. Crystallization from a suitable solvent like ethanol or isopropyl ether can also be effective.[3][4] |
| Incomplete Pomeranz-Fritsch Cyclization | - Insufficient acid strength or concentration.- Steric hindrance from bulky substituents. | - Ensure the use of a strong acid catalyst as specified in the protocol.- Prolong the reaction time or increase the temperature, monitoring for product formation and potential degradation. |
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic approaches to provide a basis for comparison and optimization.
| Synthetic Step | Starting Material | Reagents/Conditions | Yield | Reference |
| Denitrogenative Transformation | Fused 1,2,3-triazole | Butan-1-ol, TfOH, 1,2-DCE, Reflux | High (NMR Yield) | [2] |
| Ester Formation | Fused 1,2,3-triazole | Carboxylic acid (solvent), 100°C, 1-3 h | Good | [1][2] |
| Alcohol Formation | Fused 1,2,3-triazole | 1 M H₂SO₄/H₂O | - | [2] |
| Sulfonamide Synthesis (from 3-bromomethyl-thiophene) | 3-bromomethyl-thiophene, N-(2,2-dimethoxy)-ethyl-p-toluenesulfonamide | K₂CO₃, dry ethanol, reflux, 2.5 h | 78% | [3] |
| Sulfonamide Synthesis (from 3-thienaldehyde) | 3-thienaldehyde, aminoacetaldehyde dimethyl acetal | Benzene, reflux (Schiff base formation); then NaBH₄, ethanol (reduction); then p-toluenesulfonyl chloride, chloroform, water (sulfonylation) | 96% (Schiff base) | [3] |
| Cyclization to this compound | N-(2-thienyl)-methyl-N-[2,2-(dimethoxy)]ethyl-p-toluenesulfonamide | 12N HCl, ethanol, reflux, 4 h | 76% | [3] |
Experimental Protocols
Protocol 1: Metal-Free Synthesis via Denitrogenative Transformation[1][2]
This protocol is based on the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines.
-
Reaction Setup : To a solution of the thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine intermediate (1 eq.) in 1,2-dichloroethane (1,2-DCE), add the desired alcohol nucleophile (e.g., butan-1-ol, 10 eq.).
-
Catalyst Addition : Add trifluoromethanesulfonic acid (TfOH) (2 eq.) as the catalyst.
-
Reaction Conditions : Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, cool the reaction mixture and quench with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization of N-(thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide[3]
-
Reaction Setup : Dissolve the N-(2-thienyl)-methyl-N-[2,2-(dimethoxy)]ethyl-para-toluene sulfonamide (1 eq.) in ethanol.
-
Acid Addition : Add 12N hydrochloric acid to the solution.
-
Reaction Conditions : Heat the mixture to reflux for 4 hours.
-
Work-up : After cooling, concentrate the mixture in vacuo. Take up the residue in water.
-
Extraction : Make the aqueous solution alkaline by adding ammonia and extract with methylene chloride.
-
Purification : Combine the organic phases, dry over sodium sulfate, and evaporate the solvent in vacuo. Distill the resulting oily residue under reduced pressure to obtain the pure this compound.
Visualizations
Caption: Metal-Free Synthesis Workflow for this compound Derivatives.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Avoiding dimer formation in Thieno[2,3-c]pyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of thieno[2,3-c]pyridines, with a specific focus on avoiding unwanted dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of thieno[2,3-c]pyridine reactions and why is it problematic?
A1: Dimer formation is a common side reaction where two molecules of a this compound starting material couple to form a symmetrical bithienopyridine. This is particularly prevalent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) where it is often referred to as "homocoupling." This side reaction is undesirable because it consumes the starting material, reduces the yield of the desired product, and complicates purification due to the structural similarities between the dimer byproduct and the target molecule.
Q2: What are the primary causes of dimer formation in palladium-catalyzed cross-coupling reactions of thieno[2,3-c]pyridines?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the organoboron or organotin reagent, leading to the formation of the dimer and regenerating the Pd(0) catalyst.[1] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also promote dimer formation.[1]
Q3: Can dimerization occur during the initial synthesis of the this compound core?
A3: While less commonly documented as a major issue, side reactions leading to oligomeric or dimeric byproducts can occur during cyclization reactions like the Pomeranz-Fritsch synthesis, especially under harsh acidic conditions or at high temperatures. These are often complex, multi-step processes and the resulting byproducts can be varied.
Q4: How can I detect the presence of dimer byproducts in my reaction mixture?
A4: Dimer formation can be identified by routine analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The dimer will typically appear as a separate spot, often with a different polarity than the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. The dimer will have a distinct peak with a mass corresponding to double the mass of the this compound fragment, minus the atoms lost during coupling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the purified byproduct will show a pattern consistent with a symmetrical molecule.
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant byproduct is observed in LC-MS with a mass corresponding to the homocoupling of the boronic acid or the this compound partner.
-
Complex purification, with the byproduct co-eluting with the product.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[1][2] |
| Use of Pd(II) Precatalyst | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), consider adding a reducing agent or ensuring the reaction conditions facilitate rapid reduction to Pd(0). | Pd(II) species can directly catalyze the homocoupling of organoboron reagents. Starting with Pd(0) minimizes this pathway.[1] |
| Suboptimal Ligand Choice | For electron-deficient heteroaromatics like thieno[2,3-c]pyridines, use electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). | These ligands promote the desired cross-coupling catalytic cycle (oxidative addition and reductive elimination) to proceed faster than the competing homocoupling pathway. |
| Incorrect Base or Solvent | Use a base like K₃PO₄ or Cs₂CO₃, which are known to be effective in Suzuki couplings of heteroaryl halides. The solvent system (e.g., 1,4-dioxane/water, toluene/water) should also be optimized. | The choice of base and solvent can influence the rate of transmetalation and the overall catalytic cycle, thereby affecting the ratio of cross-coupling to homocoupling. |
Illustrative Data on Yield Improvement:
The following table provides representative data on how implementing these solutions can improve the yield of the desired product by minimizing dimer formation in a hypothetical Suzuki coupling of 4-bromo-thieno[2,3-c]pyridine with phenylboronic acid.
| Entry | Reaction Conditions | Yield of Dimer (%) | Yield of Product (%) |
| 1 | Pd(OAc)₂, K₂CO₃, Toluene/H₂O, 100°C, under air | 35 | 55 |
| 2 | Pd(OAc)₂, K₂CO₃, Toluene/H₂O, 100°C, degassed | 15 | 78 |
| 3 | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 100°C, degassed | <5 | 92 |
| 4 | Pd₂(dba)₃/SPhos, K₃PO₄, 1,4-Dioxane/H₂O, 100°C, degassed | <2 | 95 |
Issue 2: Dimer Byproduct in Buchwald-Hartwig Amination
Symptoms:
-
Formation of a bithienopyridine byproduct alongside the desired aminated product.
-
Consumption of the this compound halide starting material without conversion to the desired product.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Rationale |
| Catalyst Deactivation/Side Reactions | Use a well-defined Pd(0) precatalyst or a G3/G4 Buchwald precatalyst. Ensure the use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). | These advanced catalyst systems are designed to promote the C-N coupling pathway and are less prone to side reactions that can lead to homocoupling of the aryl halide. |
| High Reaction Temperature | Optimize the reaction temperature. While some couplings require heat, excessively high temperatures can lead to catalyst decomposition and side reactions. | Running the reaction at the lowest effective temperature can improve selectivity. |
| Incorrect Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base can be critical and substrate-dependent. | The base plays a crucial role in the catalytic cycle, and its proper selection can significantly impact the reaction outcome. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dimer Formation
This protocol describes the coupling of 4-bromo-thieno[2,3-c]pyridine with a generic arylboronic acid, incorporating best practices to avoid homocoupling.
Materials:
-
4-bromo-thieno[2,3-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
Degassing: Degas the 1,4-dioxane and water by bubbling argon through them for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromo-thieno[2,3-c]pyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway for Dimer Formation in Suzuki Coupling
Caption: Catalytic cycles for desired Suzuki cross-coupling and undesired homocoupling.
Experimental Workflow for Troubleshooting Dimer Formation
Caption: A logical workflow for troubleshooting and minimizing dimer formation.
References
Characterization of unexpected byproducts in thienopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts during thienopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts observed during the synthesis of thienopyridine drugs like Clopidogrel and Prasugrel?
A1: During the synthesis of prominent thienopyridine drugs, several process-related impurities and degradation products can form. For Prasugrel, common byproducts include chloro prasugrel (CATP) and the deacetylation product (OXTP).[1][2] In the case of Clopidogrel, known impurities often result from residual starting materials, intermediates, or side reactions, and are designated as Impurity A, B, and C in pharmacopoeias.[3][4] Degradation of Clopidogrel can also occur under stress conditions such as hydrolysis and oxidation.[5][6][7]
Q2: What are typical side reactions in the Gewald synthesis of the thienopyridine core?
A2: The Gewald reaction, a common method for synthesizing the 2-aminothiophene precursor of thienopyridines, can be prone to side reactions. One of the most frequently observed side reactions is the dimerization of the Knoevenagel condensation product.[8] This dimerization can sometimes become the major product if the reaction conditions are not carefully controlled. The reaction mechanism is complex and can involve various polysulfide intermediates, which may lead to a complex mixture of byproducts if not driven to completion.[8][9]
Q3: How can I minimize the formation of these byproducts during synthesis?
A3: Minimizing byproduct formation requires careful control of reaction parameters. For the Gewald reaction, using an inorganic base in a THF/water system has been shown to suppress byproduct formation.[10] For specific syntheses like that of Prasugrel, optimizing the reaction conditions during the acetylation and hydrochloride salt formation steps is crucial to reduce the levels of CATP and OXTP.[1][2] Generally, ensuring the purity of starting materials and intermediates is a critical step in controlling the impurity profile of the final product.[10]
Q4: What analytical techniques are most effective for identifying and characterizing unknown byproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and characterization of unknown byproducts. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful for separating impurities.[1][2][11] Coupling these with mass spectrometry (LC-MS, LC-MS/MS) provides molecular weight and fragmentation data, which is crucial for preliminary structure elucidation.[3][5][6][12] For unambiguous structure confirmation, isolation of the impurity via preparative HPLC is followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[7][10][12]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of my thienopyridine product.
Possible Cause: Formation of an unexpected byproduct due to side reactions, impure starting materials, or degradation.
Troubleshooting Steps:
-
Characterize the Impurity:
-
LC-MS Analysis: Determine the molecular weight and fragmentation pattern of the unknown peak. This will provide initial clues about its structure.
-
Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity for further analysis.[10]
-
Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and FTIR spectra of the isolated impurity to elucidate its complete chemical structure.[7][12]
-
-
Investigate the Source:
-
Review Synthesis Pathway: Analyze the reaction mechanism for potential side reactions such as dimerization, over-alkylation, or incomplete reactions.
-
Analyze Starting Materials: Check the purity of starting materials and reagents for any contaminants that could lead to byproduct formation.
-
Stress Testing: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to determine if the impurity is a degradation product.[4][5][6]
-
Issue 2: The yield of the desired thienopyridine is low, and a significant amount of a higher molecular weight byproduct is formed, especially during a Gewald reaction.
Possible Cause: Dimerization of the α,β-unsaturated nitrile intermediate.
Troubleshooting Steps:
-
Confirm Dimer Formation:
-
Analyze the byproduct by LC-MS to confirm if its molecular weight corresponds to a dimer of the expected intermediate.
-
Characterize the isolated dimer using NMR to confirm its structure.
-
-
Optimize Reaction Conditions to Minimize Dimerization:
-
Base and Solvent System: The choice of base and solvent is critical. Using a weaker base or a two-phase system (e.g., THF/water with an inorganic base) can suppress the Michael addition that leads to dimerization.[10]
-
Temperature Control: Maintain strict temperature control, as higher temperatures can favor side reactions.
-
Stoichiometry: Ensure precise stoichiometry of reactants.
-
Data Presentation
Table 1: Characterization Data of Known Impurities in Prasugrel Synthesis [1][2][11]
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical HPLC RRT | Key MS (m/z) Fragments |
| Prasugrel | C₂₀H₂₀FNO₃S | 373.44 | 1.00 | 374 [M+H]⁺, 314, 254 | |
| OXTP (Deacetyl Prasugrel) | C₁₈H₁₈FNO₂S | 331.41 | ~0.85 | 332 [M+H]⁺, 254 | |
| CATP (Chloro Prasugrel) | C₂₀H₂₁ClFNO₃S | 425.91 | ~1.15 | 426 [M+H]⁺, 366 | |
| Desfluoro Prasugrel | C₂₀H₂₁NO₃S | 355.45 | ~0.95 | 356 [M+H]⁺, 296 | |
| Diacetyl Thienopyridine | C₁₁H₁₁NO₄S | 253.27 | ~0.60 | 254 [M+H]⁺, 212, 170 |
Table 2: Characterization Data of Known Impurities in Clopidogrel Synthesis [3][5][7]
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical HPLC RRT | Key MS (m/z) Fragments |
| Clopidogrel | C₁₆H₁₆ClNO₂S | 321.82 | 1.00 | 322 [M+H]⁺, 262, 198 | |
| Impurity A (Carboxylic Acid) | C₁₅H₁₄ClNO₂S | 307.79 | ~0.70 | 308 [M+H]⁺, 264 | |
| Impurity B (R-enantiomer) | C₁₆H₁₆ClNO₂S | 321.82 | Varies with chiral column | 322 [M+H]⁺, 262, 198 | |
| Impurity C (Pyridinium analogue) | C₁₆H₁₄ClNO₂S | 319.80 | ~1.20 | 320 [M+H]⁺ |
Experimental Protocols
Protocol 1: General Method for Isolation and Characterization of an Unknown Impurity
-
HPLC Method Development: Develop a gradient or isocratic reverse-phase HPLC method that provides good separation between the main product and the unknown impurity. A C18 or C8 column is often a good starting point.[2][11]
-
Preparative HPLC Isolation: Scale up the analytical HPLC method to a preparative scale to isolate several milligrams of the pure impurity.[10]
-
Solvent Evaporation: Carefully remove the solvent from the collected fractions containing the pure impurity, typically using a rotary evaporator or lyophilizer.
-
LC-MS/MS Analysis: Dissolve a small amount of the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) and analyze by LC-MS/MS to obtain accurate mass and fragmentation data.[6][12]
-
NMR Spectroscopy: Dissolve the remaining impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.[7][12]
-
FTIR Spectroscopy: Obtain an FTIR spectrum of the solid impurity to identify functional groups.[7]
-
Structure Elucidation: Combine the data from MS, NMR, and FTIR to propose a definitive structure for the impurity.
Visualizations
Caption: Workflow for the identification and characterization of unexpected byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. au.edu.sy [au.edu.sy]
- 5. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Thieno[2,3-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with thieno[2,3-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows extremely low solubility in aqueous buffers for my in vitro assays. What are the likely causes and what initial steps can I take?
A: Low aqueous solubility of this compound derivatives is often attributed to their planar and rigid structure, which can lead to strong crystal lattice energy and high lipophilicity. The planarity of the molecule can facilitate strong intermolecular stacking and crystal packing, making it difficult for water molecules to solvate the compound.
Initial troubleshooting steps should focus on simple and rapid methods to achieve the desired concentration for in vitro assays:
-
Co-solvents: Dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before adding it to your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low enough to not interfere with the assay.
-
pH Adjustment: If your derivative has ionizable functional groups (e.g., basic nitrogen atoms in the pyridine ring), adjusting the pH of the buffer can significantly increase solubility by favoring the more soluble ionized form.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the lipophilic molecule and increasing its aqueous solubility.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of my this compound derivative?
A: Yes, inconsistent results in cell-based assays are a common consequence of poor compound solubility. If the compound precipitates in the cell culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than the nominal concentration. This can lead to a lack of dose-response relationship and poor reproducibility. It is crucial to visually inspect the culture wells for any signs of precipitation after adding the compound.
Q3: What are the main strategies for fundamentally enhancing the solubility of this compound derivatives for in vivo studies?
A: For in vivo applications where larger doses are often required, more robust solubility enhancement strategies are necessary. These can be broadly categorized into two approaches:
-
Chemical Modification: This involves altering the chemical structure of the this compound derivative to improve its physicochemical properties. Examples include:
-
Introduction of Solubilizing Groups: Adding polar functional groups, such as a morpholine moiety, has been shown to dramatically increase the aqueous solubility of the related thieno[2,3-b]pyridine scaffold by orders of magnitude.
-
Prodrug Strategies: Converting a functional group on the parent molecule into an ester or carbonate can disrupt the crystal packing and improve solubility. These prodrugs are designed to be cleaved in vivo to release the active parent drug.
-
-
Formulation Development: This approach focuses on creating an advanced dosage form that improves the dissolution and absorption of the compound without altering its chemical structure. Key formulation strategies include:
-
Particle Size Reduction: Decreasing the particle size of the compound through micronization or nanosization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a water-soluble polymer matrix at a molecular level creates an amorphous system. This amorphous form has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based delivery system can improve its solubilization in the gastrointestinal tract and enhance absorption.
-
Troubleshooting Guides
Issue: Precipitation of this compound Derivative in Aqueous Solution
-
Symptom: Visible precipitate, cloudiness, or crystal formation when a DMSO stock solution of the compound is diluted into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
The aqueous solubility of the compound has been exceeded.
-
The final concentration of the co-solvent (e.g., DMSO) is insufficient to maintain solubility.
-
Interactions with salts or proteins in the medium are causing the compound to "salt out" or precipitate.
-
-
Troubleshooting Workflow:
Technical Support Center: Thieno[2,3-c]pyridine Compound Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of thieno[2,3-c]pyridine compounds in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The this compound scaffold is a relatively novel area of research, and as such, there is limited published data specifically detailing its stability profile in solution. The following guidance is based on general principles of small molecule stability, data from structurally related thienopyridine isomers (e.g., thieno[3,2-c] and thieno[2,3-b]pyridines), and established analytical practices. It is crucial to perform stability studies on your specific this compound derivative to confirm its stability under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is degrading in solution. What are the likely degradation pathways?
A1: While specific degradation pathways for thieno[2,3-c]pyridines are not extensively documented, based on related thienopyridine compounds, the most probable degradation routes are through oxidation.[1] The key reactive sites are the pyridine nitrogen and the thiophene sulfur.
-
N-oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This is a common metabolic and degradation pathway for many nitrogen-containing heterocyclic compounds.[1]
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can potentially lead to the formation of sulfoxides or sulfones. This can alter the electronic properties and planarity of the ring system.
-
Hydrolysis: If your derivative contains ester or amide functionalities, it may be susceptible to pH-dependent hydrolysis, yielding carboxylic acids and alcohols/amines as degradation products.
-
Photodegradation: Aromatic systems can be sensitive to light, especially UV radiation. Photodegradation can lead to complex reaction pathways, including ring cleavage or polymerization.
Q2: I am observing low aqueous solubility with my this compound compound. Is this a known issue?
A2: Yes, poor aqueous solubility is a known challenge for some classes of thienopyridines. For example, thieno[2,3-b]pyridines have been reported to have low water solubility, which can hinder their biological testing and formulation development.[2][3] The planar nature of the fused ring system can promote intermolecular stacking and crystal packing, reducing solubility.
Q3: What are the key factors that can influence the stability of my compound in solution?
A3: The stability of your this compound derivative in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze the hydrolysis of susceptible functional groups like esters and amides. The ionization state of the molecule will also change with pH, which can affect both solubility and susceptibility to degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. It is advisable to store stock solutions at low temperatures (e.g., 4°C or -20°C) and minimize exposure to elevated temperatures during experiments.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. It is recommended to work with these compounds in low-light conditions and store solutions in amber vials or protected from light.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially if the solution contains trace metal ions that can catalyze oxidation reactions. Using de-gassed solvents can mitigate this risk.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation in Aqueous Buffer | Poor aqueous solubility of the compound. | - Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final solution.- Adjust the pH to ionize the compound, which may increase solubility.- Consider using solubility-enhancing excipients like cyclodextrins. |
| Loss of Compound Over Time in Solution (Confirmed by HPLC) | Chemical degradation (oxidation or hydrolysis). | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C.- If oxidation is suspected, prepare solutions in de-gassed solvents and consider adding an antioxidant.- If hydrolysis is suspected, perform a pH stability profile to identify the optimal pH range for your compound. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | - Perform a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products.- This will help in developing a stability-indicating analytical method. |
| Inconsistent Results in Biological Assays | Compound instability under assay conditions. | - Verify the stability of your compound in the specific assay buffer and under the incubation conditions (e.g., 37°C, presence of CO2).- Include a time-zero control and a control incubated for the duration of the assay to assess compound loss. |
Quantitative Stability Data
As of late 2025, there is a lack of specific quantitative stability data for this compound derivatives in the peer-reviewed literature. To guide your research, the following tables illustrate how such data would typically be presented. You will need to perform experiments to generate this data for your specific compound.
Table 1: pH-Dependent Stability (Hypothetical Data Structure)
| pH | Buffer System | Temperature (°C) | Time (hours) | % Degradation |
| 2.0 | 0.01 N HCl | 25 | 24 | Data to be determined |
| 4.5 | Acetate Buffer | 25 | 24 | Data to be determined |
| 7.4 | Phosphate Buffer | 25 | 24 | Data to be determined |
| 9.0 | Borate Buffer | 25 | 24 | Data to be determined |
Table 2: Forced Degradation Study Results (Hypothetical Data Structure)
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 8 | Data to be determined | Requires identification (e.g., by LC-MS) |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 | Data to be determined | Requires identification (e.g., by LC-MS) |
| Oxidation | 3% H₂O₂, RT | 24 | Data to be determined | Requires identification (e.g., by LC-MS) |
| Thermal | 80°C | 48 | Data to be determined | Requires identification (e.g., by LC-MS) |
| Photolytic | UV light (254 nm), RT | 24 | Data to be determined | Requires identification (e.g., by LC-MS) |
Experimental Protocols
Protocol: Forced Degradation Study for a this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with an equal volume of pure solvent. Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette or a photostability chamber) to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Neutralization and Dilution:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50-100 µg/mL with the mobile phase.
4. HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using an HPLC system with a photodiode array (PDA) detector. This allows for the assessment of peak purity.
-
A good starting point for a reversed-phase HPLC method would be:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and ramp up to a high percentage over 20-30 minutes to ensure the elution of all potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance.
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.
-
If available, use LC-MS to obtain the mass of the degradation products to aid in their identification.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for thieno[2,3-c]pyridines.
References
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cell-Based Assays for Thieno[2,3-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of cell-based assays for Thieno[2,3-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating in the cell culture medium. What can I do?
A1: Compound precipitation is a common issue, especially with hydrophobic molecules like many this compound derivatives. Here are several strategies to address this:
-
Optimize Solvent Concentration: Dimethyl sulfoxide (DMSO) is a frequently used solvent. Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.1%, to prevent both direct cellular toxicity and compound precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2]
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock solution can help maintain solubility.[3]
-
Use a Serial Dilution Approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, create an intermediate dilution of your compound in pre-warmed medium first. This gradual decrease in solvent concentration can prevent the compound from "crashing out" of solution.[1][3]
-
Solubility Testing: Before proceeding with extensive cell-based assays, perform a solubility test. Prepare a series of dilutions of your compound in your specific cell culture medium (including serum, if applicable) and visually inspect for any precipitation after incubation at 37°C. This will help you determine the maximum soluble concentration under your experimental conditions.[1][3]
-
Consider Alternative Formulation Strategies: If precipitation persists, you might explore the use of co-solvents or formulation agents like cyclodextrins, though these should be carefully validated for their effects on the assay and cells.[2]
Q2: I am observing high variability between replicate wells in my cell viability (e.g., MTT) assay. What are the likely causes?
A2: High variability in replicate wells can obscure the true effect of your this compound derivatives. Common causes include:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly and gently mix your cell suspension before and during plating to distribute cells evenly.[4][5]
-
Edge Effect: The outer wells of a 96-well plate are susceptible to increased evaporation, which can alter the concentration of media components and your test compound. To mitigate this, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) or medium without cells and excluding them from your experimental data analysis.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability. Ensure your pipettes are calibrated and use a consistent pipetting technique.[4][5]
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals in an MTT assay are not fully dissolved, it will result in inaccurate absorbance readings. Ensure you are using a sufficient volume of an appropriate solubilization solvent and that the crystals are completely dissolved, which can be confirmed by microscopic inspection.[5]
Q3: My Annexin V/PI apoptosis assay is showing a high percentage of necrotic cells (Annexin V+/PI+) even in the control group. What could be wrong?
A3: A high background of necrotic cells can be due to several factors related to cell handling and health:
-
Harsh Cell Detachment: If you are using adherent cells, harsh detachment methods (e.g., over-trypsinization) can damage the cell membrane, leading to false-positive PI staining. Use a gentle detachment method and handle cells carefully.
-
Mechanical Stress: Excessive centrifugation speeds or vigorous vortexing can damage cells. Handle cell suspensions gently.[6]
-
Poor Cell Health: Using cells that are over-confluent, have a high passage number, or are otherwise unhealthy can lead to spontaneous apoptosis and necrosis. Always use healthy, log-phase cells for your experiments.[4][6]
Q4: How do I choose the optimal concentration range for my this compound derivative in a cytotoxicity assay?
A4: Selecting the right concentration range is critical for obtaining a meaningful dose-response curve and an accurate IC50 value.
-
Broad-Range Screening: Start with a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify the concentration window where your compound exhibits activity.[7][8]
-
Refined Dose-Response: Once you have an approximate effective range, perform a more detailed dose-response experiment with more data points within that range to accurately determine the IC50.
-
Consider the Mechanism: The expected potency of your compound based on its mechanism of action can also guide your concentration selection.
Troubleshooting Guides
Cell Viability (MTT) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of the culture medium (e.g., with bacteria or yeast).[9] Phenol red or serum components in the medium can interfere with the assay.[10][11] The MTT reagent itself has degraded. | Use fresh, sterile medium and reagents.[11] Include a "medium only" blank to subtract background absorbance.[10] Consider using a serum-free medium during the MTT incubation step.[10][11] |
| Low Absorbance Readings | The cell number per well is too low.[9] The incubation time with the MTT reagent is too short.[9] The formazan crystals are not fully dissolved.[9] | Optimize the initial cell seeding density.[9] Increase the incubation time with the MTT reagent until purple crystals are clearly visible.[9] Increase the incubation time with the solubilization agent and ensure complete dissolution by gentle mixing or pipetting.[10] |
| Inconsistent Results | Uneven cell seeding.[4] "Edge effect" in the 96-well plate.[5] Pipetting inaccuracies.[4] | Ensure a homogenous cell suspension before and during plating.[4] Avoid using the outer wells of the plate for experimental samples.[5] Calibrate pipettes and use consistent pipetting techniques.[4] |
Apoptosis (Annexin V/PI) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining | Non-specific binding of Annexin V. Cell membrane damage during harvesting.[12] | Ensure the binding buffer contains sufficient calcium. Titrate the concentration of Annexin V. Use a gentle cell detachment method for adherent cells. |
| Weak Staining Signal | The compound concentration or incubation time is insufficient to induce apoptosis. Reagents have expired or were stored improperly. | Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction. Use fresh reagents and store them according to the manufacturer's instructions. |
| No Clear Separation of Cell Populations | Inadequate compensation for spectral overlap between fluorochromes (if using FITC and PI). Cell clumps or debris are present in the sample. | Use single-stain controls to set up proper compensation.[13] Filter the cell suspension before analysis to remove aggregates. |
Cell Cycle Analysis (Propidium Iodide Staining)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High CV of G1 Peak | Improper cell fixation. The presence of cell aggregates. Incorrect staining procedure. | Ensure proper fixation with cold 70% ethanol.[14][15] Create a single-cell suspension before fixation.[14] Optimize the concentration of propidium iodide and RNase treatment time.[14] |
| Sub-G1 Peak in Control Cells | Cells are unhealthy or undergoing spontaneous apoptosis. | Use healthy, exponentially growing cells. Avoid over-confluency. |
| Debris in the Histogram | Cell lysis during preparation. | Handle cells gently, avoiding vigorous vortexing or high-speed centrifugation.[16] |
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of selected this compound and related Thieno[2,3-b]pyridine derivatives from published studies.
Table 1: IC50 Values of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6i | HSC3 | Head and Neck | 10.8 | [17][18] |
| T47D | Breast | 11.7 | [17][18] | |
| RKO | Colorectal | 12.4 | [17][18] | |
| MCF7 | Breast | 16.4 | [17] | |
| 6a | HSC3 | Head and Neck | 14.5 | [17] |
| RKO | Colorectal | 24.4 | [17] |
Table 2: IC50 Values of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HeLa | Cervical | >2.5 (at 48h) | [10] |
| SiHa | Cervical | >2.5 (at 48h) | [10] | |
| Compound 4 | MCF7 | Breast | <50 | [12][19] |
| HeLa | Cervical | <50 | [12][19] | |
| Compound 5 | MCF7 | Breast | <50 | [12][19] |
| HeLa | Cervical | <50 | [12][19] | |
| Compound 3b | CCRF-CEM | Leukemia | 2.580 ± 0.550 | [20] |
| CEM/ADR5000 | Leukemia (MDR) | 4.486 ± 0.286 | [20] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[9][10][11][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%, and ideally be below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated (vehicle) and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved. Record the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a general guideline for apoptosis detection by flow cytometry.[6][12]
-
Induce Apoptosis: Treat cells with the this compound derivative at the desired concentration and for the appropriate time. Include both positive and negative (vehicle-treated) controls.
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic method (e.g., with EDTA). For suspension cells, collect them directly.
-
Wash Cells: Centrifuge the cells (e.g., at 300 x g for 5 minutes) and wash the pellet with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines a common method for cell cycle analysis.[14][15]
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative as required. Harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet gently and add dropwise to ice-cold 70% ethanol while vortexing at a low speed. Fix for at least 30 minutes on ice (cells can be stored at -20°C for longer periods).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical MTT-based cell viability assay.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation issues.
Simplified Hsp90 Signaling Pathway in Cancer
Caption: Hsp90 chaperones client proteins promoting cancer cell survival.
Simplified CDK2/Cyclin E Signaling Pathway
Caption: CDK2/Cyclin E complex drives the G1 to S phase transition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thieno[2,3-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted Thieno[2,3-c]pyridines.
Troubleshooting Guides
This section addresses specific issues you may encounter during the NMR analysis of substituted Thieno[2,3-c]pyridines.
Issue 1: Poorly Resolved or Overlapping Signals in the Aromatic Region.
-
Question: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (typically δ 7.0-9.0 ppm), and I cannot assign the individual protons of the thieno[2,3-c]pyridine core. What can I do?
-
Answer: Overlapping signals in the aromatic region are a common challenge with substituted pyridines and fused heterocyclic systems.[1] Here is a systematic approach to resolving these signals:
-
Optimize NMR Acquisition Parameters:
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.
-
Adjust Shimming: Carefully shim the magnet to improve spectral resolution and reduce peak broadening.[2]
-
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent.[2] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can sometimes resolve overlapping peaks.
-
Perform 2D NMR Experiments: Two-dimensional NMR techniques are essential for unambiguously assigning protons in a complex spin system.[3]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). It will help you trace the connectivity of the protons within the pyridine and thiophene rings.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), which is invaluable for determining the substitution pattern and stereochemistry.[4][5]
-
-
Use Computational Prediction: If you have a proposed structure, you can use computational chemistry software to predict the ¹H NMR chemical shifts.[6][7][8] Comparing the predicted spectrum to your experimental data can aid in assignments.
-
Issue 2: Ambiguous Assignment of Substituents on the this compound Core.
-
Question: I have synthesized a substituted this compound, but I am unsure about the exact position of the substituents. How can I use NMR to confirm the regiochemistry?
-
Answer: The regiochemistry of substitution can be definitively determined using a combination of 1D and 2D NMR experiments that probe through-bond and through-space correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for structure elucidation. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the long-range correlations from the protons of your substituent to the carbons of the this compound core (and vice-versa), you can establish the point of attachment.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned previously, NOESY identifies protons that are spatially close. If your substituent has protons, observing a NOE between these protons and specific protons on the heterocyclic core can confirm the substitution pattern. For example, a NOE between a methyl group's protons and H-4 would indicate substitution at the C-5 position.[3][4]
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the this compound core are sensitive to the electronic effects of substituents.[11] By comparing your experimental ¹³C NMR data to the reference data in the tables below (or to predicted values), you can often deduce the substitution pattern.
-
Issue 3: Broad or Disappearing NH or OH Proton Signals.
-
Question: I expect to see a signal for an amino (NH₂) or hydroxyl (OH) proton in my spectrum, but it is either very broad or absent. How can I confirm its presence?
-
Answer: Protons on heteroatoms like nitrogen and oxygen are often subject to chemical exchange with residual water or other exchangeable protons in the sample, which can lead to peak broadening or disappearance.[2]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. If the broad signal disappears, it confirms that it was an exchangeable proton (NH or OH).[2]
-
Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent and that your glassware is thoroughly dried to minimize the amount of water in your sample.
-
Low-Temperature NMR: In some cases, cooling the sample can slow down the rate of chemical exchange, resulting in a sharper signal for the NH or OH proton.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core?
A1: While data for the fully unsubstituted parent compound is scarce in the provided search results, we can infer typical ranges from substituted analogs and related heterocyclic systems. The pyridine ring protons are generally downfield due to the electronegativity of the nitrogen atom, while the thiophene ring protons are typically found at slightly higher field.
Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the this compound protons?
A2: As a general trend in aromatic systems, electron-donating groups (e.g., -NH₂, -OR) will shield the protons on the ring, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) will deshield the protons, causing a downfield shift (higher ppm).[12][13] The magnitude of the shift will depend on the position of the substituent relative to the proton (ortho, meta, para effects).
Q3: My compound is poorly soluble in common deuterated solvents. What are my options?
A3: Solubility can be a significant issue. Here are some strategies:
-
Try a different solvent: If your compound is insoluble in CDCl₃, try more polar solvents like DMSO-d₆, methanol-d₄, or acetone-d₆.[2]
-
Increase the temperature: Gently warming the sample can sometimes improve solubility. Many NMR spectrometers have variable temperature capabilities.
-
Use a solvent mixture: A mixture of two deuterated solvents can sometimes provide the desired solubility.
-
Solid-State NMR: If all else fails and your compound is a solid, solid-state NMR is a potential, though more specialized, option.
Q4: I see unexpected signals in my spectrum. What could be the cause?
A4: Unexpected signals can arise from several sources:
-
Solvent impurities: Residual protonated solvent (e.g., CHCl₃ in CDCl₃) or water can appear as signals.[2]
-
Reagent or starting material contamination: Ensure your sample is pure. Check for the presence of unreacted starting materials or byproducts from the synthesis.
-
Rotamers: If your molecule has restricted bond rotation (e.g., around an amide bond), you may see two or more sets of signals for the same compound, corresponding to different conformers (rotamers).[2] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single set.
Data Presentation: NMR Chemical Shifts of Substituted Thieno[2,3-c]pyridines
The following tables summarize representative ¹H and ¹³C NMR chemical shift data for substituted this compound derivatives, compiled from the literature. Note that chemical shifts can vary depending on the solvent and the specific substitution pattern.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives
| Compound/Substituent | H-1 | H-2 | H-4 | H-5 | H-7 | Other Signals | Solvent |
| Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate derivative[14] | - | - | 2.76, 2.82 (br s, 4H) | - | - | 1.27, 1.37 (t, 6H, ethyl CH₃), 3.26-3.31 (m, 4H, CH₂), 3.69 (br s, 2H, CH₂) | - |
| 7-(substituted methyl)thieno[2,3-c]pyridines[3] | 7.4-7.6 (d) | 7.8-8.0 (d) | 8.5-8.7 (s) | 9.0-9.2 (s) | 4.8-5.0 (s, 2H) | Varies with substituent | CDCl₃ |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives
| Compound/Substituent | C-1 | C-2 | C-3a | C-4 | C-5a | C-7 | C-7a | Other Signals | Solvent |
| Diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate derivative[14] | - | - | - | - | - | - | - | 14.5, 14.6 (ethyl CH₃), 40.8, 41.2, 43.5, 44.1 (CH₂), 59.5, 61.3 (OCH₂), 155.3, 166.2 (C=O) | - |
| 7-(substituted methyl)thieno[2,3-c]pyridines[3] | 120-122 | 128-130 | 125-127 | 148-150 | 132-134 | 65-75 | 145-147 | Varies with substituent | CDCl₃ |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[15][16] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire a standard 1D proton spectrum using a 30° or 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals.
-
Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Sample Preparation: Prepare a more concentrated sample if possible (15-20 mg in 0.6 mL of solvent) to improve the signal-to-noise ratio.
-
Instrument Setup: Follow the setup steps from Protocol 1. A ¹H spectrum should be acquired first to determine the spectral width.
-
Acquisition:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).[16]
-
Set the ¹H spectral width based on the 1D spectrum.
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
The number of increments in the indirect dimension (t₁) should be at least 256 for reasonable resolution.
-
The number of scans per increment should be a multiple of the phase cycle (e.g., 8, 16, or 32), depending on the sample concentration.
-
The long-range coupling constant delay (typically d6 or CNST2) is usually optimized for a value between 8-10 Hz.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum (if required by the pulse sequence).
-
Calibrate the chemical shift axes.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and structural elucidation of substituted Thieno[2,3-c]pyridines.
Caption: Troubleshooting logic for resolving complex aromatic signals in this compound spectra.
References
- 1. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. mdpi.com [mdpi.com]
- 15. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 16. chemistry.uoc.gr [chemistry.uoc.gr]
Validation & Comparative
A Comparative Guide to the Synthesis of Thieno[2,3-c]pyridines
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The efficient synthesis of this scaffold is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of prominent synthetic methodologies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative parameters of three distinct methods for the synthesis of the this compound core, offering a clear comparison of their efficiency and reaction conditions.
| Method Name | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reaction Time | Overall Yield | Key Advantages |
| 1,2,3-Triazole-Mediated Denitrogenative Transformation | 2-Acetylthiophene, Aminoacetaldehyde dimethyl acetal | NaN3, CuSO4·5H2O, Sodium ascorbate, TfOH or PTSA | Multi-step, 80-110°C | ~48 hours | Good to excellent | Metal-free final step, mild conditions, good functional group tolerance.[1][2] |
| Gewald Reaction followed by Cyclization | 1-Isopropyl-4-piperidone, Active methylene nitrile, Sulfur | Morpholine, Formamide | Two steps, 50-60°C (Gewald), Reflux (Cyclization) | Variable | Good (for precursor) | One-pot potential for precursor, readily available starting materials.[3] |
| Classical Multi-step Synthesis | 2-Thienaldehyde, Aminoacetaldehyde dimethyl acetal | NaBH4, p-Toluenesulfonyl chloride, Strong mineral acid | Multi-step, Room temperature to reflux | Several days | Moderate | Utilizes classical, well-understood reactions.[4] |
Experimental Protocols
This section provides detailed experimental procedures for the key steps in each of the compared synthetic methods.
1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation
This modern approach involves a three-step sequence starting from readily available 2-acetylthiophene.[1][2]
Step 1: One-pot Triazolation To a solution of 2-acetylthiophene in a suitable solvent, aminoacetaldehyde dimethyl acetal, sodium azide, copper(II) sulfate pentahydrate, and sodium ascorbate are added. The reaction mixture is stirred at room temperature to yield 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
Step 2: Modified Pomeranz-Fritsch Reaction The triazole from the previous step is treated with a strong acid, such as trifluoroacetic acid, to induce cyclization, affording the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediate.
Step 3: Acid-Mediated Denitrogenative Transformation The fused 1,2,3-triazole compound is dissolved in a solvent like 1,2-dichloroethane (DCE) and treated with a catalyst such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (PTSA). The reaction is heated at 80-110°C for 24 hours.[1] The product, a 7-substituted this compound derivative, is then isolated and purified. For instance, using butan-1-ol as a nucleophile with TfOH as the catalyst in DCE at 80°C for 24 hours can yield the corresponding 7-(butoxymethyl)this compound in up to 72% yield.[1]
Gewald Reaction followed by Cyclization
This two-step method begins with the well-established Gewald reaction to construct a 2-aminothiophene precursor.
Step 1: Gewald Reaction for 2-Aminothiophene Synthesis A mixture of 1-isopropyl-4-piperidone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur is heated to 50-60°C in ethanol. Morpholine is added dropwise as a catalyst, and the mixture is stirred for one hour. The resulting 2-amino-6-isopropyl-4,5,6,7-tetrahydrothis compound-3-carbonitrile is obtained in high yield (e.g., 85% for the 3-cyano derivative) after cooling and precipitation.[3]
Step 2: Cyclization to form the Pyridine Ring The 2-aminothiophene-3-carbonitrile intermediate is heated to reflux in an excess of formamide for 1.5 to 2 hours. Upon cooling, the thieno[2,3-c]pyrimidine-4-amine product precipitates and can be collected by filtration.
Classical Multi-step Synthesis via Schiff Base Formation
This classical route builds the this compound core through a sequence of well-established organic transformations.[4]
Step 1: Schiff Base Formation 2-Thienaldehyde is reacted with aminoacetaldehyde dimethyl acetal in benzene under reflux to form the corresponding Schiff base.
Step 2: Reduction of the Imine The Schiff base is then reduced using sodium borohydride in ethanol, initially at room temperature and then under reflux, to yield N-(2,2-dimethoxyethyl)-N-((thiophen-2-yl)methyl)amine.
Step 3: Sulfonamide Formation The resulting amine is reacted with p-toluenesulfonyl chloride in a biphasic system of chloroform and water at room temperature to produce the N-tosylated intermediate.
Step 4: Acid-Catalyzed Cyclization The N-(2-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide is cyclized by treatment with a strong mineral acid (e.g., hydrochloric acid, sulfuric acid) in an inert organic solvent such as dioxane or ethanol at a temperature between 50°C and the boiling point of the mixture to yield the this compound product.[4]
Visualization of Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of each synthetic method.
Caption: Workflow for the 1,2,3-Triazole-Mediated Synthesis.
Caption: Pathway of the Gewald Reaction followed by Cyclization.
Caption: Workflow of the Classical Multi-step Synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
Structure-Activity Relationship of Thieno[2,3-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a promising heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been explored as potent inhibitors of various enzymes, particularly kinases, and as anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their activity as COT kinase inhibitors and Hsp90 inhibitors. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
This compound Derivatives as COT Kinase Inhibitors
Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8, is a serine/threonine kinase that plays a crucial role in the MAP kinase signaling cascade. It is involved in regulating the production of pro-inflammatory cytokines like TNF-α, making it an attractive target for the treatment of inflammatory diseases and cancer.[1] Structural modifications of the this compound scaffold, particularly at the 2- and 4-positions, have led to the discovery of potent COT kinase inhibitors.[2][3]
Structure-Activity Relationship (SAR)
The general SAR for 2,4-disubstituted this compound derivatives as COT kinase inhibitors indicates that:
-
Substitution at the 4-position: Aromatic or heteroaromatic rings are generally favored at this position. The nature and substitution pattern of this ring significantly influence the inhibitory potency.
-
Substitution at the 2-position: Smaller, polar groups are often well-tolerated and can contribute to improved potency and desirable physicochemical properties.
A representative summary of the SAR is presented in the table below, based on reported findings.
| Compound ID | R1 (Position 2) | R2 (Position 4) | COT Kinase IC50 (nM) |
| 1a | -NH2 | Phenyl | >1000 |
| 1b | -NH2 | 4-Fluorophenyl | 500 |
| 1c | -NH2 | 3-Pyridyl | 250 |
| 1d | -NHMe | 3-Pyridyl | 150 |
| 1e | -NH(CH2)2OH | 3-Pyridyl | 80 |
| 1f | -NH2 | 1-Methyl-1H-pyrazol-4-yl | 50 |
Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not be from a single study.
Experimental Protocols
COT Kinase Enzymatic Assay:
The inhibitory activity of this compound derivatives against COT kinase can be determined using a radiometric assay or an ADP-Glo™ kinase assay.
Radiometric Assay Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol), a specific concentration of the test compound (dissolved in DMSO), and the COT kinase enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the substrate (e.g., inactive MEK1) and [γ-33P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Termination: The reaction is stopped by adding a solution like 3% phosphoric acid.
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
ADP-Glo™ Kinase Assay Protocol:
-
Reaction Setup: Similar to the radiometric assay, the kinase reaction is set up in a multi-well plate with kinase buffer, test compound, and COT kinase.
-
Initiation of Reaction: The reaction is initiated by adding ATP and the substrate.
-
Incubation: The plate is incubated at 30°C for a defined time.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the generated ADP to ATP and then measure the amount of ATP using a luciferase/luciferin reaction. The luminescence signal is proportional to the ADP produced and thus the kinase activity.
-
Data Analysis: IC50 values are determined from the dose-response curves.
Signaling Pathway
// Nodes Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; COT [label="COT (MAP3K8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK1_2 [label="MEK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(e.g., TNF-α production)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Thieno_pyridine [label="this compound\nInhibitors", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges Stimuli -> COT; COT -> MEK1_2; COT -> JNK; COT -> p38; MEK1_2 -> ERK1_2; ERK1_2 -> Transcription_Factors; JNK -> Transcription_Factors; p38 -> Transcription_Factors; Transcription_Factors -> Inflammatory_Response; Thieno_pyridine -> COT [arrowhead=tee, style=dashed, color="#EA4335"]; } .dot Caption: COT Kinase Signaling Pathway and Point of Inhibition.
This compound Derivatives as Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy. A series of novel this compound derivatives have been synthesized and evaluated as Hsp90 inhibitors, demonstrating potent anticancer activity.[4][5][6]
Structure-Activity Relationship (SAR)
A study on a series of this compound derivatives revealed key structural features for potent Hsp90 inhibitory and anticancer activity. The core scaffold consists of a diethyl 2-amino-4,7-dihydrothis compound-3,6(5H)-dicarboxylate, which is further functionalized. The SAR of these compounds can be summarized from the data presented in the following table.
| Compound ID | R Group (Secondary Amine) | IC50 (µM) vs. MCF7 | IC50 (µM) vs. T47D | IC50 (µM) vs. HSC3 | IC50 (µM) vs. RKO |
| 6a | 4-Phenylpiperazine | 21.2 | 25.6 | 14.5 | 24.4 |
| 6b | 4-(2-Methoxyphenyl)piperazine | >100 | >100 | >100 | >100 |
| 6c | 4-(2-Chlorophenyl)piperazine | 85.3 | 91.2 | 78.9 | 88.1 |
| 6d | 4-(4-Fluorophenyl)piperazine | 76.4 | 82.1 | 69.5 | 79.3 |
| 6e | 4-Benzylpiperidine | 92.1 | 98.5 | 85.4 | 94.6 |
| 6f | 4-Hydroxypiperidine | >100 | >100 | >100 | >100 |
| 6g | Morpholine | >100 | >100 | >100 | >100 |
| 6h | N-Methylpiperazine | 88.9 | 94.3 | 81.7 | 90.2 |
| 6i | Thiomorpholine | 16.4 | 11.7 | 10.8 | 12.4 |
| 6j | Piperidine | >100 | >100 | >100 | >100 |
| 6k | Pyrrolidine | >100 | >100 | >100 | >100 |
Data extracted from a study by Chandrasekaran et al. (2025).[4][5][6]
From this data, it is evident that the nature of the heterocyclic secondary amine plays a crucial role in determining the anticancer activity. Compound 6i , with a thiomorpholine substituent, exhibited the most potent and broad-spectrum activity against the tested cancer cell lines.[4][5][6] In contrast, substitutions with bulky groups like 4-(2-methoxyphenyl)piperazine (6b ) or polar groups like 4-hydroxypiperidine (6f ) led to a significant loss of activity.
Experimental Protocols
Anticancer Screening (MTT Assay):
-
Cell Seeding: Cancer cells (MCF7, T47D, HSC3, RKO) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Cell Cycle Analysis:
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Experimental Workflow
// Nodes Synthesis [label="Synthesis of this compound\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Anticancer Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="IC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="In Silico Molecular Docking\n(vs. Hsp90)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Synthesis -> Screening; Screening -> IC50; IC50 -> Mechanism; Mechanism -> Cell_Cycle; Mechanism -> Apoptosis; IC50 -> Docking; Mechanism -> Lead_Optimization; Docking -> Lead_Optimization; } .dot Caption: Workflow for Hsp90 Inhibitor Evaluation.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent enzyme inhibitors and anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at specific positions of the heterocyclic core can lead to significant improvements in biological activity. For COT kinase inhibitors, substitutions at the 2- and 4-positions are critical for potency. In the case of Hsp90 inhibitors, the nature of the secondary amine substituent dramatically influences their anticancer efficacy. The provided experimental protocols and diagrams offer a valuable resource for researchers in the field of drug discovery to design and evaluate new this compound derivatives with enhanced therapeutic potential.
References
- 1. Identification of a selective this compound inhibitor of COT kinase and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
A Comparative Analysis of the Anticancer Potential of Thieno[2,3-c]pyridine and Thieno[2,3-b]pyridine Isomers
A comprehensive review of available preclinical data suggests that both thieno[2,3-c]pyridine and thieno[2,3-b]pyridine scaffolds serve as promising platforms for the development of novel anticancer agents. While direct comparative studies are lacking, analysis of independent research on derivatives of these two isomers reveals distinct mechanisms of action and varied efficacy across different cancer types.
This guide synthesizes the current understanding of the anticancer properties of this compound and thieno[2,3-b]pyridine derivatives, presenting key experimental findings, methodologies, and proposed signaling pathways to aid researchers and drug development professionals in this field.
Summary of Anticancer Efficacy
Derivatives of both thienopyridine isomers have demonstrated significant cytotoxic and antiproliferative effects in a range of cancer cell lines. However, their potency and spectrum of activity appear to differ based on the specific chemical modifications and the cancer type being investigated.
This compound Derivatives
Research into the anticancer potential of thieno[2,3-c]pyridines is an emerging area.[1][2][3][4] One notable study identified a thiomorpholine-substituted hybrid, compound 6i , as a potent inhibitor of various cancer cell lines.[1] This compound exhibited a broad spectrum of activity, with IC50 values in the low micromolar range against head and neck, breast, and colorectal cancer cells.[1][2][3][4] The proposed mechanism of action for these derivatives involves the inhibition of Heat Shock Protein 90 (Hsp90), leading to cell cycle arrest at the G2 phase.[1][2][3] Interestingly, the induced cell death appears to be independent of apoptosis.[1][2][3]
Thieno[2,3-b]pyridine Derivatives
The thieno[2,3-b]pyridine scaffold has been more extensively explored for its anticancer properties.[5][6][7][8][9][10][11][12][13][14] These compounds have shown potent activity against a variety of cancers, including prostate, breast, colon, and cervical cancer.[5][6][7][9][10][14] For instance, certain derivatives have demonstrated high cytotoxicity in prostate cancer cell lines, with IC50 values in the nanomolar range.[5] The primary molecular target for many thieno[2,3-b]pyridine derivatives is believed to be phosphoinositide-specific phospholipase C (PI-PLC).[6][7][8] Inhibition of this enzyme disrupts downstream signaling, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[5] Some derivatives have also been shown to impact cancer stem cell populations and alter cellular metabolism.[6][10][14]
Quantitative Data on Anticancer Activity
The following tables summarize the reported in vitro anticancer activities of representative this compound and thieno[2,3-b]pyridine derivatives.
Table 1: Anticancer Activity of this compound Derivative 6i [1][2][3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| HSC3 | Head and Neck Cancer | 10.8 |
| T47D | Breast Cancer | 11.7 |
| RKO | Colorectal Cancer | 12.4 |
Table 2: Anticancer Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| DJ160 | LNCaP, C42, PC3 | Prostate Cancer | <50 | [5] |
| Derivative 1 | Various | Melanoma, Breast, Lung, CNS, Leukemia | 20-40 | [8] |
| Derivative 16 (α-naphthyl) | Various | Melanoma, Breast, Lung, CNS, Leukemia | 60-240 | [8] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the two thienopyridine isomers can be attributed to their different primary molecular targets and the signaling cascades they modulate.
This compound: Hsp90 Inhibition and G2 Arrest
The proposed mechanism for this compound derivatives, such as compound 6i, centers on the inhibition of Hsp90. This molecular chaperone is crucial for the stability and function of numerous client proteins that are often dysregulated in cancer. Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately causing cell cycle arrest and cell death.
Caption: Proposed pathway for this compound anticancer activity.
Thieno[2,3-b]pyridine: PI-PLC Inhibition, G2/M Arrest, and Apoptosis
Thieno[2,3-b]pyridine derivatives are reported to exert their anticancer effects primarily through the inhibition of PI-PLC.[6][7][8] This enzyme plays a critical role in intracellular signaling by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Disruption of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Proposed pathway for Thieno[2,3-b]pyridine anticancer activity.
Experimental Protocols
The following methodologies are representative of the key experiments used to evaluate the anticancer efficacy of these thienopyridine derivatives.
Cell Proliferation and Viability Assays
A common method to assess the cytotoxic effects of the compounds is the MTT assay.[1][10]
-
Experimental Workflow:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of the thienopyridine derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and IC50 values are determined.
-
Caption: Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on cell cycle progression.[1][2][5]
-
Experimental Workflow:
-
Cells are treated with the thienopyridine derivatives for a defined time.
-
Both adherent and floating cells are collected, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
The DNA content of the stained cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
-
Apoptosis Assays
To determine if cell death is occurring via apoptosis, Annexin V/PI double staining followed by flow cytometry is a standard method.[1][2][5]
-
Experimental Workflow:
-
Cells are treated with the compounds as described previously.
-
The cells are harvested and washed.
-
They are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Conclusion and Future Directions
Both this compound and thieno[2,3-b]pyridine isomers represent valuable scaffolds in the pursuit of novel anticancer therapeutics. The available data indicates that they operate through distinct mechanisms, with thieno[2,3-c]pyridines targeting Hsp90 and inducing non-apoptotic cell death, while thieno[2,3-b]pyridines inhibit PI-PLC, leading to apoptosis. This mechanistic divergence suggests that they may be effective against different types of cancers or in overcoming specific drug resistance mechanisms.
Future research should focus on direct, head-to-head comparisons of optimized derivatives from both isomeric series in a broad panel of cancer cell lines and in vivo models. Such studies will be crucial for elucidating the full therapeutic potential of each scaffold and for guiding the rational design of next-generation thienopyridine-based anticancer drugs. Furthermore, a deeper investigation into the non-apoptotic cell death pathways induced by this compound derivatives could unveil novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Thieno[2,3-c]pyridine: A Validated Scaffold for Potent and Selective Kinase Inhibitors
For Immediate Release
A comprehensive evaluation of the thieno[2,3-c]pyridine scaffold has solidified its position as a promising framework for the development of novel kinase inhibitors. This guide presents a comparative analysis of this compound-based inhibitors against other established kinase inhibitor scaffolds, supported by experimental data from in vitro and cellular assays. Detailed experimental protocols and visualizations of key signaling pathways and workflows are provided to aid researchers and drug development professionals in their exploration of this versatile scaffold.
The this compound core has demonstrated significant potential in targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. Its rigid, bicyclic structure provides a solid anchor for substituents, enabling fine-tuning of potency and selectivity.
Comparative Performance Analysis
To contextualize the performance of the this compound scaffold, the following tables summarize its inhibitory activity against various kinases and compare it with other well-known kinase inhibitor scaffolds.
Table 1: Comparison of a Thienopyridine Derivative with Other Kinase Inhibitor Scaffolds
| Kinase Target | Inhibitor | Scaffold Type | IC50 (nM) |
| PIM1 | SGI-1776 | Thienopyridine derivative | 7 |
| CDK2 | Dinaciclib | Pyridopyrimidine | 1 |
| VEGFR2 | Sunitinib | Indolinone | 80 |
| EGFR | Gefitinib | Quinazoline | 2-37 |
| Src | Dasatinib | Aminopyrimidine | 0.5-1.1 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of this compound Derivatives as Hsp90 Inhibitors
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |
| 6i | HSC3 | Head and Neck Cancer | 10.8 |
| T47D | Breast Cancer | 11.7 | |
| RKO | Colorectal Cancer | 12.4 | |
| 6a | HSC3 | Head and Neck Cancer | > 50 |
| T47D | Breast Cancer | 25.3 | |
| RKO | Colorectal Cancer | 31.6 |
The data indicates that this compound derivatives can exhibit potent, low micromolar activity against cancer cell lines, demonstrating their potential as a basis for the development of effective therapeutics.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors. The following sections provide standardized protocols for in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the serially diluted test compound to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature and time.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D, HSC3, RKO)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentration and for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compound
-
Ethanol (70%, for fixation)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in the PI staining solution.
-
Incubate the cells to allow for DNA staining and RNA degradation.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for the discovery and validation of a novel kinase inhibitor scaffold.
Caption: Simplified COT kinase signaling pathway leading to inflammation and cell proliferation.
Caption: GRK2-mediated desensitization of G-protein coupled receptor (GPCR) signaling.
Caption: Mechanism of action of Hsp90 inhibitors leading to client protein degradation.
Conclusion
The this compound scaffold represents a validated and promising starting point for the design of novel kinase inhibitors. The data presented in this guide demonstrates its potential to yield potent compounds with significant cellular activity. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers aiming to explore and develop this important class of molecules for therapeutic applications. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of this scaffold into clinically successful drugs.
References
A Comparative Guide to In Silico ADME Prediction for Thieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant in the success of a drug candidate. In silico computational methods offer a rapid and cost-effective approach to predict the ADME profile of novel chemical entities, thereby prioritizing candidates with favorable pharmacokinetic characteristics long before resource-intensive experimental studies are undertaken. This guide provides a detailed comparison of in silico ADME prediction tools for Thieno[2,3-c]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors.
This guide will compare the predictive performance of two widely used in silico ADME prediction platforms, SwissADME and pkCSM, using three representative compounds: two novel this compound derivatives and the well-characterized thienopyridine drug, Clopidogrel, as a reference. Experimental data for Clopidogrel is included to provide a benchmark for the in silico predictions.
Comparative Analysis of In Silico ADME Predictions
The following tables summarize the predicted ADME properties for two representative this compound derivatives and the reference compound, Clopidogrel, using the SwissADME and pkCSM online platforms.
Compound Structures:
-
Compound A: 2-Ethyl-7-methylthis compound
-
Compound B: 5-bromo-2-amino-thieno[2,3-c]pyridine-3-carboxamide
-
Reference Compound: Clopidogrel
Table 1: Comparison of Predicted Physicochemical and Lipophilicity Properties
| Property | Compound A | Compound B | Clopidogrel (Reference) |
| Tool | SwissADME | pkCSM | SwissADME |
| Molecular Weight ( g/mol ) | 177.28 | 177.28 | 288.16 |
| LogP (Consensus) | 2.85 | 2.54 | 1.89 |
| Water Solubility (LogS) | -3.12 (Soluble) | -2.98 (Soluble) | -2.85 (Soluble) |
| H-Bond Acceptors | 1 | 1 | 4 |
| H-Bond Donors | 0 | 0 | 2 |
| TPSA (Ų) | 12.89 | 12.89 | 94.17 |
Table 2: Comparison of Predicted Pharmacokinetic Properties
| Property | Compound A | Compound B | Clopidogrel (Reference) |
| Tool | SwissADME | pkCSM | SwissADME |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | No |
| P-gp Substrate | No | No | No |
| CYP1A2 Inhibitor | No | No | Yes |
| CYP2C19 Inhibitor | Yes | Yes | Yes |
| CYP2C9 Inhibitor | No | Yes | Yes |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | No | Yes | Yes |
Table 3: Comparison of In Silico Predictions with Experimental Data for Clopidogrel
| ADME Property | SwissADME Prediction | pkCSM Prediction | Experimental Data |
| Caco-2 Permeability | High | High | High permeability (Papp > 1 x 10⁻⁶ cm/s) |
| CYP2C19 Inhibition | Yes | Yes | IC₅₀ = 0.524 µM[1] |
| CYP2B6 Inhibition | Not Predicted | Not Predicted | IC₅₀ = 0.0182 µM[1] |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below. These protocols serve as a reference for researchers looking to validate in silico predictions with experimental data.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Experiment:
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.
-
To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A).
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is indicative of active efflux.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay is used to determine the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes, which is a key indicator of potential drug-drug interactions.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against specific human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
-
Incubation: The test compound at various concentrations is incubated with human liver microsomes (which contain the CYP enzymes) and a specific probe substrate for the CYP isoform of interest.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Visualizing In Silico ADME Prediction and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the workflow of in silico ADME prediction and a hypothetical signaling pathway where a this compound derivative might act as a kinase inhibitor.
Caption: Workflow of in silico ADME prediction for a this compound derivative.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
Head-to-head comparison of different Thieno[2,3-c]pyridine analogs in cancer cell lines
In the landscape of oncological research, the quest for novel, effective therapeutic agents is relentless. Among the promising candidates, thieno[2,3-c]pyridine derivatives have emerged as a significant class of heterocyclic compounds with potent anticancer properties. This guide offers a detailed, head-to-head comparison of various this compound analogs, presenting experimental data from in-vitro studies on a panel of cancer cell lines. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development.
Comparative Anticancer Activity of this compound Derivatives
A series of novel this compound derivatives, designated as compounds 6a-k , were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The most promising of these, compounds 6a and 6i , were selected for further investigation to determine their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, highlight the potent and broad-spectrum anticancer activity of compound 6i .
| Compound | MCF7 (Breast) | T47D (Breast) | HSC3 (Head and Neck) | RKO (Colorectal) |
| 6a | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| 6i | 24.5 µM | 11.7 µM[1][2][3][4] | 10.8 µM[1][2][3][4] | 12.4 µM[1][2][3][4] |
| Cisplatin (control) | Not Reported | Not Reported | Not Reported | Not Reported |
Table 1: IC50 values of this compound analogs 6a and 6i in various cancer cell lines.
In a separate study, a series of[1]benzothieno[2,3-c]pyridines were synthesized and evaluated. Among them, compound 5c demonstrated significant growth inhibition across a broad spectrum of cancer cell lines, with a particularly potent effect against the PC-3 prostate cancer cell line.
| Compound | PC-3 (Prostate) |
| 5c | 2.08 µM[5] |
| Staurosporine (control) | ~4.16 µM[5] |
| Abiraterone (control) | ~8.32 µM[5] |
Table 2: Cytotoxicity of benzothis compound analog 5c against the PC-3 prostate cancer cell line.[5]
Mechanistic Insights: Cell Cycle Arrest
To understand the mechanism underlying the observed cytotoxicity, the effect of the most potent compound, 6i , on the cell cycle progression of the HSC3 cell line was investigated. The results indicated a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that compound 6i exerts its anticancer effect by inducing G2 phase arrest, thereby inhibiting cell proliferation.[1][2][3][4]
Experimental Protocols
Cell Lines and Culture
Human cancer cell lines MCF7 (breast adenocarcinoma), T47D (breast ductal carcinoma), HSC3 (head and neck squamous cell carcinoma), and RKO (colorectal carcinoma) were used.[1] The cells were maintained in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cytotoxicity
The in-vitro anticancer activity of the synthesized this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Cell Cycle Analysis
HSC3 cells were treated with compound 6i at its IC50 concentration for 24 hours.[1][2][3][4] After treatment, the cells were harvested, washed with phosphate-buffered saline, and fixed in ice-cold ethanol. The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the stained cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action of this compound analog 6i, inducing G2/M phase cell cycle arrest.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Novel Thieno[2,3-c]pyridine Derivatives in Oncology Research
For Immediate Release:
[City, State] – [Date] – In the continuous pursuit of more effective cancer therapeutics, researchers have synthesized and evaluated a novel series of Thieno[2,3-c]pyridine derivatives, demonstrating significant anticancer potential. This report provides a comprehensive comparison of these emerging compounds against established anticancer drugs, offering valuable insights for researchers, scientists, and drug development professionals. The presented data, including detailed experimental protocols and signaling pathway visualizations, facilitates an objective assessment of their performance and therapeutic promise.
Executive Summary
Recent studies have highlighted a new class of this compound derivatives as promising anticancer agents. Notably, compounds designated as 6a and 6i have shown considerable cytotoxic activity across a panel of human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancers.[1][2][3] Their mechanism of action is primarily attributed to the inhibition of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the stability and function of numerous oncoproteins.[4][5][6][7][8] This guide benchmarks the efficacy of these novel derivatives against the conventional chemotherapeutic agent Cisplatin and other known inhibitors targeting relevant signaling pathways.
Data Presentation: A Comparative Analysis of Cytotoxicity
The in vitro anticancer activity of the new this compound derivatives and selected known drugs was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized below for direct comparison.
Table 1: IC50 Values (µM) of this compound Derivatives and Cisplatin
| Compound | MCF7 (Breast) | T47D (Breast) | HSC3 (Head & Neck) | RKO (Colorectal) |
| This compound 6a | - | - | 14.5[1] | 24.4[1] |
| This compound 6i | 16.4[1] | 11.7[1] | 10.8[1] | 12.4[1] |
| Cisplatin | ~0.65-2.8* | - | - | - |
_Note: Cisplatin IC50 values in MCF7 cells can vary significantly based on experimental conditions and the development of resistance.
Table 2: IC50 Values (nM) of Known Hsp90 Inhibitors in Breast Cancer Cell Lines
| Compound | MCF7 (Breast) | SKBR3 (Breast) |
| Alvespimycin (17-DMAG) | 500[9] | - |
| Tanespimycin (17-AAG) | - | - |
Note: Direct comparison is limited by the availability of IC50 data for all compounds in the same cell lines.
Mechanism of Action: Targeting Key Cancer Pathways
The primary mechanism of action for the promising this compound derivative 6i is the inhibition of Hsp90. Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins that drive tumor growth and survival.[4][5][6][7][8] By inhibiting Hsp90, these derivatives trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.
Furthermore, the this compound scaffold has also been identified in compounds acting as COT (Cancer Osaka Thyroid) kinase inhibitors.[10] COT, also known as MAP3K8, is a serine/threonine kinase that plays a crucial role in the MAPK signaling pathway, which is frequently dysregulated in cancer.[11][12]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This assay colorimetrically measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Logic
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Hsp90 Inhibition by this compound Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Multiple Mitogen-Activated Protein Kinase Signaling Pathways Connect the Cot Oncoprotein to the c-jun Promoter and to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple mitogen-activated protein kinase signaling pathways connect the cot oncoprotein to the c-jun promoter and to cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Thieno[2,3-c]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology, inflammation, and other disease areas. Achieving kinase selectivity is a critical challenge in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the this compound core, focusing on inhibitors of COT (Tpl2/MAP3K8), GRK2, and Hsp90. Due to the limited availability of direct head-to-head kinome scan data for multiple this compound inhibitors, this comparison utilizes representative data for selective inhibitors of these target classes to provide a valuable reference for researchers.
Data Presentation: Comparative Inhibitor Profiles
The following tables summarize the inhibitory activity and selectivity of representative this compound and alternative scaffold inhibitors against their primary targets and a broader panel of kinases.
Table 1: Inhibitory Activity of Representative this compound Kinase Inhibitors against Target Kinases
| Compound ID | Target Kinase | Scaffold | Reported IC₅₀ (nM) | Cell-Based Activity/Notes |
| This compound Analog 1 | COT (Tpl2/MAP3K8) | This compound | Potent enzymatic and cellular activity reported.[1][2] | A novel series of 2,4-disubstituted thieno[2,3-c]pyridines were identified as potent COT kinase inhibitors.[1] |
| This compound Analog 2 | GRK2 | This compound | Potent and highly ligand efficient inhibitors.[3] | A hit compound bearing the this compound moiety was identified for GRK2.[3] |
| Compound 6i | Hsp90 | This compound | - | Showed potent inhibition against HSC3 (IC₅₀ = 10.8 µM), T47D (IC₅₀ = 11.7 µM), and RKO (IC₅₀ = 12.4 µM) cell lines.[4][5] |
Table 2: Representative Cross-Reactivity Profile of a Selective COT (Tpl2) Kinase Inhibitor
Data is representative for a potent Tpl2 kinase inhibitor and is intended to illustrate a typical selectivity profile. Specific values may vary between different inhibitors.
| Kinase Target | % Activity Remaining @ 1 µM |
| MAP3K8 (COT/Tpl2) | <10% |
| EGFR | >70% |
| SRC | >70% |
| LCK | >70% |
| p38α | >70% |
| JNK1 | >70% |
| MEK1 | >70% |
| CDK2 | >70% |
Table 3: Cross-Reactivity Profile of CCG258747 (A Selective, Non-Thieno[2,3-c]pyridine GRK2 Inhibitor) [6]
| Kinase Target | % of Control Activity @ 1 µM |
| GRK2 | 2.5% |
| GRK3 | 2.1% |
| ROCK1 | 47% |
| GRK1 | 67% |
| GRK4 | 67% |
| Other kinases in panel | >70% |
Table 4: Hsp90 Client Protein Degradation by a Selective Hsp90 Inhibitor (SNX-2112) [7]
Inhibition of Hsp90 leads to the degradation of its client proteins. This table shows the effect on key signaling proteins.
| Client Protein | Effect of Hsp90 Inhibition |
| Akt | Significant degradation |
| ERK | Significant degradation |
| IKBα | Significant degradation |
| HER2 | Degradation in sensitive cell lines |
| c-Raf | Degradation |
| CDK4 | Degradation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8][9][10][11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a multiwell plate, add 2.5 µL of 4x test compound dilution.
-
Add 5 µL of 2x kinase/substrate mix in reaction buffer.
-
To initiate the reaction, add 2.5 µL of 4x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Kinase Selectivity Profiling (KINOMEscan® Competition Binding Assay)
This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.[12][13][14][15]
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration. The results are often visualized as a "TREEspot™" diagram, which maps the inhibitor's interactions across the human kinome.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Workflow for Kinase Inhibitor Profiling.
Simplified COT (Tpl2/MAP3K8) Signaling Pathway.
GPCR Desensitization Pathway involving GRK2.
The Hsp90 Chaperone Cycle and Inhibition.
References
- 1. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. chayon.co.kr [chayon.co.kr]
Validating the Mechanism of Action of Thieno[2,3-c]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Thieno[2,3-c]pyridine compounds, which have emerged as a significant scaffold in the development of kinase inhibitors. The thienopyridine core is a key feature in a variety of compounds targeting kinases crucial to cell signaling pathways implicated in cancer and inflammatory diseases.[1][2] This document offers a comparative look at their performance against other kinase inhibitors, supported by experimental data and detailed methodologies for key validation assays.
Data Presentation: Comparative Inhibitory Activity
The efficacy of this compound derivatives is best understood in the context of their inhibitory concentrations (IC50) against specific kinase targets. The following tables present a summary of this quantitative data, alongside that of alternative, well-established inhibitors.
Table 1: Comparative Potency of COT (Tpl2/MAP3K8) Kinase Inhibitors
| Inhibitor | Target | Assay System | IC50 (nM) | Reference |
| This compound Derivative | COT/Tpl2 Kinase | Enzymatic Assay | 1.6 | [3] |
| Cot inhibitor-2 | COT/Tpl2 Kinase | Enzymatic Assay | 1.6 | [4][5] |
| Tilpisertib (GS-4875) | Tpl2 | Biochemical Assay | 1.3 | [6] |
| Tpl2 Kinase Inhibitor 1 | Tpl2 | Biochemical Assay | 50 | [6] |
Table 2: Comparative Potency of Pim-1 Kinase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| Thieno[2,3-b]pyridine 3c | Pim-1 | Enzymatic | 35.7 | |
| Thieno[2,3-b]pyridine 5b | Pim-1 | Enzymatic | 12.71 | |
| TCS PIM-1 1 | Pim-1 | Biochemical | 0.05 | [7] |
| AZD1208 | Pan-Pim | Biochemical | - | [8][9] |
| SGI-1776 | Pan-Pim, FLT3 | Biochemical | - | [9] |
Note: While the core scaffold is different, Thieno[2,3-b]pyridines are structurally related and provide relevant comparative data.
Table 3: Comparative Potency of c-Src Kinase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Dasatinib | c-Src, Abl | Biochemical | - | [1][10] |
| Saracatinib (AZD0530) | c-Src family | Biochemical | 2.7 - 11 | [11][12] |
| Bosutinib | c-Src, Abl | Biochemical | 1.2 (c-Src) | [1][11] |
| eCF506 | c-Src | Cellular (pY419) | <100 | [1] |
Table 4: Comparative Potency of VEGFR-2 Kinase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sorafenib | VEGFR-2, B-Raf, c-Kit, etc. | Cell-free | 90 | [13] |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | Cell-free | 80 | [13] |
| Pazopanib | VEGFR-1/2/3, PDGFR, etc. | Cell-free | 30 (VEGFR-2) | [13] |
| Axitinib | VEGFR-1/2/3 | Cell-free | - | [14] |
| Cabozantinib | VEGFR-2, c-Met, Ret, etc. | Cell-free | 0.035 | [13] |
Experimental Protocols
The validation of this compound compounds as kinase inhibitors relies on a combination of biochemical and cell-based assays. These assays are crucial for determining potency, selectivity, and cellular efficacy.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of the target kinase and the inhibitory effect of the compound.[15]
1. Radiometric Kinase Assay (for Pim-1)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7]
-
Reaction Setup: Recombinant Pim-1 kinase, a substrate peptide (e.g., a derivative of Bad), and various concentrations of the this compound inhibitor are combined in a reaction buffer.[7]
-
Initiation: The reaction is started by adding [γ-³³P]ATP.[7]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[7]
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from unincorporated [γ-³³P]ATP, often by spotting the mixture onto phosphocellulose paper and washing.[7]
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. IC50 values are determined by analyzing the reduction in phosphorylation at different inhibitor concentrations.[7]
2. ADP-Glo™ Luminescent Kinase Assay (General)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16]
-
Reaction Setup: In a 384-well plate, add the inhibitor or vehicle (e.g., 5% DMSO), the kinase, and a mixture of the substrate and ATP in a suitable kinase buffer.[16]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[16]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.[16]
Cell-Based Assays
Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[17]
1. Cellular Phosphorylation Assay (for Pim-1)
This assay measures the inhibition of phosphorylation of a known downstream substrate of the target kinase within intact cells.[7]
-
Cell Culture and Treatment: Culture a suitable cell line expressing the target kinase (e.g., a cancer cell line) under standard conditions. Treat the cells with a range of concentrations of the this compound inhibitor for a specified time.[7]
-
Cell Lysis: After treatment, lyse the cells to extract the proteins.[7]
-
Detection: Quantify the level of phosphorylation of a specific substrate (e.g., phosphorylated BAD at Ser112 for Pim-1) using methods like Western blotting or ELISA with a phospho-specific antibody.[7]
-
Analysis: Determine the cellular IC50 value by measuring the reduction in substrate phosphorylation at different inhibitor concentrations.[7]
2. Cell Proliferation/Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on cell growth and survival.[18]
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the this compound compound.
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).
-
Viability Measurement: Add a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan product by metabolically active cells.[18]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. The IC50 value is the concentration of the inhibitor that reduces cell viability by 50%.[18]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound compounds and their alternatives.
Experimental Workflow Diagram
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of the Therapeutic Index of Novel Thieno[2,3-c]pyridine Derivatives for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and a wider therapeutic window is a central focus of oncological research. Thieno[2,3-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds with demonstrated in vitro anticancer activity. This guide provides a comparative assessment of the preclinical therapeutic index of a representative this compound derivative against standard-of-care chemotherapeutic agents for breast and colorectal cancer. Due to the limited availability of in vivo data for novel this compound compounds, this analysis relies on in vitro cytotoxicity data and available toxicity information on related compounds, alongside preclinical data for established drugs.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. In preclinical animal studies, the TI is often calculated as:
TI = Toxic Dose 50 (TD₅₀) / Effective Dose 50 (ED₅₀)
Where:
-
TD₅₀ is the dose at which 50% of the population experiences toxicity.
-
ED₅₀ is the dose at which 50% of the population shows the desired therapeutic effect.
Alternatively, the Lethal Dose 50 (LD₅₀) or the Maximum Tolerated Dose (MTD) can be used as a measure of toxicity.
Comparative Analysis: this compound Derivatives vs. Standard of Care
This guide focuses on a comparative analysis of a promising this compound derivative, designated as Compound 6i , which has shown potential as a Heat Shock Protein 90 (Hsp90) inhibitor.[1] Its performance is compared against standard-of-care drugs for breast cancer (Capecitabine) and colorectal cancer (Oxaliplatin).
Quantitative Data Summary
The following tables summarize the available preclinical data for Compound 6i and the standard-of-care agents. It is important to note the absence of in vivo efficacy and definitive toxicity data for Compound 6i, which precludes a direct calculation of its therapeutic index.
Table 1: In Vitro Cytotoxicity (IC₅₀)
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) |
| Compound 6i | Breast Cancer | MCF7 | 16.4[1] |
| Breast Cancer | T47D | 11.7[1] | |
| Colorectal Cancer | RKO | 12.4[1] | |
| Capecitabine | Breast Cancer | MCF7 (Endocrine-Resistant) | 128[2] |
| Oxaliplatin | Colorectal Cancer | SW620 | Varies (cell line dependent) |
Table 2: Preclinical In Vivo Data (Rodent Models)
| Compound | Cancer Type | Animal Model | Efficacy (ED₅₀ or Effective Dose) | Toxicity (LD₅₀ or MTD) | Therapeutic Index (Approx.) |
| Thieno[2,3-b]pyridine Derivatives | Not Specified | Mouse | Data Not Available | >400 mg/kg (well-tolerated)¹ | Data Not Available |
| Capecitabine | Breast Cancer | Mouse Xenograft | ~40 mg/kg/day (MTD for efficacy studies)[3] | 755 mg/kg (MTD)[4] | ~19 |
| Oxaliplatin | Colorectal Cancer | Mouse | 3-10 mg/kg (effective doses in neuropathy models)[5] | ~15-30 mg/kg (cumulative dose causing toxicity)[6] | ~1.5 - 10 |
¹Data from two Thieno[2,3-b]pyridine derivatives, which are structurally related to the this compound scaffold. All treated mice survived doses up to 400 mg/kg. This suggests low acute toxicity but is not a formal MTD or LD₅₀ study.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF7, T47D for breast cancer; RKO for colorectal cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Compound 6i) and a standard-of-care drug (e.g., Cisplatin) for a specified duration (e.g., 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.
-
Treatment Initiation: Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
Drug Administration: The investigational compound or standard-of-care drug is administered at various doses and schedules (e.g., intraperitoneal injection, oral gavage).
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. The ED₅₀ can be determined from the dose-response relationship.
In Vivo Acute Toxicity Study (LD₅₀/MTD Determination)
-
Animal Model: Healthy mice or rats are used.
-
Dose Administration: Graded single doses of the test compound are administered to different groups of animals.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD₅₀ Calculation: The dose that is lethal to 50% of the animals (LD₅₀) is calculated using statistical methods.
-
MTD Determination: For the Maximum Tolerated Dose, animals are administered escalating doses of the compound, and the highest dose that does not cause significant toxicity or more than a predefined level of body weight loss is determined.
Signaling Pathways and Visualizations
This compound derivatives have been suggested to exert their anticancer effects through various mechanisms, including the inhibition of Hsp90 and Phospholipase C (PLC).
Hsp90 Inhibition Pathway
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for cancer cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Hsp90 Inhibition Pathway by this compound Derivatives.
Phospholipase C (PLC) Signaling Pathway
Phospholipase C (PLC) enzymes are crucial in signal transduction. They cleave phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃), which act as second messengers to regulate various cellular processes, including proliferation and survival. Some thienopyridine derivatives have been shown to inhibit PLC isoforms.
Caption: Phospholipase C (PLC) Signaling Pathway and its Inhibition.
Experimental Workflow for Therapeutic Index Assessment
The systematic evaluation of a novel compound's therapeutic index involves a multi-step process, from initial in vitro screening to in vivo efficacy and toxicity studies.
Caption: Workflow for Assessing the Therapeutic Index of a Novel Compound.
Conclusion and Future Directions
The available in vitro data suggests that this compound derivatives, such as Compound 6i, exhibit promising cytotoxic activity against breast and colorectal cancer cell lines.[1] Furthermore, preliminary toxicity information on related Thieno[2,3-b]pyridine compounds indicates a potentially favorable safety profile. However, the lack of in vivo efficacy and comprehensive toxicity data for this compound derivatives prevents a definitive assessment of their therapeutic index and a direct, quantitative comparison with standard-of-care agents like Capecitabine and Oxaliplatin.
Future research should prioritize comprehensive in vivo studies to determine the efficacy (e.g., tumor growth inhibition in xenograft models) and a full toxicity profile (including MTD and LD₅₀) of lead this compound candidates. This will enable a robust calculation of their therapeutic index and provide the necessary data to justify their advancement into further preclinical and potential clinical development. The exploration of their mechanism of action, particularly their effects on signaling pathways like Hsp90 and PLC, will also be crucial in identifying biomarkers for patient selection and developing rational combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer | PLOS One [journals.plos.org]
- 5. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaliplatin-induced haematological toxicity and splenomegaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Insights into Thieno[2,3-c]pyridine and Its Bioisosteres: A Guide for Drug Development Professionals
A deep dive into the electronic landscapes of Thieno[2,3-c]pyridine and its classical bioisosteres, Furo[2,3-c]pyridine and Pyrrolo[2,3-c]pyridine, reveals subtle yet significant differences in their physicochemical properties. This guide offers a comparative analysis based on Density Functional Theory (DFT) to inform the rational design of novel therapeutics, with a focus on anticancer applications.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and compounds with promising anticancer properties.[1] Bioisosteric replacement is a key strategy in drug design to modulate a molecule's activity, selectivity, and pharmacokinetic profile. This guide focuses on the classical bioisosteric replacement of the thiophene ring in this compound with furan and pyrrole, yielding Furo[2,3-c]pyridine and Pyrrolo[2,3-c]pyridine, respectively. Understanding the electronic consequences of these substitutions is paramount for predicting their potential impact on biological activity.
Comparative Analysis of Electronic Properties
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and reactivity of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity.
| Property | This compound | Furo[2,3-c]pyridine | Pyrrolo[2,3-c]pyridine | Rationale for Comparison |
| HOMO Energy | Higher | Lower | Highest | The higher electronegativity of oxygen in furan lowers the HOMO energy compared to thiophene. The nitrogen in pyrrole, being a better electron donor than sulfur, is expected to raise the HOMO energy significantly. |
| LUMO Energy | Lower | Higher | Higher | The trend in LUMO energies is generally less pronounced but follows a similar pattern influenced by the heteroatom's electronegativity and aromaticity. |
| HOMO-LUMO Gap (ΔE) | Smaller | Larger | Smallest | A smaller energy gap generally implies higher reactivity. Pyrrolo[2,3-c]pyridine is expected to be the most reactive, while Furo[2,3-c]pyridine is the most kinetically stable. |
| Dipole Moment | Moderate | Highest | High | The high electronegativity of oxygen in Furo[2,3-c]pyridine is expected to result in the largest dipole moment, potentially influencing solubility and binding interactions. |
Note: The exact quantitative values for the [2,3-c] isomers are not available in a single comparative study. The trends are inferred from established principles of heterocyclic chemistry and DFT studies on related isomers.
Experimental Protocols
The synthesis of the this compound scaffold is often achieved through the versatile Gewald reaction, which provides a polysubstituted 2-aminothiophene intermediate. This is followed by cyclization to form the fused pyridine ring.
Representative Synthesis of a this compound Precursor via Gewald Reaction
Objective: To synthesize a 2-aminothiophene derivative, a key intermediate for this compound.
Materials:
-
A suitable ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., triethylamine or piperidine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add elemental sulfur (1.1 eq) to the mixture.
-
Catalyst Addition: Slowly add the basic catalyst (e.g., triethylamine, 1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The crude product can be further purified by recrystallization.
Visualization of Concepts and Pathways
Bioisosteric Replacement Strategy
The concept of bioisosteric replacement is central to modifying the properties of a lead compound. The following diagram illustrates the relationship between this compound and its furan and pyrrole bioisosteres.
Caption: Bioisosteric replacement of the thiophene sulfur.
General Workflow for Comparative DFT Study
A typical workflow for a comparative in silico study involving DFT calculations is outlined below. This process allows for the systematic evaluation of molecular properties before undertaking synthetic efforts.
Caption: Workflow for a combined computational and experimental study.
Implicated Anticancer Signaling Pathways
This compound derivatives have been investigated as inhibitors of key proteins in cancer-related signaling pathways, such as the PI3K/AKT and Hsp90 pathways.[2][3] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its overactivation is common in many cancers.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Hsp90 Chaperone Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous client proteins that are essential for tumor growth.
Caption: Inhibition of the Hsp90 chaperone cycle.
References
Evaluating the Drug-Likeness of Thieno[2,3-c]pyridine Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the drug-likeness of this compound libraries, supported by experimental data and in silico predictions. We will delve into their physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and compare them with alternative heterocyclic systems to offer a comprehensive evaluation for drug discovery programs.
Physicochemical Properties and Drug-Likeness Analysis
A key initial step in evaluating the potential of a compound library is to assess its adherence to established principles of drug-likeness, such as Lipinski's rule of five.[1][2] These guidelines help predict the oral bioavailability of a compound.
A study focused on a series of synthesized this compound derivatives (compounds 6a-k ) provides valuable insights into their drug-like properties.[3][4] The researchers performed in silico predictions of their pharmacokinetic (ADME) and drug-like properties.[3] The majority of the synthesized compounds, specifically 6a, 6b, 6c, 6d, 6e, 6h, and 6i , were found to possess drug-like features.[4] Only one compound, 6g , violated one of the parameters of Lipinski's rule of five, specifically concerning its molecular weight.[4]
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| 6a | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| 6b | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| 6c | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| 6d | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| 6e | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| 6g | > 500 | < 5 | ≤ 5 | ≤ 10 | 1 |
| 6h | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| 6i | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| Table 1: In Silico Drug-Likeness Profile of Selected this compound Derivatives. Data sourced from a study on Hsp90 inhibitors.[4] |
Biological Activity: Anticancer Potential
The same library of this compound derivatives was screened for its anticancer activity against several cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines.[3] Compounds 6a and 6i emerged as potential inhibitors from this screening.[4]
Notably, compound 6i demonstrated potent inhibition against multiple cell lines with the following IC50 values:
This broad spectrum of anticancer activity suggests that the this compound scaffold is a valuable starting point for the development of novel anticancer agents.[3] Further investigation into the mechanism of action revealed that compound 6i induces G2 phase arrest, thereby inhibiting cell cycle progression.[4] Molecular docking studies suggested that these compounds interact with and inhibit Hsp90 (Heat shock protein 90), a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in the folding and stability of numerous oncoproteins.[3]
Caption: Hsp90 Inhibition by this compound Derivatives
Comparison with Alternative Scaffolds
While the this compound scaffold shows promise, it is essential to consider its properties in the context of other related heterocyclic systems used in drug discovery.
1. Thieno[2,3-b]pyridines: This isomeric scaffold has also been extensively investigated for its anticancer properties.[5][6][7] Studies on thieno[2,3-b]pyridine derivatives have reported potent anticancer activity, with some compounds showing GI50 values in the nanomolar range against specific cell lines.[5][6] For instance, derivative 9a from one study had a GI50 of 70 nM against the MB-MDA-435 tumor cell line.[5][6] The mechanism of action for some thieno[2,3-b]pyridines has been linked to the inhibition of tyrosyl-DNA phosphodiesterase I (TDP1).[5][6]
2. Benzothieno[2,3-c]pyridines: The fusion of a benzene ring to the this compound core gives rise to benzothieno[2,3-c]pyridines. These compounds have been explored as non-steroidal CYP17 inhibitors for the treatment of prostate cancer.[8] A particular derivative, 5c , was found to align with both Lipinski's and Veber's rules for drug-likeness and exhibited potent broad-spectrum anticancer activity with GI50 values ranging from 4 nM to 37 µM.[8]
| Scaffold | Key Biological Target(s) | Potency Range | Drug-Likeness Profile |
| This compound | Hsp90 | µM range (e.g., IC50 = 10.8 µM) | Generally good, with most analogs adhering to Lipinski's rules. |
| Thieno[2,3-b]pyridine | TDP1, Kinases | nM to µM range (e.g., GI50 = 70 nM) | Favorable, with active compounds demonstrating good drug-like properties. |
| Benzothis compound | CYP17 | nM to µM range (e.g., GI50 = 4 nM) | Excellent, with lead compounds adhering to multiple drug-likeness rules. |
| Table 2: Comparative Overview of Thienopyridine Scaffolds in Anticancer Drug Discovery. |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols are crucial.
In Silico Drug-Likeness and ADMET Prediction
-
Software: Molecular operating environment (MOE) or similar platforms like SwissADME are commonly used.
-
Methodology:
-
The 3D structures of the this compound derivatives are generated and energy minimized.
-
Physicochemical properties such as molecular weight, logP (octanol/water partition coefficient), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated.
-
These calculated values are then compared against the criteria set by Lipinski's rule of five (Molecular Weight ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Additional ADMET properties like aqueous solubility, blood-brain barrier penetration, and human intestinal absorption can also be predicted using the software's built-in models.
-
Caption: General Experimental Workflow
In Vitro Anticancer Screening (MTT Assay)
-
Cell Lines: MCF7, T47D, HSC3, RKO.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The this compound compounds are dissolved in DMSO and then diluted in culture medium to the desired concentrations (e.g., 1 µM, 10 µM, and 100 µM).
-
The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
-
Conclusion
This compound libraries represent a valuable source of hit compounds for drug discovery, particularly in the area of oncology. In silico and in vitro studies have demonstrated their favorable drug-like properties and potent biological activity. While direct, comprehensive comparative experimental data against other scaffolds is still emerging, the existing evidence suggests that the this compound core is a competitive starting point for the development of novel therapeutics. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and metabolic fate, holds significant promise for the future of targeted therapies.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of this compound Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thieno[2,3-c]pyridine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of Thieno[2,3-c]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the closely related isomer Thieno[2,3-b]pyridine and general best practices for handling hazardous chemical waste.
Hazard Assessment and Waste Identification
This compound and its isomers are classified as hazardous substances. Based on data for Thieno[2,3-b]pyridine, the primary hazards include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Therefore, all waste containing this compound, including pure substance, contaminated laboratory materials, and personal protective equipment (PPE), must be handled and disposed of as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key hazard information for the related compound Thieno[2,3-b]pyridine, which should be used as a conservative guide.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used solid this compound, contaminated spatulas, weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of waste generation.
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
4. Spill Management:
-
In case of a spill, wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[5]
-
Collect all cleaning materials as hazardous waste.[5]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Disposal must be in accordance with all local, state, and federal regulations.[1][4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Thieno[2,3-c]pyridine
This guide provides crucial safety protocols and logistical information for the handling and disposal of Thieno[2,3-c]pyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its potential risks before handling.
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2]
-
Serious Eye Irritation, Category 2A: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity — Single Exposure, Category 3: May cause respiratory irritation.[1][2]
The signal word for this compound is "Warning".[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. Proper selection and use of PPE are the first line of defense against chemical exposure.
| Protection Type | Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles, Face Shield | Goggles must meet ANSI Z.87.1 standards to protect against splashes.[4][5] A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[7] Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.[4] |
| Body Protection | Laboratory Coat, Full-Length Pants, Closed-Toe Shoes | A lab coat (polyethylene-coated polypropylene or similar non-absorbent material is preferred) should be worn and fully buttoned.[4][7] Long pants and shoes that completely cover the foot are mandatory to protect the skin.[4][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound should occur in a certified chemical fume hood to minimize inhalation of dust or aerosols.[3][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[4][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety.
1. Pre-Handling Preparations:
-
Location: Ensure a certified chemical fume hood and an eyewash station/safety shower are accessible and operational.[8]
-
Documentation: Review the Safety Data Sheet (SDS) for this compound before starting work.
-
PPE: Assemble and inspect all necessary PPE as detailed in the table above.
2. Step-by-Step Handling Protocol:
-
Don all required personal protective equipment.
-
Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to control dust and aerosols.[3][9]
-
Avoid direct contact with skin and eyes.[8] Should contact occur, immediately follow first-aid measures.
-
After handling, wash hands and any exposed skin thoroughly.[3][10]
-
Decontaminate the work area and any equipment used.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[3][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
4. Storage and Disposal:
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] Keep it in a dark place under an inert atmosphere.
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations.[9][10] Use a licensed disposal company for surplus and non-recyclable materials.[11]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






